5-Aminoindoline dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3-dihydro-1H-indol-5-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.2ClH/c9-7-1-2-8-6(5-7)3-4-10-8;;/h1-2,5,10H,3-4,9H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSZOMPGFSSVFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647365 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2759-14-0 | |
| Record name | 2,3-Dihydro-1H-indol-5-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Aminoindoline Dihydrochloride: A Cornerstone Scaffold in Modern Drug Discovery
This guide offers a comprehensive technical overview of 5-Aminoindoline dihydrochloride (CAS 2759-14-0), a pivotal building block for researchers, scientists, and professionals in drug development. We will delve into its chemical characteristics, synthesis, and critical applications, providing field-proven insights and detailed protocols to empower your research endeavors.
Introduction: The Strategic Importance of the Indoline Scaffold
The indoline scaffold, a saturated analog of the indole ring system, has emerged as a privileged structure in medicinal chemistry.[1] Its three-dimensional geometry is often advantageous for creating potent and selective interactions with complex biological targets.[1] Within this class, 5-Aminoindoline and its salt forms, such as the dihydrochloride, are particularly valuable. The amino group at the 5-position serves as a versatile synthetic handle, allowing for the strategic introduction of various pharmacophoric features. This makes it a cornerstone intermediate in the synthesis of a wide array of bioactive molecules, most notably in the development of kinase inhibitors for oncology.[1][2]
This document provides an in-depth exploration of this compound, from its fundamental properties to its application in sophisticated synthetic workflows, designed to equip researchers with the knowledge to fully leverage its potential in drug discovery programs.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safety requirements is the foundation of successful and safe research.
Chemical Properties
| Property | Value | Source |
| CAS Number | 2759-14-0 | [3] |
| Chemical Name | Indolin-5-amine dihydrochloride | [3] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | PubChem CID 135454687 |
| Molecular Weight | 207.10 g/mol | PubChem CID 135454687 |
| Appearance | Typically a solid, powder or crystals | General Supplier Data |
| Parent Compound MP | 131-133 °C (5-Aminoindole) | [4] |
Note: Properties such as melting point can vary for the dihydrochloride salt compared to the free base.
Safety, Handling, and Storage
Safe handling is paramount. This compound, like many amine salts, requires careful handling to ensure personnel safety and maintain compound integrity. The following is a synthesis of information from safety data sheets for closely related compounds.
| Safety Aspect | Recommendation | Rationale and Citation |
| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye, and face protection. Use a NIOSH/MSHA-approved respirator if dust is generated. | To prevent skin, eye, and respiratory tract irritation or harm.[5][6] |
| Handling | Use only under a chemical fume hood in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. | To minimize inhalation exposure to potentially harmful dust.[5][7] |
| First Aid (Eyes) | Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention. | To flush out the chemical and prevent serious eye damage.[5][8] |
| First Aid (Skin) | Wash off immediately with plenty of soap and water for at least 15 minutes. | To remove the compound and mitigate skin irritation.[5][8] |
| First Aid (Inhalation) | Remove the victim to fresh air and keep at rest in a comfortable position for breathing. Call a physician if you feel unwell. | To provide fresh air and seek medical advice if symptoms occur.[5][6] |
| Storage Conditions | Keep containers tightly closed in a dry, cool, and well-ventilated place. Handle and store under an inert atmosphere (e.g., nitrogen). | To protect from moisture and air oxidation, which can degrade the amine.[5][9] |
| Incompatible Materials | Strong oxidizing agents. | To prevent vigorous and potentially hazardous reactions.[5] |
Synthesis of the 5-Aminoindoline Core
The most common and efficient pathway to the 5-aminoindoline core involves the reduction of a 5-nitro precursor. This transformation is typically achieved via catalytic hydrogenation, a robust and scalable method.
Conceptual Workflow: From Nitroindole to Aminoindoline
The synthesis is a two-step process: first, the reduction of the nitro group to an amine, and second, the reduction of the indole's pyrrole ring to the saturated indoline ring. Often, these can be accomplished in a single pot or a telescoped sequence depending on the catalyst and reaction conditions. A common precursor is 5-nitroindole.
Caption: Synthesis workflow from 5-nitroindole to the target compound.
Experimental Protocol: Catalytic Hydrogenation of 5-Nitroindole
This protocol describes a general method for the reduction of 5-nitroindole to 5-aminoindole, a direct precursor to the title compound.[1][10]
Materials:
-
5-Nitroindole
-
Palladium on carbon (10% Pd/C)
-
Solvent: Ethanol or Ethyl Acetate
-
Hydrogen Source: Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Inert Gas: Nitrogen or Argon
-
Hydrochloric Acid (HCl) solution (e.g., in dioxane or ethanol)
Procedure:
-
Vessel Preparation: To a suitable reaction vessel (e.g., a round-bottom flask or Parr bottle), add 5-nitroindole (1.0 eq).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol) to dissolve or suspend the starting material.
-
Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the mixture under the inert atmosphere.
-
Scientist's Insight: Adding the catalyst under an inert atmosphere is a critical safety step. Pd/C can be pyrophoric, especially when dry and in the presence of flammable solvents and oxygen.
-
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the inert gas and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure a pure hydrogen atmosphere. For a laboratory scale, a hydrogen balloon is often sufficient. For larger scales or higher pressures, a Parr hydrogenator is used.
-
Reaction: Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Scientist's Insight: The Celite® pad must be kept wet with the solvent during filtration to prevent the catalyst from becoming exposed to air, which could cause it to smolder or ignite.
-
-
Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield crude 5-aminoindole (or 5-aminoindoline if conditions were sufficient for ring reduction).
-
Salt Formation: Dissolve the crude free base in a suitable solvent (e.g., ethanol, dioxane). Add a solution of HCl (2.0 eq) dropwise with stirring. The dihydrochloride salt will precipitate out of the solution.
-
Final Product: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to afford this compound.
Applications in Drug Discovery: A Versatile Scaffold
The true value of this compound lies in its role as a versatile intermediate for creating libraries of compounds for biological screening.
Kinase Inhibitors
The primary application of this scaffold is in the synthesis of protein kinase inhibitors.[1] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of cancer. The 5-amino group is strategically positioned to be functionalized with moieties that can form crucial hydrogen bonds with the "hinge region" of a kinase's ATP-binding site, a key interaction for potent inhibition.[1]
Caption: General workflow for utilizing 5-Aminoindoline in API synthesis.
Other Therapeutic Areas
Beyond oncology, the indoline and indole frameworks are integral to compounds targeting a wide range of diseases.[11] Derivatives have shown potential in:
-
Neuropharmacology: As building blocks for agents targeting CNS receptors.[12]
-
Anti-inflammatory Agents: As precursors to molecules that inhibit enzymes like 5-lipoxygenase.[13]
-
Antimicrobial Agents: The indole nucleus is found in many natural and synthetic compounds with antibacterial properties.[14]
Key Reactions and Functionalization
The synthetic utility of 5-Aminoindoline stems from the reactivity of its nucleophilic amino group. This allows for straightforward derivatization to explore structure-activity relationships (SAR).
N-Acylation Workflow
A common functionalization is acylation, which attaches a carbonyl-containing group to the nitrogen. This is often a key step in building the hinge-binding moiety for a kinase inhibitor.
Caption: Schematic of a typical N-acylation reaction.
Protocol: N-Acylation of 5-Aminoindoline
Materials:
-
5-Aminoindoline (free base)
-
Acyl chloride or Carboxylic acid
-
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt)
-
Aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Organic base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
Procedure (using an acyl chloride):
-
Setup: Dissolve 5-Aminoindoline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution.
-
Scientist's Insight: The base is crucial to neutralize the HCl that is generated during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Add the acyl chloride (1.0 - 1.1 eq) dropwise to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the completion of the reaction.
-
Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure N-acylated 5-aminoindoline.
Conclusion: A Foundational Tool for Innovation
This compound is more than just a chemical intermediate; it is a foundational tool that enables significant innovation in medicinal chemistry. Its robust synthesis, versatile reactivity, and the proven biological activity of its derivatives make it an indispensable resource for drug discovery programs. By understanding its properties, synthesis, and applications as detailed in this guide, researchers are well-equipped to design and create the next generation of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2759-14-0|Indolin-5-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. d-nb.info [d-nb.info]
- 10. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of 5-Aminoindoline Dihydrochloride from 5-Nitroindoline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoindoline and its dihydrochloride salt are pivotal intermediates in the landscape of modern medicinal chemistry and materials science. As a versatile scaffold, the indoline nucleus is present in a multitude of biologically active compounds, and the 5-amino functional group provides a crucial handle for further molecular elaboration.[1] The conversion from the readily available 5-nitroindoline is a fundamental yet nuanced process. The resulting dihydrochloride salt offers superior stability, handling, and solubility characteristics compared to the free base, which is susceptible to air oxidation.[2][3]
This guide provides a comprehensive exploration of the synthetic transformation of 5-nitroindoline to 5-Aminoindoline dihydrochloride. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings of the core reduction, compare prevalent methodologies, and offer detailed, field-proven protocols. The objective is to equip researchers with the knowledge to not only replicate this synthesis but to understand the causality behind each procedural choice, enabling them to adapt and troubleshoot the process for their specific applications.
Reaction Overview and Mechanistic Insights
The synthesis is a two-stage process: the reduction of an aromatic nitro group to a primary amine, followed by the formation of a dihydrochloride salt.
Stage 1: Reduction of 5-Nitroindoline
The reduction of an aromatic nitro compound is a cornerstone transformation in organic synthesis. The process involves a six-electron transfer and formally involves the transfer of hydrogen atoms. While the exact intermediates can be transient, the generally accepted pathway proceeds through nitroso and hydroxylamine species before yielding the final amine.
The choice of reducing agent and conditions dictates the efficiency and selectivity of this transformation. Harsh conditions can lead to undesired side reactions, including the reduction of the indoline ring itself, while overly mild conditions may result in incomplete conversion.
Caption: Generalized pathway for the reduction of a nitroarene.
Core Methodologies for Nitro Group Reduction
Several robust methods exist for the reduction of 5-nitroindoline. The selection of a specific method is often guided by factors such as available equipment, substrate functional group tolerance, cost, and desired scale.
-
Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profile, producing water as the only stoichiometric byproduct.[4] Catalysts like Palladium on carbon (Pd/C) are highly effective.[2] The reaction is typically performed under a positive pressure of hydrogen gas. This method is advantageous for its straightforward workup, which involves simple filtration to remove the heterogeneous catalyst. However, it requires specialized equipment (e.g., a Parr hydrogenator or H-Cube system), and care must be taken as Pd/C can be pyrophoric and hydrogen gas is highly flammable.[5] Furthermore, the catalyst can sometimes be sensitive to impurities and may not be suitable for substrates containing functional groups that are also susceptible to reduction (e.g., alkynes, some halides).[4]
-
Metal-Acid Reductions: These are classic, cost-effective, and highly reliable methods that do not require specialized pressure equipment.
-
Stannous Chloride (SnCl₂): Tin(II) chloride in the presence of a strong acid like concentrated HCl is a widely used reagent for reducing aromatic nitro groups.[6][7] The reaction mechanism involves single electron transfers from Sn(II) to the nitro group.[7] While effective, a significant drawback is the workup, which requires neutralization and can lead to the formation of copious tin oxide precipitates that can complicate product isolation.[7]
-
Iron (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid or aqueous HCl/NH₄Cl) is another common and economical method.[4][8] It is generally milder than other metal-acid systems.[4] The workup involves filtering off the iron oxides and then extracting the product.[9] This method often shows good chemoselectivity.
-
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis. All operations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[10][11]
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is preferred for its clean workup and high yield.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| 5-Nitroindoline | 164.16 | 10.0 g | 60.9 mmol | Starting Material |
| 10% Palladium on Carbon | N/A | 1.0 g | N/A | 10 wt% of substrate |
| Ethanol (EtOH) | 46.07 | 200 mL | N/A | Solvent |
| Hydrogen Gas (H₂) | 2.02 | 50 psi | N/A | Reducing Agent |
| Celite® | N/A | ~10 g | N/A | Filtration Aid |
| Diethyl Ether (Et₂O) | 74.12 | 100 mL | N/A | For trituration |
| 4M HCl in Dioxane | N/A | ~35 mL | ~140 mmol | For salt formation |
Step-by-Step Procedure:
-
Reactor Setup: To a 500 mL hydrogenation vessel (e.g., Parr bottle), add 5-nitroindoline (10.0 g, 60.9 mmol) and ethanol (200 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) to the vessel under a stream of nitrogen or argon. Causality: Wetting the catalyst with the solvent under an inert atmosphere minimizes the risk of ignition, as dry Pd/C is pyrophoric.
-
Hydrogenation: Seal the vessel, connect it to a hydrogenation apparatus, and purge the system multiple times with nitrogen followed by hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is exothermic and may cause a slight warming of the vessel. Hydrogen uptake should be monitored. The reaction is typically complete in 2-4 hours.
-
Monitoring: Progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.
-
Workup - Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 25 mL) to ensure complete recovery of the product. Self-Validation: The filtrate should be a clear, pale solution, free of black catalyst particles.
-
Isolation of Free Base (Optional): The solvent can be removed under reduced pressure to yield 5-aminoindoline as an oil or low-melting solid. It is highly recommended to proceed directly to salt formation as the free amine is unstable and darkens on exposure to air.[3]
-
Salt Formation: Cool the ethanolic filtrate in an ice bath. Slowly add 4M HCl in dioxane (~35 mL, >2 equivalents) with stirring. A precipitate will form immediately.
-
Isolation of Dihydrochloride: Stir the resulting slurry in the ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Drying: Dry the white to off-white solid under vacuum to a constant weight. The typical yield is 11.0-12.0 g (87-95%).
Protocol 2: Reduction using Stannous Chloride (SnCl₂·2H₂O)
This protocol is a reliable alternative when hydrogenation equipment is unavailable.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles | Notes |
| 5-Nitroindoline | 164.16 | 5.0 g | 30.5 mmol | Starting Material |
| SnCl₂·2H₂O | 225.63 | 34.4 g | 152.5 mmol | 5 equivalents |
| Ethanol (EtOH) | 46.07 | 100 mL | N/A | Solvent |
| Conc. Hydrochloric Acid | 36.46 | 10 mL | ~120 mmol | Acid catalyst |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | N/A | For neutralization |
| Ethyl Acetate (EtOAc) | 88.11 | 300 mL | N/A | Extraction solvent |
| 4M HCl in Dioxane | N/A | ~20 mL | ~80 mmol | For salt formation |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 5-nitroindoline (5.0 g, 30.5 mmol), SnCl₂·2H₂O (34.4 g, 152.5 mmol), and ethanol (100 mL).
-
Reaction: Stir the suspension and heat to reflux (approx. 80°C). The reaction is typically complete within 1-3 hours. Monitor by TLC.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove most of the ethanol. Cool the resulting slurry in an ice bath and slowly basify by adding 6M NaOH solution until the pH is >10. Causality: Basification is critical to break up the amine-tin complex and precipitate tin hydroxides, liberating the free amine. A thick, white precipitate of tin salts will form.
-
Extraction: Add ethyl acetate (150 mL) and stir vigorously for 30 minutes. Filter the mixture through Celite® to remove the inorganic solids, washing the pad with more ethyl acetate (2 x 50 mL). Transfer the combined filtrate to a separatory funnel, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Salt Formation: Concentrate the ethyl acetate solution to a volume of approximately 50 mL. Cool in an ice bath and add 4M HCl in dioxane (~20 mL) dropwise with stirring.
-
Isolation and Drying: Collect the resulting precipitate by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield this compound. The typical yield is 5.0-5.8 g (79-91%).
Caption: A generalized workflow for the synthesis and salt formation.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the final product.
| Compound | Formula | MW ( g/mol ) | Appearance | MP (°C) |
| 5-Nitroindoline | C₈H₈N₂O₂ | 164.16 | Yellow to brown solid | 96-100 |
| 5-Aminoindoline | C₈H₁₀N₂ | 134.18 | Off-white to pink solid | 34-36 |
| This compound | C₈H₁₀N₂·2HCl | 207.10 | White to off-white solid | >250 (dec.) |
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic and aliphatic protons of the indoline core are expected. The presence of broad signals for the -NH₃⁺ protons will be evident.
-
Mass Spectrometry (ESI+): Expected m/z for the free base [M+H]⁺ = 135.09.
Safety, Handling, and Storage
Adherence to safety protocols is paramount during this synthesis.
-
Chemical Hazards:
-
5-Nitroindoline: Handle with care as nitroaromatic compounds are often toxic.
-
Palladium on Carbon (10%): Can be pyrophoric, especially when dry or spent. Always handle wetted with solvent and under an inert atmosphere.
-
Hydrogen Gas: Extremely flammable and forms explosive mixtures with air. Ensure all equipment is properly grounded and free of leaks.
-
Stannous Chloride (SnCl₂): Corrosive and harmful if swallowed. Quenching can be exothermic.[7]
-
This compound: Harmful if swallowed, in contact with skin, or if inhaled. Suspected of causing cancer.[12]
-
-
Personal Protective Equipment (PPE): Safety glasses or goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory.[10][13]
-
Engineering Controls: All manipulations should be conducted inside a certified chemical fume hood to avoid inhalation of dust and vapors.[10]
-
Storage: Store the final product in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11][12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. mt.com [mt.com]
- 6. Efficient One-Pot Synthesis of Indolhydroxy Derivatives Catalyzed by SnCl2, DFT Calculations and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to 5-Aminoindoline Dihydrochloride: A Versatile Scaffold for Drug Discovery
Introduction: The Significance of the Indoline Scaffold
In the landscape of medicinal chemistry, the indoline scaffold has emerged as a privileged structure, offering a three-dimensional geometry that is often advantageous for potent and selective interactions with biological targets. Unlike its aromatic counterpart, indole, the saturated pyrroline ring of indoline imparts conformational flexibility, a desirable trait for optimizing ligand-protein binding. 5-Aminoindoline, in particular, presents a valuable building block for drug discovery, featuring two key points for chemical modification: the nucleophilic aromatic amine at the 5-position and the secondary amine within the heterocyclic ring. The dihydrochloride salt of this compound enhances its stability and solubility in aqueous media, making it a convenient starting material for a variety of synthetic transformations. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of 5-Aminoindoline Dihydrochloride for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is the salt formed by the protonation of the two basic nitrogen atoms of the 5-aminoindoline molecule by two equivalents of hydrochloric acid. The IUPAC name for the base molecule is 2,3-dihydro-1H-indol-5-amine.[1] The presence of the two hydrochloride moieties significantly influences the compound's physical properties, particularly its solubility and handling characteristics.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
The key physicochemical properties of 5-Aminoindoline and its dihydrochloride salt are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 2,3-dihydro-1H-indole-5-amine;dihydrochloride | [2] |
| Synonyms | This compound, indolin-5-amine dihydrochloride | [1][2] |
| CAS Number | 2759-14-0 | [2] |
| Molecular Formula | C₈H₁₂Cl₂N₂ | [2] |
| Molecular Weight | 207.10 g/mol | Calculated |
| Molecular Formula (Base) | C₈H₁₀N₂ | [3] |
| Molecular Weight (Base) | 134.18 g/mol | [3] |
| Appearance | Typically a solid | Inferred |
Synthesis and Formation of the Dihydrochloride Salt
The synthesis of 5-aminoindoline typically involves the reduction of the corresponding 5-nitroindole or 5-aminoindole. Catalytic hydrogenation is a preferred method due to its efficiency and cleaner reaction profile compared to other reduction methods that use stoichiometric reagents.[4]
The choice of catalyst is critical for the selective reduction of the pyrrole ring of the indole nucleus without affecting the benzene ring. Platinum on carbon (Pt/C) in the presence of an acid, such as p-toluenesulfonic acid, in a water solvent system has been shown to be effective for the hydrogenation of substituted indoles to their corresponding indolines in high yields.[4] The acid activates the indole ring towards hydrogenation. An alternative approach involves the use of borane complexes in the presence of trifluoroacetic acid.[5]
The formation of the dihydrochloride salt is a straightforward acid-base reaction. 5-Aminoindoline possesses two basic centers: the aniline-like amino group at the 5-position and the secondary amine at the 1-position of the indoline ring. Both of these nitrogen atoms can be protonated by a strong acid like hydrochloric acid (HCl), leading to the formation of the stable dihydrochloride salt. This dual protonation enhances the compound's solubility in polar solvents and improves its stability for storage.
The general workflow for the synthesis of 5-Aminoindoline is depicted below.
Caption: General workflow for the synthesis of 5-Aminoindoline.
Applications in Drug Discovery
The 5-aminoindoline scaffold is a valuable building block in the synthesis of a wide range of biologically active molecules. The amino group at the 5-position serves as a versatile handle for introducing various side chains through reactions such as acylation, alkylation, and sulfonylation. These modifications are crucial for modulating the pharmacological properties of the final compound, including its potency, selectivity, and pharmacokinetic profile.
Derivatives of 5-aminoindole, the aromatic precursor to 5-aminoindoline, have been utilized in the development of:
-
Kinase inhibitors: The indole scaffold is a common feature in many kinase inhibitors designed to treat cancer. The amino group can form key hydrogen bonds with the hinge region of the kinase active site.
-
Antiviral agents: Certain 5-aminoindole derivatives have shown activity against viruses like HIV.[6]
-
Antitumor agents: The scaffold is being explored for the development of novel cancer therapeutics.[6]
By extension, the conformationally flexible 5-aminoindoline core offers the potential to develop compounds with improved binding affinity and selectivity for various biological targets.
Illustrative Experimental Protocol: Synthesis of 5-Aminoindoline from 5-Aminoindole via Catalytic Hydrogenation
This protocol is a representative example of how 5-aminoindoline can be synthesized from 5-aminoindole.[4]
Materials:
-
5-Aminoindole
-
Platinum on carbon (Pt/C, 5-10 wt. %)
-
p-Toluenesulfonic acid
-
Water (deionized)
-
Methanol or Ethanol (for workup)
-
Celite® or a similar filter aid
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or a balloon filled with hydrogen gas
-
Round-bottom flask and standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a hydrogenation flask, dissolve 5-aminoindole in water. Add a catalytic amount of p-toluenesulfonic acid to the solution and stir until it dissolves.
-
Catalyst Addition: Carefully add the Pt/C catalyst to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst.
-
Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen from the reaction vessel and purge with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with a small amount of water or methanol to ensure complete recovery of the product.
-
Isolation: The resulting aqueous solution contains 5-aminoindoline as the tosylate salt. To obtain the free base, the solution can be basified with an appropriate base (e.g., sodium bicarbonate or sodium hydroxide) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Formation of Dihydrochloride Salt: To prepare the dihydrochloride salt, the isolated free base can be dissolved in a suitable solvent (e.g., isopropanol or diethyl ether) and treated with two equivalents of a solution of HCl in the same or a compatible solvent. The precipitated salt can then be collected by filtration, washed with a non-polar solvent, and dried under vacuum.
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the known hazards of similar compounds like 5-aminoindole hydrochloride, the following precautions should be taken:
-
Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation. Suspected of causing cancer.[3]
-
Precautionary Measures:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[3]
-
Use only in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid breathing dust.[3]
-
Wash hands thoroughly after handling.[3]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[3]
Always consult the specific SDS provided by the supplier before handling this chemical.
References
- 1. 2,3-Dihydro-1H-indol-5-amine | CymitQuimica [cymitquimica.com]
- 2. 1H-Indol-5-amine, 2,3-dihydro-, dihydrochloride|CAS 2759-14-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
- 3. 2,3-Dihydro-1H-isoindol-5-amine | C8H10N2 | CID 14795862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
An In-depth Technical Guide to the Solubility of 5-Aminoindoline Dihydrochloride in Organic Solvents
Introduction
5-Aminoindoline and its derivatives are pivotal structural motifs in contemporary drug discovery, serving as key intermediates in the synthesis of a wide array of bioactive molecules targeting neurological disorders and oncological pathways.[1] The dihydrochloride salt of 5-aminoindoline is frequently utilized to enhance the compound's stability and aqueous solubility. However, for synthetic chemists and formulation scientists, a comprehensive understanding of its solubility in organic solvents is paramount for reaction optimization, purification, and the development of effective drug delivery systems.
This technical guide provides a framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 5-Aminoindoline dihydrochloride in various organic solvents. In the absence of extensive published quantitative data for this specific molecule, this guide emphasizes the foundational principles governing its solubility and provides detailed, field-proven protocols for its empirical determination.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its inherent physicochemical properties and its interaction with the solvent. For an amine salt like this compound, the following parameters are critical:
-
Polarity and Ionic Character: As a dihydrochloride salt, the molecule possesses significant ionic character. The protonated amine groups make the compound highly polar. Consequently, its solubility will be greatest in polar solvents that can effectively solvate the charged species.[2] The principle of "like dissolves like" is a foundational concept here; polar solutes tend to dissolve in polar solvents, while non-polar solutes favor non-polar solvents.
-
Hydrogen Bonding: The protonated amine groups are strong hydrogen bond donors, and the chloride counter-ions can act as hydrogen bond acceptors. Solvents that are both polar and capable of participating in hydrogen bonding (e.g., alcohols) are likely to be more effective at dissolving this compound than polar aprotic solvents.
-
pKa: The pKa of the protonated amino groups influences the equilibrium between the salt and the free base form. In non-aqueous and non-buffered systems, the solvent's own acidity or basicity can play a role in this equilibrium, thereby affecting solubility.
-
Crystal Lattice Energy: The strength of the ionic interactions within the crystal lattice of the solid salt must be overcome by the energy of solvation for dissolution to occur. A high lattice energy can lead to lower solubility, even in polar solvents. The melting point of a compound can sometimes serve as an indirect indicator of its lattice energy.[3]
The interplay of these factors determines the extent to which this compound will dissolve in a given organic solvent. A systematic approach to solvent selection, starting from highly polar protic solvents and moving towards less polar and aprotic systems, is recommended.
Qualitative Solubility Assessment
A preliminary qualitative assessment of solubility is a rapid and resource-efficient first step. This can be performed using a simple vial-based method.
Experimental Protocol for Qualitative Solubility Determination
-
Preparation: Dispense approximately 1-5 mg of this compound into a series of small, clear glass vials.
-
Solvent Addition: To each vial, add a different organic solvent in incremental volumes (e.g., 0.1 mL, then up to 1 mL).
-
Observation: After each addition, cap the vial and vortex or shake vigorously for 30-60 seconds.
-
Classification: Visually inspect the mixture against a dark background. Classify the solubility as:
-
Freely Soluble: Dissolves quickly and completely.
-
Soluble: Dissolves completely upon shaking.
-
Sparingly Soluble: A significant portion of the solid dissolves, but some remains undissolved.
-
Slightly Soluble: Only a small amount of the solid appears to dissolve.
-
Insoluble: No visible dissolution of the solid.
-
This initial screening will guide the selection of solvents for more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5][6][7] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantifying the concentration of the dissolved solute in a filtered aliquot of the supernatant.
Experimental Workflow for Quantitative Solubility Determination
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (to ensure undissolved solid remains at equilibrium) to a series of vials.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.
-
-
Sample Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
Analytical Quantification by HPLC-UV
-
Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (in which it is freely soluble, e.g., water or methanol). From this stock, create a series of calibration standards through serial dilution.
-
Calibration Curve: Inject the calibration standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Dilute the filtered sample from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample and record the peak area.
-
Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of the diluted sample. Account for the dilution factor to determine the original solubility in the organic solvent.
Factors Influencing Solubility in Organic Solvents
The solubility of this compound will vary significantly across different classes of organic solvents. The following diagram illustrates the key solvent properties that influence its dissolution.
Caption: Key factors influencing solubility.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are generally good candidates for dissolving hydrochloride salts. Their high polarity helps to solvate the ions, and their ability to act as hydrogen bond donors and acceptors facilitates the disruption of the crystal lattice.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): While highly polar, these solvents lack the ability to donate hydrogen bonds as effectively as protic solvents.[12] Solubility in these solvents can be variable. DMSO and DMF are often strong solvents for a wide range of compounds due to their high polarity.
-
Less Polar Solvents (e.g., Acetone, Ethyl Acetate): These solvents are less likely to be effective. Their lower polarity is generally insufficient to overcome the crystal lattice energy of the salt.
-
Non-Polar Solvents (e.g., Toluene, Hexane): this compound is expected to be practically insoluble in non-polar solvents due to the large mismatch in polarity.
Data Presentation
As empirical data is generated using the protocols outlined above, it should be tabulated for clear comparison.
| Organic Solvent | Dielectric Constant (20°C) | Qualitative Solubility | Quantitative Solubility (mg/mL at 25°C) |
| Methanol | 33.0 | To be determined | To be determined |
| Ethanol | 24.6 | To be determined | To be determined |
| Isopropanol | 19.9 | To be determined | To be determined |
| Acetonitrile | 36.6 | To be determined | To be determined |
| Acetone | 21.0 | To be determined | To be determined |
| Dimethyl Sulfoxide (DMSO) | 47.0 | To be determined | To be determined |
| N,N-Dimethylformamide (DMF) | 38.3 | To be determined | To be determined |
| Tetrahydrofuran (THF) | 7.5 | To be determined | To be determined |
| Ethyl Acetate | 6.0 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Hexane | 1.9 | To be determined | To be determined |
Note: Dielectric constant values are approximate and sourced from common literature.[13]
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. quora.com [quora.com]
- 3. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. enamine.net [enamine.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amine - Wikipedia [en.wikipedia.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
A Comprehensive Technical Guide to the Stability and Storage of 5-Aminoindoline Dihydrochloride
This guide provides an in-depth analysis of the stability profile of 5-Aminoindoline dihydrochloride, a critical building block in modern medicinal chemistry and drug development. Recognizing the compound's susceptibility to environmental factors, this document outlines the underlying chemical principles of its degradation and provides field-proven protocols for its proper storage, handling, and stability assessment. The recommendations herein are designed to ensure the compound's integrity, thereby safeguarding the accuracy and reproducibility of experimental outcomes for researchers, scientists, and drug development professionals.
Physicochemical Profile and the Role of the Dihydrochloride Salt
This compound is the salt form of the 5-aminoindoline free base. The conversion to a dihydrochloride salt is a deliberate strategy to enhance the compound's aqueous solubility and improve its crystalline nature, which often translates to better stability in the solid state compared to the amorphous free base. However, this salt form introduces a significant vulnerability: hygroscopicity.
The presence of hydrochloride ions makes the compound highly polar and prone to absorbing moisture from the atmosphere. This absorbed water can act as a solvent, accelerating degradation pathways that would otherwise be kinetically slow in a perfectly dry solid state.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂Cl₂N₂ | N/A |
| Molecular Weight | 207.10 g/mol | N/A |
| Appearance | Typically an off-white to light brown crystalline solid | [1] |
| Key Sensitivities | Hygroscopic (moisture-sensitive), air-sensitive, light-sensitive | [2][3][4] |
Critical Factors Governing the Stability of this compound
The integrity of this compound is primarily threatened by three environmental factors: moisture, oxygen, and light. Understanding the causality behind these degradation routes is essential for implementing effective mitigation strategies.
Hygroscopicity and Hydrolytic Instability
As a hydrochloride salt, the compound readily absorbs atmospheric water. This is a critical initiating event for degradation.[2][4] While the indoline structure itself does not contain easily hydrolyzable groups like esters or amides, the absorbed moisture can lower the solid's melting point and facilitate other reactions, such as oxidation. In solution, pH becomes a critical factor, as extreme pH can catalyze ring-opening or other structural changes.[5][6]
Oxidative Degradation
Aromatic amines are notoriously susceptible to oxidation by atmospheric oxygen.[7] The lone pair of electrons on the nitrogen atom of the amino group makes the aromatic ring highly activated and prone to attack by oxygen. This process is often autocatalytic and can be accelerated by the presence of light or trace metal impurities.
Causality: Oxidation typically leads to the formation of highly colored quinone-imine or polymeric species, which is why the compound may darken over time from off-white to brown or even black. This color change is a primary visual indicator of degradation.
Photodegradation
Exposure to light, particularly in the UV and high-energy visible spectrum (300-500 nm), can provide the activation energy required to initiate degradation reactions.[8] Photons can excite the molecule to a higher energy state, leading to the formation of reactive radical species that can then participate in complex degradation cascades, including oxidation and polymerization. Therefore, protecting the compound from light is non-negotiable.[3][8]
Caption: Key degradation pathways for this compound.
Authoritative Protocols for Storage and Handling
To preserve the chemical integrity of this compound, adherence to strict storage and handling protocols is mandatory. These procedures are designed to create a multi-barrier defense against the environmental factors discussed above.
Recommended Storage Conditions
The primary goal of storage is to maintain a dry, cold, dark, and inert environment.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerate) or -20°C (Freeze) for long-term storage. | Reduces the kinetic rate of all chemical degradation reactions.[4] |
| Atmosphere | Inert Gas Blanket (Argon or Nitrogen). | Prevents oxidative degradation by displacing atmospheric oxygen.[2][9] |
| Light | Amber Glass Vial or Opaque Container. | Blocks UV and high-energy visible light, preventing photodegradation.[8][10] |
| Container | Tightly-Sealed Vial with a secure cap (e.g., Sure/Seal™).[11] | Prevents moisture ingress and maintains the inert atmosphere.[3][4][9][12] |
Laboratory Handling Workflow
Minimizing exposure during routine laboratory use is as crucial as long-term storage. The following workflow is a self-validating system to prevent contamination and degradation.
Caption: Workflow for handling hygroscopic and air-sensitive solids.
Expert Causality: The equilibration step (Step 1) is critical. Opening a cold vial in ambient air will cause atmospheric moisture to condense on the cold solid, leading to immediate degradation. Allowing it to warm to room temperature while sealed prevents this condensation.
Experimental Design for Stability Assessment
To empirically validate stability and understand potential degradation products, a forced degradation study is the industry-standard approach.
Forced Degradation (Stress Testing) Protocol
This protocol exposes the compound to exaggerated conditions to accelerate degradation, providing insights into its stability profile.
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).
-
Aliquot and Stress: Dispense aliquots of the stock solution into separate, appropriately protected vials for each stress condition.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C.
-
Oxidative: Add 3% H₂O₂. Store at room temperature in the dark.
-
Thermal: Incubate at 60°C in the dark.
-
Photolytic: Expose to a photostability chamber (ICH Q1B guidelines) at room temperature.
-
-
Time Points: Sample from each condition at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze all samples by a stability-indicating analytical method, such as HPLC-UV.
Caption: Workflow for a forced degradation study.
Stability-Indicating Analytical Method
A robust analytical method is required to separate the parent compound from all potential degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for this application.
| Parameter | Example Condition | Rationale |
| Column | C18, 2.7 µm, 4.6 x 100 mm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic modifier to ensure good peak shape for the amine. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of both the polar parent compound and potentially more non-polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection (UV) | 254 nm and 280 nm | Aromatic compounds typically have strong absorbance at these wavelengths. |
| Mass Spectrometry | (Optional) Coupled LC-MS/MS can be used to identify the mass of degradation products, aiding in structural elucidation.[7][13] |
Summary of Best Practices
-
ALWAYS store this compound in a tightly sealed, light-resistant container at 2-8°C (or colder) under an inert atmosphere.[2][3][4]
-
ALWAYS allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
ALWAYS handle the solid material in an inert atmosphere (glovebox or nitrogen bag) to minimize exposure to air and humidity.[9][11]
-
NEVER leave the container open to the atmosphere.
-
NEVER use a reagent that has significantly discolored (e.g., turned dark brown or black) without first re-analyzing its purity.
-
ALWAYS use degassed solvents for preparing solutions to minimize dissolved oxygen.
By adhering to these scientifically grounded principles and protocols, researchers can ensure the stability and integrity of this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. High-performance liquid chromatographic analysis of chemical stability of 5-aza-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. viallabeller.com [viallabeller.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. aksci.com [aksci.com]
- 13. agilent.com [agilent.com]
A Guide to the Spectroscopic Characterization of 5-Aminoindoline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoindoline dihydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its saturated pyrrolidine ring, fused to an amino-substituted benzene ring, offers a versatile scaffold for the synthesis of a wide range of biologically active molecules. As with any chemical entity destined for use in a research or development setting, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this characterization.
This guide provides an in-depth look at the expected spectroscopic data for this compound. It is important to note that while this compound is commercially available, a comprehensive set of its experimental spectra is not readily found in public databases. Therefore, this document will focus on a detailed prediction and interpretation of its spectra, grounded in fundamental principles and comparison with analogous structures. This approach will empower researchers to confidently identify and characterize this molecule in their own laboratories.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reduction of a suitable indole precursor. A plausible synthetic route begins with the readily available 5-aminoindole. The indole ring system can be selectively reduced to an indoline under catalytic hydrogenation conditions. The resulting 5-aminoindoline free base can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.
A general procedure for the reduction of an indole to an indoline is described in the literature, which can be adapted for 5-aminoindole.[1]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic route to this compound.
Predicted Spectroscopic Data and Interpretation
Molecular Structure and Atom Numbering
For clarity in the following spectral interpretations, the atoms of this compound are numbered as shown below.
Diagram of this compound with Atom Numbering
Caption: Numbering scheme for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is predicted to show distinct signals for both the aromatic and aliphatic protons. The spectrum would ideally be recorded in a solvent like DMSO-d₆ or D₂O to ensure solubility of the salt. The presence of two ammonium groups (-NH₃⁺) will lead to broad signals that may exchange with solvent protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| Aromatic H4, H6, H7 | 7.0 - 7.5 | d, dd, d | 1H each | These protons are on the benzene ring and will appear in the aromatic region. Their exact shifts and coupling patterns will depend on the electronic effects of the ammonium and indoline moieties. |
| Aliphatic H2 | ~3.6 - 4.0 | t | 2H | These protons are adjacent to the indoline nitrogen (N1), which is protonated. This will cause a downfield shift compared to the free base. |
| Aliphatic H3 | ~3.0 - 3.4 | t | 2H | These protons are adjacent to the aromatic ring and will be shifted downfield. |
| N1-H₂⁺ | Broad | s | 2H | The protons on the protonated indoline nitrogen will likely appear as a broad singlet and may exchange with residual water in the solvent. |
| C5-NH₃⁺ | Broad | s | 3H | The protons on the exocyclic ammonium group will also be a broad singlet due to exchange and quadrupolar coupling with the nitrogen atom. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The protonation of the amino groups will have a noticeable effect on the chemical shifts of the adjacent carbon atoms.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C3a, C7a | 140 - 150 | These are the bridgehead carbons of the fused ring system and will be deshielded. |
| Aromatic C5 | 135 - 145 | This carbon is directly attached to the electron-withdrawing ammonium group, causing a significant downfield shift. |
| Aromatic C4, C6, C7 | 110 - 130 | These are the other aromatic carbons. |
| Aliphatic C2 | 45 - 55 | This carbon is adjacent to the protonated indoline nitrogen, leading to a downfield shift. |
| Aliphatic C3 | 25 - 35 | This is the other aliphatic carbon in the five-membered ring. |
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying functional groups. For this compound, the key features will be the absorptions from the ammonium groups and the distinction between the aromatic and aliphatic C-H bonds.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Appearance |
| N-H Stretch (Ammonium) | 3200 - 2800 | Broad, strong |
| Aromatic C-H Stretch | 3100 - 3000 | Medium, sharp |
| Aliphatic C-H Stretch | 3000 - 2850 | Medium, sharp |
| N-H Bend (Ammonium) | 1600 - 1500 | Medium |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to weak |
Mass Spectrometry (MS)
For mass spectrometry, electrospray ionization (ESI) in positive ion mode would be the most suitable technique. The observed mass will correspond to the protonated free base.
-
Molecular Formula (Free Base): C₈H₁₀N₂
-
Exact Mass (Free Base): 134.0844 g/mol
-
Expected [M+H]⁺: 135.0922 m/z
The fragmentation pattern would likely involve the loss of ammonia (NH₃) from the protonated species or cleavage of the indoline ring.
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.
-
Instrument Setup: Use a standard ¹H NMR experiment on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Acquire a ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C{¹H} spectrum.
-
Consider running 2D NMR experiments such as COSY and HSQC to aid in unambiguous assignment of proton and carbon signals.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Record the spectrum on an FTIR spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile/water.
-
Instrument Setup: Use an ESI-MS instrument in positive ion mode.
-
Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over an appropriate m/z range.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation pattern if MS/MS data is acquired.
Conclusion
While experimental spectroscopic data for this compound is not widely published, a thorough understanding of spectroscopic principles allows for a reliable prediction of its key spectral features. This guide provides a comprehensive overview of the expected NMR, IR, and MS data, along with general protocols for their acquisition. By using this information as a benchmark, researchers can confidently verify the identity and purity of this compound in their own work, ensuring the integrity of their downstream applications.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Aminoindoline Compounds
For Immediate Release
A comprehensive exploration of the origins, synthesis, and burgeoning therapeutic importance of the aminoindoline core, providing a foundational resource for researchers, scientists, and drug development professionals.
The indoline scaffold, a saturated bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone in the design of a multitude of therapeutic agents. This technical guide delves into the historical discovery and evolution of aminoindoline compounds, tracing their journey from early synthetic curiosities to their current status as vital components in the drug discovery pipeline.
From Indigo Dyes to a Therapeutic Blueprint: The Early History of the Indole and Indoline Core
The story of aminoindolines is intrinsically linked to the broader history of indole chemistry, which began with the investigation of the vibrant blue dye, indigo. In 1866, the eminent German chemist Adolf von Baeyer achieved a landmark synthesis by reducing oxindole, a derivative of indigo, to the parent indole molecule using zinc dust.[1] This seminal work laid the groundwork for the exploration of a vast new class of heterocyclic compounds.
While the aromatic indole core garnered significant initial attention, the path to the saturated indoline and its amino-functionalized derivatives was more gradual. Early methodologies for accessing the indoline skeleton often involved the reduction of the corresponding indole. However, the direct and controlled synthesis of amino-substituted indolines presented a significant synthetic challenge for chemists of the era.
A pivotal breakthrough in the generation of aminoindoles, the aromatic precursors to many aminoindolines, came through the reduction of nitroindoles. As early as the mid-20th century, researchers were employing reducing agents like sodium hydrosulfite and stannous chloride to convert nitroindoles into their amino counterparts.[2] These early synthetic efforts, though often yielding modest results by modern standards, were crucial in providing the first tangible samples of amino-substituted indole compounds for further investigation.
The Dawn of a Therapeutic Scaffold: Early Synthetic Strategies and the Emergence of Biological Significance
The availability of even small quantities of aminoindoles and their reduced indoline analogues sparked the initial exploration of their biological properties. While early pharmacological studies were not as systematic as contemporary drug discovery campaigns, they provided the first tantalizing glimpses into the therapeutic potential of this chemical class.
One of the earliest and most straightforward approaches to synthesizing aminoindolines involved the reduction of the corresponding nitroindoline. This two-step process, starting from a nitrated indole, provided a reliable, albeit sometimes low-yielding, route to these compounds.
Historical Protocol: Reduction of 5-Nitroindoline to 5-Aminoindoline
This protocol represents a classical approach to the synthesis of a simple aminoindoline, reflecting the methods available to chemists in the mid-20th century.
Step 1: Nitration of Indole
-
To a cooled solution of indole in a suitable solvent (e.g., acetic acid), a nitrating agent (e.g., nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature to control the reaction.
-
The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched by pouring it into ice water, leading to the precipitation of the nitroindole product.
-
The crude nitroindole is collected by filtration, washed, and purified by recrystallization.
Step 2: Reduction of 5-Nitroindoline to 5-Aminoindoline
-
The purified 5-nitroindoline is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using a metal catalyst like palladium on carbon (Pd/C), is introduced.
-
The reaction mixture is heated or stirred at room temperature until the reduction is complete, as indicated by the disappearance of the starting material.
-
The reaction mixture is then neutralized with a base (e.g., sodium hydroxide) to precipitate the tin salts (if SnCl₂ was used) and liberate the free amine.
-
The 5-aminoindoline product is then extracted into an organic solvent, dried, and purified by chromatography or recrystallization.
This foundational chemistry, while seemingly rudimentary by today's standards, was instrumental in opening the door to the systematic investigation of the structure-activity relationships of aminoindoline derivatives.
The Flourishing of a Versatile Scaffold: Modern Synthetic Innovations and Diverse Biological Activities
The latter half of the 20th century and the dawn of the 21st century witnessed an explosion in the development of sophisticated synthetic methodologies for constructing the aminoindoline core with unprecedented efficiency and control. These advancements have been driven by the ever-growing recognition of the therapeutic potential of this versatile scaffold.
Modern approaches often employ transition-metal catalysis, multicomponent reactions, and novel cyclization strategies to afford a wide array of substituted aminoindolines. These methods offer significant advantages over classical techniques, including milder reaction conditions, greater functional group tolerance, and the ability to introduce stereocenters with high precision.
The biological activities associated with the aminoindoline scaffold are remarkably diverse, spanning a wide range of therapeutic areas. This versatility stems from the ability of the indoline core to present appended functional groups in a well-defined three-dimensional orientation, allowing for precise interactions with a variety of biological targets.
| Therapeutic Area | Examples of Biological Activity |
| Oncology | Inhibition of various kinases, anti-proliferative effects |
| Central Nervous System | Serotonin and dopamine receptor modulation, antidepressant and antipsychotic activity |
| Infectious Diseases | Antimalarial, antibacterial, and antiviral properties |
| Inflammation | Inhibition of inflammatory enzymes and cytokines |
Visualizing the Synthetic Landscape: A Workflow for Modern Aminoindoline Synthesis
The following diagram illustrates a generalized workflow for the synthesis of aminoindoline derivatives, highlighting the key stages from starting materials to the final biologically active compounds.
Caption: A schematic overview of the synthetic pathway to aminoindoline compounds.
The Future of Aminoindolines: A Continuing Legacy of Discovery
The journey of aminoindoline compounds, from their humble beginnings in the study of dyes to their current prominence in drug discovery, is a testament to the power of fundamental chemical research. As our understanding of disease biology deepens and synthetic methodologies become ever more sophisticated, the aminoindoline scaffold is poised to remain a central player in the development of the next generation of innovative medicines. The rich history of this remarkable molecular framework serves as both an inspiration and a guide for future generations of scientists working at the forefront of therapeutic innovation.
References
A Comprehensive Technical Guide to the Physical Characterization and Purity Assessment of 5-Aminoindoline Dihydrochloride
Introduction
5-Aminoindoline dihydrochloride is a pivotal chemical intermediate, serving as a foundational building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules. Its structural integrity and purity are paramount, as they directly influence the yield, impurity profile, and ultimate efficacy of the final active pharmaceutical ingredient (API). For researchers and drug development professionals, a comprehensive understanding of this compound's physical characteristics and the methodologies to verify its purity is not merely a quality control measure—it is a cornerstone of reproducible, high-quality science.
This guide provides an in-depth exploration of the physical appearance of this compound, the scientific rationale for its potential variability, and a robust, multi-modal analytical framework for its purity assessment. The protocols and insights herein are designed to empower scientists to establish self-validating systems for quality assurance, ensuring the reliability of their research and development endeavors.
Section 1: Physicochemical Properties and Physical Appearance
The first step in qualifying a chemical reagent is a thorough examination of its physical and chemical identifiers. This ensures traceability and forms the basis for all subsequent analytical evaluations.
Figure 1. Chemical Structure of this compound
Table 1: Core Physicochemical Properties
| Property | Value | CAS Registry Number |
| Molecular Formula | C₈H₁₀N₂ · 2HCl (C₈H₁₂Cl₂N₂) | 214359-19-0 |
| Molecular Weight | 207.10 g/mol | |
| Parent Compound | 5-Aminoindoline | 63606-33-7 |
Physical State and Color: Understanding Variability
This compound is typically supplied as a solid, crystalline powder . However, the color of the material can range significantly, from off-white or light tan to pinkish-brown or even dark brown . This variation is often a primary indicator of purity and stability.
Causality Behind Color Variation:
-
Oxidative Degradation: Aromatic amines, like 5-aminoindoline, are susceptible to oxidation when exposed to air (oxygen) and light. This process can form highly colored quinone-imine type impurities, which, even at trace levels, can impart a noticeable color to the bulk material. The dihydrochloride salt form enhances stability compared to the free base but does not entirely prevent long-term oxidation.
-
Residual Impurities: The color can also be attributed to residual impurities from the synthetic process. For instance, the reduction of a nitro-precursor (e.g., 5-nitroindoline) is a common synthetic route.[1][2] Incomplete reduction or the presence of colored intermediates can lead to a darker final product.
-
Handling and Storage: Improper handling, such as exposure to moisture or heat, can accelerate degradation pathways, leading to discoloration over time. The material should be stored in a cool, dry, dark place, preferably under an inert atmosphere (e.g., nitrogen or argon).
For drug development professionals, a consistent, light-colored batch is highly desirable as it generally indicates a higher purity and a more controlled manufacturing process. Any significant batch-to-batch color variation should trigger a more rigorous analytical investigation.
Section 2: The Imperative of Purity in Pharmaceutical Development
The purity of a starting material like this compound is a critical quality attribute (CQA) that profoundly impacts the entire drug development lifecycle. Impurities present in this intermediate can be carried through subsequent synthetic steps, potentially leading to:
-
Formation of Toxic Byproducts: Some impurities can react to form genotoxic impurities (GTIs) in the final API, which are a major safety concern for regulatory agencies.[3]
-
Reduced Reaction Yield: Impurities can interfere with catalysts or participate in side reactions, lowering the efficiency of the synthesis.
-
Complicated Purification: The presence of closely related structural analogs makes the purification of the final compound more challenging and costly.
-
Inconsistent Biological Activity: Impurities may have their own pharmacological effects, leading to unpredictable and unreliable results in biological assays.
Therefore, establishing a robust analytical workflow to confirm the purity of each incoming batch is a non-negotiable aspect of Good Manufacturing Practice (GMP) and rigorous scientific research.
Section 3: A Multi-Modal Framework for Purity and Identity Verification
No single analytical technique can provide a complete picture of a compound's purity. A trustworthy assessment relies on the application of orthogonal methods—different techniques that measure distinct chemical properties. This multi-modal approach ensures that a wide range of potential impurities is detected and quantified.
Diagram 1: Workflow for Orthogonal Purity Verification.
Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for quantifying the purity of organic compounds and separating them from closely related impurities. A reversed-phase (RP-HPLC) method is particularly well-suited for this compound.
Expertise Behind the Method: The choice of a reversed-phase method leverages the hydrophobic nature of the indoline core for retention. The acidic mobile phase serves a dual purpose: it ensures the amino group is protonated, which prevents peak tailing and leads to sharp, symmetrical peaks, and it provides compatibility with mass spectrometry if further impurity identification is needed. UV detection is ideal due to the chromophoric nature of the aromatic ring.
Table 2: Experimental Protocol for RP-HPLC Analysis
| Step | Parameter / Procedure | Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent hydrophobic retention for the indoline structure. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water | Acid modifier to ensure amine protonation and improve peak shape. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol | Organic solvent to elute the compound from the column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions. | A gradient ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30-40 °C | Elevated temperature reduces viscosity and improves peak shape and reproducibility.[3] |
| Injection Vol. | 5-10 µL | Standard volume to avoid column overloading. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm or 280 nm. | The aromatic system provides strong UV absorbance. A DAD allows for peak purity assessment. |
| Sample Prep. | Accurately weigh ~1 mg of sample and dissolve in 1 mL of Mobile Phase A or a Water/ACN mixture to make a 1 mg/mL stock. | Ensures complete dissolution and compatibility with the mobile phase. |
This self-validating protocol, when run with appropriate standards, provides a precise percentage purity value (e.g., 99.5% by area) and a profile of all detectable impurities.[4][5][6]
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC confirms purity, NMR spectroscopy confirms identity. It provides unambiguous proof that the primary component of the sample has the correct atomic connectivity of 5-Aminoindoline.
Expertise Behind the Method: ¹H NMR is used to verify the proton environment. The number of signals, their chemical shifts (positions), splitting patterns (multiplicity), and integrations (relative number of protons) create a unique fingerprint for the molecule. Small structural impurities will often present their own unique signals.
Table 3: Experimental Protocol for ¹H NMR Analysis
| Step | Parameter / Procedure | Rationale |
| Solvent | Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD) | These polar solvents readily dissolve the dihydrochloride salt. DMSO-d₆ is useful for observing exchangeable N-H protons. |
| Concentration | 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent. | Provides a good signal-to-noise ratio without causing excessive line broadening. |
| Instrument | 400 MHz or higher NMR Spectrometer | Higher field strength provides better signal dispersion and resolution. |
| Acquisition | Standard single-pulse ¹H acquisition. | A routine experiment sufficient for structural confirmation. |
| Data Analysis | Compare the resulting spectrum to a reference spectrum or analyze for characteristic shifts of the indoline ring and substituents. | Verifies the identity and can reveal the presence of structurally related impurities.[7][8][9] |
Section 4: The Certificate of Analysis (CoA) - A Critical Quality Document
The Certificate of Analysis is a formal document issued by the supplier that summarizes the quality testing results for a specific batch of material. It is the first line of defense in quality control, but its data should always be verified internally.[10][11]
Diagram 2: Logic Flow for Material Acceptance.
Table 4: Example Certificate of Analysis for this compound
| Test | Specification | Result | Method Reference |
| Appearance | Off-white to light brown powder | Light tan powder | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | SOP/NMR-101 |
| Purity by HPLC | ≥ 98.0% | 99.2% | SOP/HPLC-205 |
| Loss on Drying | ≤ 1.0% | 0.3% | USP <731> |
| Residue on Ignition | ≤ 0.5% | 0.1% | USP <281> |
Conclusion
The physical appearance and purity of this compound are not mere datasheet entries; they are critical indicators of quality that have direct consequences for the success of research and drug development projects. A visual inspection of color provides an initial, qualitative assessment, while a rigorous, multi-modal analytical approach—led by HPLC for purity and NMR for identity—provides the quantitative, verifiable data required for confident decision-making. By implementing the structured workflows and validated protocols outlined in this guide, scientists and researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and ultimately successful scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 5-Aminoindole | 5192-03-0 [chemicalbook.com]
- 3. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. 5-Aminoindole | SIELC Technologies [sielc.com]
- 6. abap.co.in [abap.co.in]
- 7. 5-Aminoindole(5192-03-0) 1H NMR [m.chemicalbook.com]
- 8. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. medkoo.com [medkoo.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Guide on the Safe Handling of Indole-Based Compounds: A Case Study on 5-Aminoindole Hydrochloride
A Note on Chemical Specificity: This guide was generated in response to a query for the safety data of 5-Aminoindoline dihydrochloride . However, comprehensive Safety Data Sheets (SDS) for this specific compound were not available within the search results. The available data pertains predominantly to the related but chemically distinct compound, 5-Aminoindole hydrochloride .
It is crucial for researchers to understand that 5-Aminoindole and 5-Aminoindoline are different molecules. The "indoline" structure has a saturated five-membered ring, whereas "indole" features an aromatic one. This structural difference can significantly alter the compound's chemical, physical, and toxicological properties. Therefore, the safety protocols for one cannot be assumed to apply to the other.
This document provides a detailed safety and handling guide for 5-Aminoindole hydrochloride based on available SDS resources. It is presented to illustrate the required depth of a safety whitepaper while underscoring the necessity of obtaining a compound-specific SDS before any laboratory work is initiated.
Section 1: Hazard Identification & GHS Classification for 5-Aminoindole Hydrochloride
5-Aminoindole hydrochloride is a chemical intermediate used in various research and development applications.[1] A thorough understanding of its hazard profile is the foundation of its safe use in a laboratory setting. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
The primary risks associated with 5-Aminoindole hydrochloride are acute toxicity if ingested, inhaled, or absorbed through the skin, and it is also suspected of causing cancer.[2]
GHS Classification Summary
The compound is classified as a Category 4 acute toxicant for oral, dermal, and inhalation routes, and as a Category 2 carcinogen.[2][3] This classification mandates careful handling to prevent any direct contact or aerosol generation.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302 | Harmful if swallowed.[2] |
| Acute Toxicity, Dermal | Category 4 | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 4 | H332 | Harmful if inhaled.[2] |
| Carcinogenicity | Category 2 | H351 | Suspected of causing cancer.[2] |
GHS Label Elements
Pictograms:
Exclamation Mark
Health Hazard
Hazard Statements:
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[3]
-
H351: Suspected of causing cancer.[2]
Precautionary Statements:
-
Prevention: P201, P202, P261, P264, P270, P271, P280, P281.[2]
-
Response: P301+P312, P302+P352, P304+P312, P304+P340, P308+P313.[2]
-
Storage: P405 (Store locked up).[2]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]
Section 2: First-Aid and Emergency Protocols
Immediate and appropriate first-aid response is critical to mitigating harm from exposure. The causality behind these measures is the need to rapidly reduce the concentration of the chemical at the point of contact and to move the individual to a safe environment while seeking professional medical attention.
Step-by-Step First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Immediate medical attention is required.[4] The prolonged flushing is necessary to ensure all particulate matter is removed from under the lids and the chemical is diluted to non-damaging levels.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing and shoes.[2] Immediate medical attention is required.[4] This removes the chemical and prevents further dermal absorption.
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If the person is not breathing, give artificial respiration, but do not use the mouth-to-mouth method; use a pocket mask with a one-way valve.[4] Call a physician or poison control center if you feel unwell.[2]
-
Ingestion: Do NOT induce vomiting.[3] Call a physician or poison control center immediately.[4] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Inducing vomiting can cause the chemical to be aspirated into the lungs, leading to further damage.
Emergency Response Workflow for Spills
A systematic approach to accidental releases is essential to ensure personnel safety and proper containment.
Caption: Workflow for Accidental Spill Response.
Section 3: Safe Handling, Storage, and Engineering Controls
Proactive safety measures through proper handling, storage, and engineering controls are the most effective way to prevent exposure.
Engineering Controls
The primary engineering control is to handle this material only within a certified chemical fume hood.[4] This is non-negotiable and serves to control airborne concentrations by capturing dust and vapors at the source, preventing inhalation.[2] Additionally, eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4]
Safe Handling Practices
-
Always wear the personal protective equipment detailed in Section 4.
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing dust.[2] Minimize dust generation and accumulation during transfer and weighing.[2]
-
Wash hands thoroughly after handling and before breaks, eating, or drinking.[2]
-
Use in a well-ventilated area and keep containers tightly closed when not in use.[2]
Storage Conditions
Proper storage is essential for maintaining the chemical's stability and preventing accidental release.
-
Temperature & Environment: Store in a dry, cool, and well-ventilated place.[4]
-
Container: Keep containers tightly closed.[4]
-
Special Conditions: For long-term stability and to prevent degradation from moisture, handle and store contents under a dry, inert atmosphere such as nitrogen.[4] Protect from moisture.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[4]
Section 4: Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the task. The choice is dictated by a risk assessment of the specific experimental procedure.
-
Eye/Face Protection: Wear chemical safety goggles conforming to EN166 or NIOSH-approved standards.[4] If there is a splash hazard, a face shield should be worn in addition to goggles.[5]
-
Skin Protection:
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations where exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask for particulates).[4] The use of respirators must be part of a comprehensive respiratory protection program.[5]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE based on the nature of the work being performed.
Caption: PPE Selection Logic Diagram.
Section 5: Fire-Fighting & Accidental Release
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[2]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and highly toxic gases.[2]
-
Hazardous Combustion Products: During a fire, expect the formation of carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas.[2][4]
-
Protective Equipment: Firefighters must wear a pressure-demand, self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation.[4] Wear appropriate PPE as described in Section 4.[2] Keep unprotected personnel away.[2]
-
Environmental Precautions: Do not let the product enter drains, soil, or other waterways.[2]
-
Containment & Cleanup: Sweep up or vacuum the material and shovel it into a suitable, labeled container for disposal.[4] Avoid actions that generate dust.[4]
Section 6: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C8H8N2 · HCl | [3] |
| Molecular Weight | 168.63 g/mol | [1] |
| Appearance | Solid | [7] |
| Odor | No information available | [7] |
| Solubility | No data available | [2] |
| Stability | Stable under recommended storage. Hygroscopic. | [3] |
References
Methodological & Application
Application Notes & Protocols: Leveraging 5-Aminoindoline Dihydrochloride for Accelerated Drug Discovery via Parallel Synthesis
Introduction: The Strategic Value of the Indoline Scaffold
In the landscape of modern medicinal chemistry, the indoline scaffold has emerged as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets.[1][2] Its three-dimensional geometry provides a distinct advantage over flat aromatic systems, enabling more specific and potent interactions with proteins such as kinases, which are pivotal in cancer therapy.[1] Among its derivatives, 5-Aminoindoline stands out as a versatile building block. The primary amino group at the 5-position serves as a critical synthetic handle, allowing for the systematic introduction of diverse chemical functionalities. This capability is paramount in combinatorial chemistry and parallel synthesis, where the goal is to rapidly generate large libraries of structurally related compounds to explore chemical space and identify novel drug leads.[3][4]
This guide provides a comprehensive overview and detailed protocols for effectively utilizing 5-Aminoindoline dihydrochloride in parallel synthesis campaigns. We will delve into the core chemical transformations that enable the diversification of this scaffold, offering field-proven insights into reaction optimization, workflow management, and data analysis for researchers in drug discovery.
Physicochemical Properties and Handling of this compound
5-Aminoindoline is typically supplied as a dihydrochloride salt to enhance its stability and shelf-life. The free base form can be susceptible to air oxidation over time.[5] Understanding the properties of this salt is critical for successful and reproducible experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂ · 2HCl | (Calculated) |
| Molecular Weight | 207.09 g/mol | (Calculated) |
| Appearance | Off-white to light brown crystalline solid | General Observation |
| Solubility | Soluble in water, DMSO, Methanol | General Observation |
| Stability | More stable than the free base | [5] |
Critical Handling Consideration: The Dihydrochloride Salt
The presence of two hydrochloride equivalents means the amine functional groups (both the aniline at C5 and the indoline nitrogen) are protonated. For most synthetic transformations where the amino group acts as a nucleophile, it must be deprotonated to its free base form. This is typically achieved in situ by adding a suitable non-nucleophilic base to the reaction mixture.
Causality: Failure to add a sufficient amount of base will result in no reaction, as the protonated amine is not nucleophilic. A common choice is N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), as they effectively scavenge the HCl without competing in the primary reaction. A minimum of 2.5-3.0 equivalents of base is often required to neutralize the dihydrochloride salt and any acid generated during the reaction (e.g., in amide coupling).
Core Synthetic Workflow for Library Generation
Parallel synthesis enables the rapid creation of a library of compounds by systematically combining a core scaffold with a diverse set of building blocks. The workflow below illustrates how 5-Aminoindoline can be diversified using three key reaction classes.
Caption: Parallel synthesis workflow for diversifying 5-Aminoindoline.
Detailed Application Protocols
The following protocols are generalized for use in a parallel synthesizer or with standard array chemistry techniques. All reactions should be performed in an inert atmosphere (e.g., nitrogen or argon).
Parallel Amide Bond Formation
Amide coupling is one of the most frequently used reactions in drug discovery.[6] The reaction involves activating a carboxylic acid to make it susceptible to nucleophilic attack by the 5-amino group of the indoline. HATU is a highly effective coupling reagent for this transformation, especially with aniline-type amines.[7][8]
Caption: Reaction scheme for parallel amide coupling.
Protocol:
-
Preparation of Stock Solutions:
-
Scaffold: Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Acids: Prepare 0.22 M stock solutions of a diverse set of carboxylic acids (Building Blocks R¹-COOH) in anhydrous DMF in a separate plate or vial rack.
-
Reagents: Prepare a premixed "coupling cocktail" in anhydrous DMF containing HATU (0.22 M) and DIPEA (0.6 M). The excess DIPEA is crucial to neutralize the dihydrochloride salt and the acid formed during HATU activation.
-
-
Reaction Execution (per well/vial):
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the appropriate carboxylic acid stock solution (0.044 mmol, 1.1 eq).
-
Initiate the reaction by adding 200 µL of the HATU/DIPEA coupling cocktail (1.1 eq HATU, 3.0 eq DIPEA).
-
Seal the reaction plate/vials and shake at room temperature for 12-16 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking a small aliquot from a representative well and analyzing by LC-MS.
-
Upon completion, the reaction can be quenched by adding water. The product can be isolated using parallel solid-phase extraction (SPE) or preparative HPLC.
-
Self-Validation: The protocol's trustworthiness comes from the use of well-established, high-yield coupling chemistry.[7] LC-MS analysis at the end of the reaction confirms product formation and provides an initial purity assessment before library plating.
Parallel Sulfonylation
The formation of sulfonamides is another cornerstone reaction in medicinal chemistry. The reaction of the 5-amino group with various sulfonyl chlorides (R²-SO₂Cl) introduces a key hydrogen bond acceptor/donor motif. This reaction is typically robust and proceeds readily in the presence of a non-nucleophilic base.[9][10]
Protocol:
-
Preparation of Stock Solutions:
-
Scaffold: Prepare a 0.2 M stock solution of this compound in anhydrous acetonitrile or DCM.
-
Sulfonyl Chlorides: Prepare 0.24 M stock solutions of various sulfonyl chlorides (Building Blocks R²-SO₂Cl) in the same solvent.
-
Base: Prepare a 0.7 M stock solution of triethylamine (TEA) or pyridine.
-
-
Reaction Execution (per well/vial):
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the triethylamine stock solution (0.14 mmol, 3.5 eq). Mix briefly.
-
Add 200 µL of the appropriate sulfonyl chloride stock solution (0.048 mmol, 1.2 eq).
-
Seal the reaction plate/vials and shake at room temperature for 4-8 hours.
-
-
Monitoring and Work-up:
-
Monitor by LC-MS. The reaction is often very clean.
-
For work-up, the reaction mixture can be diluted with ethyl acetate and washed with aqueous sodium bicarbonate solution in a parallel liquid-liquid extraction format, followed by solvent evaporation.
-
Expertise Insight: Using pyridine as both the base and solvent can sometimes accelerate the reaction, especially with less reactive sulfonyl chlorides. However, its high boiling point makes it more difficult to remove during work-up. Acetonitrile with TEA is often a more practical choice for parallel synthesis.
Parallel Reductive Amination
Reductive amination allows for the formation of secondary amines by reacting the 5-amino group with an aldehyde or ketone (R³-CHO/COR³) in the presence of a mild reducing agent. This reaction is highly effective for library synthesis, creating more flexible linkages compared to amides or sulfonamides.[11][12]
Protocol:
-
Preparation of Stock Solutions:
-
Scaffold: Prepare a 0.2 M stock solution of this compound in dichloroethane (DCE).
-
Carbonyls: Prepare 0.24 M stock solutions of various aldehydes or ketones (Building Blocks R³) in DCE.
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild and tolerant of slightly acidic conditions. It is typically added as a solid.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
-
Reaction Execution (per well/vial):
-
To each reaction vessel, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 22 µL of DIPEA (~0.13 mmol, 3.2 eq) to neutralize the salt.
-
Add 200 µL of the appropriate aldehyde/ketone stock solution (0.048 mmol, 1.2 eq).
-
Allow the mixture to stir for 20-30 minutes for imine formation.
-
Add solid sodium triacetoxyborohydride (~13 mg, 0.06 mmol, 1.5 eq) to each vessel using a solid dispensing system.
-
Seal and shake at room temperature for 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor by LC-MS.
-
Quench the reaction by the slow addition of aqueous sodium bicarbonate. Extract the product using a parallel liquid-liquid or solid-phase extraction method.
-
Causality: The reaction is performed in two stages within one pot: imine formation followed by reduction. STAB is a preferred reducing agent over alternatives like sodium borohydride because it is less basic and reduces imines much faster than it reduces the starting aldehyde, minimizing side reactions like alcohol formation.[11]
Conclusion
This compound is an exceptionally valuable scaffold for parallel synthesis in drug discovery. Its stable salt form ensures ease of handling and storage, while the primary amine provides a reliable anchor point for diversification. By employing robust and well-characterized reactions such as amide coupling, sulfonylation, and reductive amination, researchers can rapidly and efficiently generate large, diverse libraries of novel indoline-based compounds. The protocols and workflows detailed in this guide offer a validated framework for leveraging this powerful building block to accelerate the identification of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. growingscience.com [growingscience.com]
- 9. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]
5-Aminoindoline Dihydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Importance of the Indoline Core
The indoline scaffold, a saturated analog of the indole ring system, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensional geometry offers significant advantages for achieving potent and selective interactions with a wide array of biological targets.[1] Among the various substituted indolines, 5-Aminoindoline and its dihydrochloride salt stand out as exceptionally versatile building blocks. The amino group at the 5-position provides a crucial vector for synthetic diversification, allowing for the introduction of a wide range of pharmacophoric features. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of 5-Aminoindoline dihydrochloride in medicinal chemistry, with a focus on synthetic protocols, mechanistic insights, and case studies of clinically relevant molecules.
The dihydrochloride salt form of 5-aminoindoline offers several practical advantages in a laboratory and manufacturing setting. Converting amines to their hydrochloride salts is a common strategy to enhance their stability, particularly against oxidative degradation.[2] The salt form is often more crystalline and easier to handle than the free base.[3] Furthermore, the increased water solubility of the hydrochloride salt can be beneficial for certain reaction conditions and for the formulation of final drug products.[3][4]
Physicochemical Properties of 5-Aminoindoline and its Dihydrochloride Salt
A clear understanding of the physicochemical properties of the starting material is fundamental to its effective application.
| Property | 5-Aminoindoline | This compound |
| CAS Number | 5192-03-0 | 161464-96-6 |
| Molecular Formula | C₈H₁₀N₂ | C H₁₀N₂ · 2HCl |
| Molecular Weight | 134.18 g/mol | 207.10 g/mol |
| Appearance | Crystalline solid | Solid |
| Solubility | Soluble in organic solvents | Soluble in water |
Core Application: A Gateway to Kinase Inhibitors
The 5-aminoindoline scaffold is a cornerstone in the design and synthesis of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. The 5-amino group serves as a key attachment point for moieties that can form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent inhibition.
Case Study: Nintedanib (BIBF 1120) - A Multi-Targeted Tyrosine Kinase Inhibitor
Nintedanib is a potent, orally available small molecule inhibitor of multiple tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR).[5][6][7] It is approved for the treatment of idiopathic pulmonary fibrosis (IPF) and certain types of non-small cell lung cancer.[5][8] The synthesis of Nintedanib provides an excellent example of the strategic use of a 5-aminoindoline precursor.
Mechanism of Action:
Nintedanib competitively binds to the ATP-binding pocket of VEGFR, FGFR, and PDGFR, thereby blocking the downstream signaling cascades that promote angiogenesis, cell proliferation, and migration.[7][9] This multi-targeted approach is believed to contribute to its efficacy in complex diseases like cancer and fibrosis.[6]
References
- 1. The selectivity of α‐adrenoceptor agonists for the human α1A, α1B, and α1D‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIBF 1120 (Nintedanib), a triple angiokinase inhibitor, induces hypoxia but not EMT and blocks progression of preclinical models of lung and pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fibrotic efficacy of nintedanib in pulmonary fibrosis via the inhibition of fibrocyte activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
5-Aminoindoline Dihydrochloride: A Versatile Scaffold for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 5-Aminoindoline Core
In the landscape of modern medicinal chemistry, the indoline scaffold has emerged as a privileged structure. Its three-dimensional, saturated framework offers distinct advantages over its planar indole counterpart, enabling more nuanced and selective interactions with complex biological targets. Among the functionalized indoline derivatives, 5-aminoindoline dihydrochloride stands out as a particularly valuable and versatile building block. The primary aromatic amine at the 5-position serves as a key synthetic handle, allowing for a wide array of chemical transformations. This strategic placement facilitates the introduction of diverse pharmacophoric elements, making it an ideal starting point for the synthesis of a multitude of bioactive molecules, particularly in the realms of oncology and virology.
This technical guide provides an in-depth exploration of this compound as a foundational element in drug discovery. We will delve into its key chemical properties, outline detailed protocols for its derivatization, and showcase its application in the synthesis of targeted therapeutics. The causality behind experimental choices and the mechanistic underpinnings of the reactions will be emphasized to provide researchers with a comprehensive understanding of how to effectively leverage this powerful building block.
Physicochemical Properties and Handling
This compound is typically supplied as a crystalline solid. The dihydrochloride salt form enhances its stability and shelf-life compared to the free base, which can be susceptible to air oxidation.
| Property | Value |
| Molecular Formula | C₈H₁₂Cl₂N₂ |
| Molecular Weight | 207.10 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | >250 °C (decomposes) |
Solubility and Handling Considerations:
The dihydrochloride salt is generally soluble in water and lower alcohols like methanol and ethanol, especially with heating. Its solubility in many aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate is limited. For reactions requiring the free amine in an organic solvent, a neutralization step is necessary. This is typically achieved by treating a suspension of the dihydrochloride salt with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium bicarbonate or potassium carbonate. It is crucial to use a sufficient excess of the base to ensure complete neutralization of both hydrochloride salts.
Safety Precautions: this compound should be handled in a well-ventilated area, preferably in a chemical fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Key Synthetic Transformations and Protocols
The reactivity of 5-aminoindoline is dominated by the nucleophilicity of the primary aromatic amine at the C5-position. This allows for a variety of fundamental organic transformations to build molecular complexity.
N-Acylation: Forging Critical Amide Linkages
N-acylation of the 5-amino group is a fundamental step in the synthesis of many bioactive molecules, particularly kinase inhibitors, where the resulting amide bond can form crucial hydrogen bond interactions with the hinge region of the kinase active site.
Causality in Protocol Design: The choice of acylating agent and base is critical. Acyl chlorides are highly reactive and are often used for efficient acylation. A non-nucleophilic organic base like triethylamine or DIPEA is employed to scavenge the HCl generated during the reaction, driving the reaction to completion and preventing the formation of the unreactive amine hydrochloride salt. The reaction is typically run at a low temperature initially to control the exothermic reaction between the amine and the acyl chloride, and then allowed to warm to room temperature to ensure complete conversion.
Figure 1: General workflow for the N-acylation of 5-aminoindoline.
Protocol 1: General Procedure for N-Acylation of this compound
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM, approximately 10-20 mL per mmol of substrate).
-
Neutralization: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.5-3.0 eq.) dropwise with stirring. Stir the mixture at 0 °C for 15-30 minutes. The suspension should become a more homogeneous solution as the free amine is formed.
-
Acylation: To the stirred solution at 0 °C, add the desired acyl chloride (1.1-1.2 eq.) dropwise.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 5-acylaminoindoline derivative.
Diazotization and Azo Coupling: Crafting Azo Dyes and Bioactive Scaffolds
The primary aromatic amine of 5-aminoindoline can be converted to a diazonium salt, which is a versatile intermediate. This diazonium salt can then be coupled with electron-rich aromatic compounds to form vibrantly colored azo compounds. Azo dyes derived from heterocyclic amines have applications not only as colorants but also as potential antimicrobial and anticancer agents.
Causality in Protocol Design: Diazotization reactions are notoriously temperature-sensitive. The reaction must be carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing, which would lead to the formation of phenolic byproducts and release of nitrogen gas.[1] Nitrous acid, the diazotizing agent, is generated in situ from sodium nitrite and a strong acid (e.g., HCl). The subsequent azo coupling is an electrophilic aromatic substitution where the diazonium salt acts as the electrophile. The pH of the coupling reaction is critical: coupling to phenols is typically performed under mildly alkaline conditions to deprotonate the phenol, making it more electron-rich and thus a better nucleophile.
Figure 2: Key steps in diazotization and azo coupling of 5-aminoindoline.
Protocol 2: Synthesis of an Azo Dye from this compound
-
Diazotization:
-
In a beaker, dissolve this compound (1.0 eq.) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath with stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.05 eq.) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine solution, ensuring the temperature remains below 5 °C. Stir for an additional 15-20 minutes at this temperature. The formation of the diazonium salt is now complete.
-
-
Azo Coupling:
-
In a separate, larger beaker, dissolve an electron-rich coupling partner, such as β-naphthol (1.0 eq.), in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the coupling partner. A colored precipitate should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid with copious amounts of cold water to remove any inorganic salts.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified azo dye.
-
Synthesis of Benzimidazoles: Accessing a Privileged Heterocycle
The 5-aminoindoline scaffold can be a precursor to more complex heterocyclic systems. By first cleaving the indoline ring to generate a substituted o-phenylenediamine, one can then perform a condensation reaction to form a benzimidazole ring. Benzimidazoles are a prominent class of bioactive compounds with a wide range of therapeutic applications, including anthelmintic, antiulcer, and anticancer activities.
Causality in Protocol Design: The synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids or their derivatives is a classic condensation reaction. The Phillips condensation, which involves heating the diamine with a carboxylic acid in an acidic medium (often 4M HCl), is a robust method.[2] The acid protonates the carboxylic acid, activating it towards nucleophilic attack by one of the amino groups of the diamine. An initial amide is formed, which then undergoes an intramolecular cyclization via attack of the second amino group on the amide carbonyl, followed by dehydration to form the aromatic benzimidazole ring.
Protocol 3: Two-Step Synthesis of a Benzimidazole Derivative
This protocol assumes the initial conversion of 5-aminoindoline to the corresponding 3,4-diaminophenylethylamine derivative, a step that requires specific ring-opening methodologies beyond the scope of this general guide. The following is a general procedure for the subsequent benzimidazole formation.
-
Reaction Setup: In a round-bottom flask, combine the 3,4-diaminophenyl derivative (1.0 eq.), the desired carboxylic acid (1.1-1.5 eq.), and 4 M hydrochloric acid.
-
Condensation: Heat the mixture to reflux (approximately 100-110 °C) for 2-6 hours. Monitor the reaction by TLC.
-
Neutralization and Precipitation: After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a concentrated base (e.g., ammonium hydroxide or 10 M NaOH) until the pH is approximately 7-8. The benzimidazole product will typically precipitate out of the solution.
-
Isolation: Collect the crude product by vacuum filtration and wash it with cold water.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent such as ethanol/water to yield the pure benzimidazole derivative.
Applications in Bioactive Molecule Synthesis
The true utility of this compound is demonstrated in its application as a starting material for the synthesis of complex, biologically active molecules.
Case Study 1: Kinase Inhibitors
The indoline scaffold is a key feature in numerous kinase inhibitors designed to treat various cancers. The 5-amino group provides a critical anchor point for building side chains that interact with the hinge region of the kinase ATP-binding pocket.
For instance, the 5-amino group can be acylated with a pyrimidine- or pyridine-carboxylic acid to install a heterocycle that mimics the adenine portion of ATP, forming key hydrogen bonds with the kinase hinge. Further modifications on the indoline nitrogen (N1) can be used to tune solubility and pharmacokinetic properties.
Figure 3: Conceptual synthetic route to indoline-based kinase inhibitors.
Case Study 2: HIV Protease Inhibitors
5-Aminoindoline has been utilized in the synthesis of non-peptidic HIV protease inhibitors. In one reported strategy, the 5-amino group is transformed into a carbamate, which then serves as a linker to connect to a core scaffold that mimics the transition state of peptide cleavage by the protease.[3]
The synthesis involves activating the 5-amino group, for example, by reaction with p-nitrophenyl chloroformate, to form an activated carbamate. This reactive intermediate can then be coupled with a chiral epoxide, such as (S)-glycidol, to introduce a key stereocenter and a handle for further elaboration into the final inhibitor. This highlights the utility of the 5-amino group in forming stable, yet synthetically versatile, carbamate linkages.
Conclusion
This compound is a high-value building block for the synthesis of bioactive molecules. Its stable salt form and the versatile reactivity of its primary aromatic amine make it an attractive starting point for a wide range of synthetic endeavors. Through fundamental transformations such as N-acylation, diazotization, and as a precursor for more complex heterocycles, this scaffold provides a reliable and efficient entry point into the chemical space of potent kinase inhibitors, antiviral agents, and other therapeutics. The protocols and insights provided in this guide are intended to empower researchers and drug development professionals to fully exploit the potential of this privileged scaffold in their quest for novel and effective medicines.
References
Application Notes and Protocols for the Synthesis of Dual 5-LOX/sEH Inhibitors Utilizing 5-Aminoindoline Dihydrochloride
For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and inflammation research.
Introduction: A Multi-Target Approach to Inflammation Control
The arachidonic acid (AA) cascade is a pivotal pathway in the inflammatory response, producing a host of lipid mediators that govern the intensity and duration of inflammation.[1] Two key enzymes in this cascade, 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), represent critical targets for anti-inflammatory drug development. 5-LOX is the primary enzyme in the biosynthesis of pro-inflammatory leukotrienes, while sEH degrades anti-inflammatory epoxyeicosatrienoic acids (EETs).[1][2] Consequently, the simultaneous inhibition of both 5-LOX and sEH presents a promising therapeutic strategy, offering a synergistic anti-inflammatory effect by both blocking a pro-inflammatory pathway and enhancing an anti-inflammatory one.[3][4][5]
This guide provides a comprehensive overview and detailed protocols for the rational design and synthesis of novel dual 5-LOX/sEH inhibitors, using the versatile building block, 5-Aminoindoline dihydrochloride. We will explore the chemical logic behind the synthetic strategy and provide step-by-step instructions for the synthesis and subsequent biological evaluation.
The Scientific Rationale: Designing a Dual-Action Molecule
The design of a dual-target inhibitor hinges on the integration of distinct pharmacophores, each responsible for interacting with one of the target enzymes, into a single molecular entity. For our target, we will leverage the following established principles:
-
The Urea Moiety for sEH Inhibition: Substituted ureas are well-established and potent inhibitors of sEH, acting as transition state mimetics within the enzyme's active site.[1]
-
The Indoline Scaffold for 5-LOX Inhibition: The indoline structure and its derivatives have been identified as promising scaffolds for the development of 5-LOX inhibitors.[6][7]
Our synthetic strategy, therefore, involves the functionalization of 5-aminoindoline to incorporate a urea-based pharmacophore, thereby creating a hybrid molecule with the potential for dual inhibitory activity.
Visualizing the Synthetic Strategy
The proposed synthetic workflow is a multi-step process designed for modularity, allowing for the potential to create a library of analogs for structure-activity relationship (SAR) studies.
Caption: A generalized workflow for the synthesis of dual 5-LOX/sEH inhibitors from this compound.
Detailed Synthetic Protocol
This protocol outlines a plausible synthetic route. Researchers should adapt and optimize the conditions based on their specific target molecule and available laboratory resources.
Part 1: Preparation of the 5-Aminoindoline Free Base
Rationale: The starting material, this compound, is a salt. To facilitate its reaction with electrophilic reagents, it must first be converted to its free base form.
Materials:
-
This compound
-
Sodium bicarbonate (NaHCO₃) or a similar mild base
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in deionized water.
-
Slowly add a saturated aqueous solution of sodium bicarbonate with stirring until the pH of the solution is basic (pH 8-9).
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 5-aminoindoline free base.
Part 2: Synthesis of the Isocyanate Intermediate
Rationale: The formation of a urea linkage is typically achieved by reacting an amine with an isocyanate. In this step, the amino group of 5-aminoindoline is converted to a reactive isocyanate.
Materials:
-
5-Aminoindoline (from Part 1)
-
Triphosgene or another phosgene equivalent
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Toluene)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-aminoindoline in the anhydrous aprotic solvent.
-
Add the non-nucleophilic base to the solution and cool to 0 °C.
-
Slowly add a solution of triphosgene in the same solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture containing the isocyanate intermediate can be used directly in the next step.
Part 3: Urea Formation to Yield the Final Product
Rationale: The final step involves the reaction of the in situ generated isocyanate with a selected amine to form the desired urea-containing dual inhibitor. The choice of the amine is critical for modulating the sEH inhibitory activity and the overall physicochemical properties of the final compound.
Materials:
-
Isocyanate intermediate solution (from Part 2)
-
A selected substituted amine (e.g., 4-(trifluoromethoxy)aniline as in some reported inhibitors[1])
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
Procedure:
-
To the solution of the isocyanate intermediate, add the selected substituted amine.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final dual 5-LOX/sEH inhibitor.
Biological Evaluation: A Step-by-Step Guide
The synthesized compounds must be evaluated for their inhibitory activity against both 5-LOX and sEH.
In Vitro 5-LOX Inhibition Assay
Rationale: This assay determines the concentration of the inhibitor required to reduce the activity of the 5-LOX enzyme by 50% (IC₅₀).
Caption: A simplified workflow for the in vitro 5-LOX inhibition assay.
Protocol:
-
Recombinant human 5-LOX is pre-incubated with various concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is stopped after a defined period.
-
The amount of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX reaction, is quantified using a suitable method such as High-Performance Liquid Chromatography (HPLC) or an Enzyme Immunoassay (EIA).
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vitro sEH Inhibition Assay
Rationale: This assay measures the IC₅₀ of the inhibitor against the sEH enzyme.
Protocol:
-
Recombinant human sEH is incubated with the test compound at various concentrations.
-
A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate (CMNC), is added to initiate the reaction.
-
The hydrolysis of the substrate by sEH results in a fluorescent product.
-
The fluorescence is measured over time using a plate reader.
-
The IC₅₀ value is determined from the dose-response curve.
Data Presentation and Interpretation
The inhibitory potencies of the synthesized compounds should be summarized in a clear and concise table to facilitate comparison and SAR analysis.
| Compound ID | 5-LOX IC₅₀ (µM) | sEH IC₅₀ (µM) |
| Lead Compound 1 | e.g., 0.5 | e.g., 0.1 |
| Analog 1.1 | e.g., 1.2 | e.g., 0.05 |
| Analog 1.2 | e.g., 0.2 | e.g., 0.8 |
Interpretation: The goal is to identify compounds with low IC₅₀ values for both enzymes, indicating potent dual inhibition. The SAR data will guide the further optimization of the lead compounds to improve potency, selectivity, and pharmacokinetic properties.
Conclusion and Future Directions
The synthetic and evaluation protocols outlined in this application note provide a robust framework for the discovery and development of novel dual 5-LOX/sEH inhibitors based on the 5-aminoindoline scaffold. This multi-target approach holds significant promise for the development of a new generation of anti-inflammatory therapeutics with enhanced efficacy and a potentially improved safety profile. Future work should focus on expanding the library of analogs, conducting in vivo studies to assess efficacy in animal models of inflammation, and performing detailed pharmacokinetic and toxicological profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in 5lipoxygenase inhibitors | Semantic Scholar [semanticscholar.org]
- 6. Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Derivatization of the Amino Group of 5-Aminoindoline Dihydrochloride
Introduction: The Strategic Importance of 5-Aminoindoline in Medicinal Chemistry
5-Aminoindoline is a privileged scaffold in modern drug discovery, serving as a versatile building block for the synthesis of a myriad of biologically active molecules.[1][2][3][4] Its unique structure, featuring a reactive primary amino group on the indoline core, allows for extensive chemical modifications to explore and optimize interactions with various biological targets.[1] The derivatization of this amino group is a cornerstone of medicinal chemistry programs aimed at developing novel therapeutics in areas such as oncology, neuropharmacology, and infectious diseases.[1][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the key methods for derivatizing the amino group of 5-Aminoindoline dihydrochloride, complete with detailed protocols and mechanistic insights.
The dihydrochloride salt form of 5-aminoindoline ensures stability and ease of handling. However, it necessitates a crucial initial step in most derivatization reactions: the in-situ or prior neutralization of the hydrochloride to liberate the free, nucleophilic amino group. This guide will address this practical consideration within the detailed protocols.
Core Derivatization Strategies
The primary amino group of 5-aminoindoline is a potent nucleophile, readily participating in a variety of chemical transformations. The most common and impactful derivatization strategies include:
-
Acylation: Formation of an amide bond by reacting the amino group with an acylating agent.
-
Sulfonylation: Formation of a sulfonamide linkage by reacting the amino group with a sulfonylating agent.
-
Reductive Amination: Formation of a secondary amine by reacting the amino group with a carbonyl compound followed by reduction.
This guide will delve into the specifics of each of these methodologies, providing both the chemical rationale and practical, step-by-step protocols.
Acylation of 5-Aminoindoline: Crafting Amide Derivatives
Acylation is a fundamental and widely employed strategy for modifying the 5-amino group of indoline. The resulting amide bond is generally stable and can introduce a wide array of functional groups, influencing the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications are crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[5]
Chemical Principle
The acylation of 5-aminoindoline involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride, anhydride, or carboxylic acid (often activated in situ). The reaction typically requires a base to neutralize the hydrochloric acid byproduct and to deprotonate the aminoindoline dihydrochloride starting material.
Experimental Protocol: Acylation with Acyl Chlorides
This protocol details a general procedure for the acylation of this compound with an acyl chloride in the presence of a tertiary amine base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DCM or THF to the flask to create a suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add the tertiary amine base (e.g., TEA or DIPEA, 2.2-3.0 eq) dropwise. The mixture may become more homogeneous as the free amine is generated.
-
Acylating Agent Addition: While maintaining the temperature at 0 °C, add the acyl chloride (1.0-1.2 eq) dropwise. The reaction is often exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired N-acylated 5-aminoindoline derivative.
Data Presentation: Acylation Reaction Parameters
| Acylating Agent | Base (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Acetyl Chloride | TEA (2.5) | DCM | 2 | 85-95 |
| Benzoyl Chloride | DIPEA (2.5) | THF | 4 | 80-90 |
| Isobutyryl Chloride | TEA (2.5) | DCM | 3 | 82-92 |
Visualization: Acylation Workflow
Caption: Workflow for the acylation of this compound.
Sulfonylation of 5-Aminoindoline: Building Sulfonamide Moieties
Sulfonamides are a critical functional group in medicinal chemistry, known for their presence in a wide range of antibacterial, diuretic, and hypoglycemic drugs. Introducing a sulfonamide at the 5-position of the indoline core can significantly alter the electronic properties and steric profile of the molecule, providing a powerful tool for modulating biological activity.
Chemical Principle
Similar to acylation, sulfonylation is a nucleophilic substitution reaction where the 5-amino group of indoline attacks the electrophilic sulfur atom of a sulfonyl chloride. A base is required to neutralize the HCl byproduct and the starting material salt.
Experimental Protocol: Sulfonylation with Sulfonyl Chlorides
Materials:
-
This compound
-
Sulfonyl chloride (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous Pyridine or DCM
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP, catalytic)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask with a magnetic stir bar, suspend this compound (1.0 eq) in anhydrous pyridine or DCM.
-
Base Addition: If using DCM, add TEA (2.2-3.0 eq). Pyridine can serve as both the solvent and the base.
-
Sulfonylating Agent Addition: Cool the mixture to 0 °C and add the sulfonyl chloride (1.0-1.2 eq) portion-wise or dropwise.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor its progress by TLC or LC-MS.
-
Workup:
-
If pyridine is used as the solvent, remove it under reduced pressure.
-
Dissolve the residue in DCM and wash with 1M HCl to remove excess pyridine.
-
Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired 5-sulfonamidoindoline derivative.
Data Presentation: Sulfonylation Reaction Parameters
| Sulfonylating Agent | Base (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Methanesulfonyl Chloride | Pyridine | Pyridine | 6 | 75-85 |
| p-Toluenesulfonyl Chloride | TEA (2.5) | DCM | 12 | 70-80 |
| Dansyl Chloride | TEA (2.5) | DCM | 8 | 65-75 |
Visualization: Sulfonylation Reaction
Caption: General reaction scheme for the sulfonylation of 5-aminoindoline.
Reductive Amination: Introducing Alkyl Substituents
Reductive amination is a powerful and versatile method for forming C-N bonds, allowing for the introduction of a wide range of alkyl groups onto the 5-amino position of the indoline core.[6][7][8] This reaction proceeds in two main steps: the formation of an imine or enamine intermediate, followed by its reduction to the corresponding secondary amine.
Chemical Principle
The reaction begins with the condensation of the primary amine of 5-aminoindoline with an aldehyde or ketone to form an imine intermediate.[9] This imine is then reduced in situ by a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the secondary amine. These reducing agents are particularly useful as they are stable in mildly acidic conditions often used to promote imine formation and are less reactive towards the starting carbonyl compound.[7]
Experimental Protocol: Reductive Amination with Aldehydes
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, benzaldehyde)
-
Anhydrous Methanol (MeOH) or Dichloroethane (DCE)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
Acetic acid (catalytic amount, if needed)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriate solvents for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq) and the aldehyde (1.0-1.5 eq).
-
Solvent and Base Addition: Add anhydrous MeOH or DCE, followed by TEA or DIPEA (1.1-1.5 eq) to neutralize the hydrochloride salt. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step if necessary.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.2-2.0 eq) or sodium cyanoborohydride (1.2-2.0 eq) portion-wise. Be cautious as gas evolution (hydrogen) may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to obtain the desired 5-(alkylamino)indoline derivative.
Data Presentation: Reductive Amination Reaction Parameters
| Carbonyl Compound | Reducing Agent (eq) | Solvent | Reaction Time (h) | Typical Yield (%) |
| Formaldehyde (37% aq.) | NaBH(OAc)₃ (1.5) | DCE | 4 | 70-85 |
| Benzaldehyde | NaBH₃CN (1.5) | MeOH | 12 | 65-80 |
| Acetone | NaBH(OAc)₃ (2.0) | DCE | 24 | 60-75 |
Visualization: Reductive Amination Workflow
Caption: Step-by-step workflow for the reductive amination of 5-aminoindoline.
Conclusion and Future Perspectives
The derivatization of the 5-amino group of this compound is a critical step in the synthesis of novel compounds with potential therapeutic applications. The methods of acylation, sulfonylation, and reductive amination provide a robust toolkit for medicinal chemists to systematically modify the structure of this versatile scaffold. The protocols outlined in this guide are intended to serve as a starting point for the synthesis of diverse libraries of 5-aminoindoline derivatives. Further optimization of reaction conditions may be necessary depending on the specific substrates used. The continued exploration of new derivatization strategies will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
Application Note & Protocols: Protecting Group Strategies for 5-Aminoindoline Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Aminoindoline
5-Aminoindoline is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic targets. Its utility stems from the versatile reactivity of its two distinct nitrogen centers: the secondary amine within the indoline ring (N1) and the primary aromatic amine at the 5-position (N5). However, this dual reactivity presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of products, complicating purification and reducing yields. Therefore, a robust protecting group strategy is not merely a procedural step but a cornerstone of any successful synthetic campaign involving this valuable building block.[1]
This guide provides a comprehensive overview of protecting group strategies for 5-aminoindoline, with a special focus on the practical challenges posed by its common commercial form: the dihydrochloride salt. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer a comparative analysis to guide your selection of the optimal strategy.
The Dihydrochloride Dilemma: Initial Considerations
5-Aminoindoline is often supplied as a dihydrochloride salt for enhanced stability and handling.[2] This means both nitrogen atoms are protonated, rendering them non-nucleophilic.[3][4] Before any protection reaction can occur, the free amines must be liberated by neutralization with a suitable base.
Core Principle: The first and most critical step is the in situ free-basing of the dihydrochloride salt. This requires at least two equivalents of a non-nucleophilic base to neutralize the two moles of HCl.
-
Common Base Choices: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used. Their role is solely to act as a proton scavenger, liberating the neutral 5-aminoindoline for subsequent reaction.
-
Stoichiometry is Key: Failure to use sufficient base will result in incomplete neutralization and significantly lower yields, as the remaining hydrochloride salt will not react.
dot graph TD { A[5-Aminoindoline Dihydrochloride] -- "+ ≥2 eq. Base (e.g., TEA, DIPEA)" --> B(Free 5-Aminoindoline); B -- "+ Protecting Group Reagent" --> C(Protected 5-Aminoindoline);
} caption: "General workflow from the dihydrochloride salt to the protected product."
Key Protecting Group Strategies & Protocols
The choice of protecting group is dictated by the overall synthetic plan, specifically the conditions required for subsequent steps and the desired orthogonality.[5][6][7] Carbamates are the most common and reliable class of protecting groups for amines, rendering the nitrogen non-nucleophilic and stable to a wide range of reaction conditions.[8]
Boc (tert-Butoxycarbonyl) Protection: The Versatile Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of installation and clean, acid-labile removal.[9] It provides a robustly protected amine that is stable to basic, reductive, and many nucleophilic conditions.
Rationale: Boc protection is ideal for syntheses that involve base-mediated reactions (e.g., organometallic couplings, acylations) or hydrogenolysis where a Cbz group would be cleaved.
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial"];
} caption: "Boc-protection and deprotection workflow."
Experimental Protocol: Mono-Boc Protection of 5-Aminoindoline
-
Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Solvent & Base: Suspend the salt in dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M). Add triethylamine (TEA) (2.2 equiv) and stir for 15-20 minutes at room temperature to ensure complete neutralization.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in the same solvent dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired mono-Boc protected product, typically on the more reactive N5 aniline nitrogen.
Deprotection Protocol:
The Boc group is efficiently cleaved under strongly acidic conditions.[10]
-
Dissolve the Boc-protected 5-aminoindoline in DCM (0.1 M).
-
Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of 4M HCl in dioxane.[11]
-
Stir at room temperature for 1-3 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess acid in vacuo to yield the amine salt.
Cbz (Carboxybenzyl) Protection: Orthogonal Stability
The Cbz group is a classic amine protecting group, valued for its stability to both acidic and basic conditions.[12][13] Its primary method of removal, catalytic hydrogenolysis, makes it orthogonal to acid-labile (e.g., Boc) and base-labile (e.g., Fmoc) groups.[8][12]
Rationale: Choose Cbz protection when subsequent reaction steps involve strong acids or bases and when the molecule is free of other reducible functional groups (like alkenes, alkynes, or some nitro groups) that would not survive hydrogenolysis.
Experimental Protocol: Mono-Cbz Protection of 5-Aminoindoline
-
Setup & Neutralization: Following the same procedure as for Boc protection, neutralize this compound (1.0 equiv) with TEA (2.2 equiv) in DCM or an aqueous/organic biphasic system (Schotten-Baumann conditions).[12]
-
Protection: Cool the solution to 0 °C and add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours.
-
Workup: Dilute with water and separate the layers. Extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude material by silica gel column chromatography.
Deprotection Protocol:
The Cbz group is most commonly removed by catalytic hydrogenolysis.[12][14]
-
Dissolve the Cbz-protected compound in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).
-
Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol %).
-
Stir the mixture under an atmosphere of hydrogen gas (H₂, typically from a balloon or a Parr hydrogenator) at room temperature until the reaction is complete.[12]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate in vacuo to yield the deprotected amine. The byproducts are toluene and CO₂, which are easily removed.
Comparative Analysis of Protecting Groups
The selection of a protecting group is a critical decision in a synthetic route. The following table summarizes the key characteristics of the discussed protecting groups to aid in this decision-making process.
| Protecting Group | Reagent | Key Advantages | Key Disadvantages | Deprotection Conditions | Orthogonal To |
| Boc | Boc₂O | Highly reliable, easy to introduce, clean deprotection. | Labile to strong acids. | Strong Acid (TFA, HCl)[9] | Cbz, Fmoc, Ac |
| Cbz | Cbz-Cl | Stable to acid and base, easy to crystallize.[13] | Cleaved by hydrogenation, which can reduce other groups. | H₂/Pd-C[12] | Boc, Fmoc, Ac |
| Fmoc | Fmoc-Cl | Base-labile, useful in peptide synthesis. | Not stable to amines (e.g., piperidine). | Base (e.g., 20% Piperidine in DMF)[8] | Boc, Cbz, Ac |
| Acetyl (Ac) | Ac₂O, AcCl | Very stable, inexpensive. | Harsh deprotection conditions (strong acid/base hydrolysis). | Strong Acid/Base (e.g., aq. HCl or NaOH, heat) | Boc, Cbz, Fmoc |
Orthogonal Protection Strategies
In complex syntheses, it may be necessary to selectively modify both the N1 and N5 positions. This requires an "orthogonal" protection strategy, where one group can be removed without affecting the other.[5][6][15]
Example Strategy:
-
Protect the more nucleophilic N5 position with a Boc group.
-
Protect the N1 position under different conditions, for example, with a Cbz group.
-
The Boc group can be selectively removed with acid, leaving the Cbz group intact for further chemistry at N5.
-
Subsequently, the Cbz group can be removed by hydrogenolysis to liberate the N1 position.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial"];
} caption: "Conceptual workflow for an orthogonal protection strategy."
Conclusion
A successful synthesis utilizing this compound hinges on a well-planned and executed protection strategy. The initial neutralization of the salt is a non-negotiable first step. The choice between common protecting groups like Boc and Cbz should be made with careful consideration of the stability and orthogonality required for the planned synthetic route. The protocols and comparative data provided in this guide offer a solid foundation for researchers to make informed decisions, streamline their synthetic efforts, and ultimately accelerate their research and development programs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. jocpr.com [jocpr.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. biosynth.com [biosynth.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BOC Protection and Deprotection [bzchemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. reddit.com [reddit.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 5-Aminoindoline Dihydrochloride in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-complexity molecules or "fragments," FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency that serve as superior starting points for medicinal chemistry optimization.[3] This guide provides an in-depth exploration of 5-Aminoindoline dihydrochloride, a versatile and strategically valuable fragment. We will detail its physicochemical properties, provide comprehensive, field-tested protocols for its use in biophysical screening campaigns, and outline the logic behind its elaboration into potent, high-affinity lead molecules.
The FBDD Paradigm: A Shift from Brute Force to Finesse
Traditional HTS campaigns screen vast libraries of large, drug-like molecules, a process that is both resource-intensive and often yields complex hits that are difficult to optimize. FBDD, in contrast, is a bottom-up approach.[4] It involves screening a much smaller library of low molecular weight fragments (typically < 300 Da) to identify weak but highly efficient binders.[5][6] The rationale is that a small fragment making a few key, high-quality interactions with a target protein is a more promising starting point than a large molecule with a sprawling, inefficient, and often suboptimal binding mode.
The journey from a weakly binding fragment to a potent drug candidate is a structure-guided process involving three primary strategies:
-
Fragment Growing: Systematically adding chemical functionality to the fragment core to engage with adjacent pockets on the protein surface.[7]
-
Fragment Merging: Combining the structural features of two or more fragments that bind in overlapping or adjacent sites.[5]
-
Fragment Linking: Connecting two distinct fragments that bind to separate, nearby sites with a chemical linker to create a single, high-affinity molecule.[8]
Success in FBDD is critically dependent on the quality of the fragment library and the sensitivity of the screening methods used to detect the weak interactions characteristic of fragment binding.[2][3]
5-Aminoindoline: A Privileged Fragment Scaffold
This compound emerges as an exemplary fragment due to a confluence of favorable properties. Its rigid bicyclic indoline core reduces conformational entropy upon binding, a desirable trait for achieving favorable binding energetics. The strategically placed amino group at the 5-position serves a dual purpose: it acts as a potent hydrogen bond donor for direct interaction with the target protein and provides a versatile chemical handle for synthetic elaboration in hit-to-lead campaigns.[9][10] Furthermore, its formulation as a dihydrochloride salt generally confers good aqueous solubility, which is essential for robust performance in biophysical screening assays.
Table 1: Physicochemical Properties of 5-Aminoindoline and its Dihydrochloride Salt
| Property | 5-Aminoindole (Free Base) | This compound | Rationale for FBDD |
| Molecular Formula | C₈H₈N₂ | C₈H₁₂Cl₂N₂ | Low molecular weight adheres to fragment principles. |
| Molecular Weight | 132.16 g/mol [11][12] | 207.11 g/mol | Falls within the typical fragment range (<300 Da). |
| Structure | (Structure not available for dihydrochloride) | Rigid core reduces entropic penalty of binding. | |
| Hydrogen Bond Donors | 2 | 3 (protonated amines) | Provides key interaction points with the target. |
| Hydrogen Bond Acceptors | 1 | 0 | Simple pharmacophoric features. |
| cLogP | ~1.3 | Lower (salt form) | Appropriate lipophilicity for a fragment. |
| Solubility | Sparingly soluble in water | Generally soluble in aqueous buffers | Crucial for creating high-concentration stock solutions for screening. |
Experimental Workflow: From Screening to Lead Generation
The successful application of 5-aminoindoline in an FBDD campaign follows a systematic, multi-stage process. Each step is designed to generate high-quality, actionable data to guide the subsequent stages of discovery.
Caption: High-level workflow for a typical FBDD campaign.
Protocol: Fragment Stock Preparation and Quality Control
Scientific integrity demands that every fragment entering a screen is of known identity, purity, and concentration.
Objective: To prepare a high-concentration, DMSO-based stock solution of this compound suitable for screening.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), biotechnology grade
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC-MS system for quality control
Procedure:
-
Pre-calculation: Determine the mass of this compound required to make a 100 mM stock solution in a desired volume (e.g., 20.71 mg for 1 mL).
-
Weighing: Accurately weigh the powder in a tared, sterile microcentrifuge tube. Handle the compound in a chemical fume hood, wearing appropriate personal protective equipment (PPE).[13][14]
-
Solubilization: Add the calculated volume of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution thoroughly for 2-3 minutes until the solid is completely dissolved. If necessary, gentle warming in a 30°C water bath can aid dissolution.
-
Centrifugation: Centrifuge the tube at >10,000 x g for 5 minutes to pellet any insoluble particulates.
-
Aliquoting & Storage: Carefully transfer the supernatant to fresh, clearly labeled tubes. Store at -20°C or -80°C under dessicated conditions to prevent moisture absorption.[14]
-
Quality Control:
-
Purity Analysis: Dilute a small aliquot of the stock solution and analyze via a universal HPLC method to confirm purity is >95%.[15]
-
Identity Confirmation: Use the same sample for mass spectrometry (MS) analysis to confirm the mass of the parent ion.
-
Protocol: Primary Screening via Protein-Observed NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool in FBDD because it can reliably detect weak binding events and simultaneously identify the location of the binding site on the target protein.[7][16] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a cornerstone of this approach.[17]
Objective: To identify binding of 5-aminoindoline to a ¹⁵N-labeled target protein by observing chemical shift perturbations (CSPs).
Materials:
-
¹⁵N-isotopically labeled target protein (0.1 - 0.3 mM) in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5% D₂O).
-
100 mM this compound stock in d₆-DMSO.
-
NMR spectrometer with a cryoprobe.
Procedure:
-
Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the control.
-
Fragment Addition: Add a small volume of the 5-aminoindoline stock solution to the protein sample to achieve a final fragment concentration of 0.5 - 1.0 mM. The final DMSO concentration should be kept constant and ideally below 5%.
-
Test Spectrum: Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.
-
Data Analysis:
-
Overlay the reference and test spectra.
-
Identify amide peaks (resonances) that have shifted their position or significantly broadened/disappeared upon fragment addition. These are indicative of a binding event at or near those specific amino acid residues.
-
Causality: The change in the chemical environment of an amide proton and its attached nitrogen upon ligand binding alters their resonance frequencies, resulting in a chemical shift perturbation. This provides direct evidence of an interaction.
-
-
Hit Confirmation: A confirmed "hit" is typically defined by significant CSPs for a cluster of residues, suggesting binding to a specific pocket on the protein surface.
Protocol: Hit Validation and Affinity Estimation via Surface Plasmon Resonance (SPR)
SPR is an orthogonal biophysical technique that provides real-time, label-free kinetic data, making it ideal for validating hits and determining binding affinity (Kᴅ).[6][18]
Objective: To confirm the binding of 5-aminoindoline to the target protein and estimate its dissociation constant (Kᴅ).
Materials:
-
SPR instrument (e.g., Biacore, ProteOn).
-
Sensor chip (e.g., CM5, for amine coupling).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Purified target protein.
-
This compound.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's protocol. Aim for a density that will provide a robust signal without mass transport limitations. A reference flow cell should be prepared (activated and blocked without protein) to subtract non-specific binding.
-
Fragment Serial Dilution: Prepare a series of dilutions of 5-aminoindoline in running buffer, typically ranging from low µM to high µM or low mM, depending on the expected affinity. Include a buffer-only ("zero concentration") sample.
-
Binding Analysis:
-
Inject the serially diluted fragment solutions over the protein and reference flow cells.
-
Monitor the binding response (measured in Response Units, RU) in real-time. Allow sufficient time for association and dissociation phases.
-
-
Data Processing:
-
Double-reference the data by subtracting the signal from the reference flow cell and the signal from the buffer-only injection. This corrects for bulk refractive index changes and instrument drift.
-
-
Affinity Fitting: Plot the equilibrium binding response against the fragment concentration. Fit the resulting isotherm to a steady-state affinity model to calculate the Kᴅ.
-
Trustworthiness: A reliable Kᴅ determination requires a well-behaved binding isotherm that reaches saturation, reinforcing the validity of the hit.
-
From Hit to Lead: Structure-Guided Elaboration of the 5-Aminoindoline Scaffold
Once 5-aminoindoline is validated as a binder with a determined binding mode (ideally from an X-ray crystal structure), the medicinal chemistry campaign begins.[5] The amino group is the most common and logical point for synthetic elaboration.[10]
Caption: Key elaboration strategies starting from the 5-aminoindoline scaffold.
-
Growing via Amide Coupling: The primary amine can be readily acylated with a diverse range of carboxylic acids or acid chlorides. This strategy allows chemists to systematically probe adjacent pockets with different functionalities (e.g., aromatic rings, aliphatic chains, polar groups) to find new, favorable interactions.
-
Growing via Reductive Amination: Reaction with aldehydes or ketones followed by reduction yields secondary or tertiary amines, providing alternative geometries and hydrogen bonding patterns compared to planar amides.
-
Linking: If a second fragment is identified in a nearby pocket, a linker can be designed to connect the two. The 5-amino position of the indoline is an ideal anchor point for one end of the linker, leading to a dramatic increase in affinity and specificity.[8]
Table 2: Example Structure-Activity Relationship (SAR) for Fragment Growth (This is a representative example to illustrate the process)
| Compound | Modification at 5-amino position | Kᴅ (SPR) | Ligand Efficiency (LE) | Rationale |
| 1 (Hit) | -NH₂ (as hydrochloride) | 550 µM | 0.35 | Initial fragment hit. |
| 2 | Acetamide | 210 µM | 0.33 | Small modification establishes tractability. |
| 3 | Phenylacetamide | 55 µM | 0.32 | Phenyl group enters a hydrophobic sub-pocket. |
| 4 | (4-hydroxyphenyl)acetamide | 8 µM | 0.36 | Hydroxyl group forms a new key H-bond. |
Safety and Handling
This compound must be handled with appropriate safety precautions.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled.[14] May cause skin and serious eye irritation.[19]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Avoid generating dust. Do not get in eyes, on skin, or on clothing.[13]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (safety glasses with side-shields or goggles).[14][19]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. The material can be hygroscopic.[14]
References
- 1. Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 4. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 5. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]
- 12. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.se [fishersci.se]
- 15. helixchrom.com [helixchrom.com]
- 16. Fragment-based screening using X-ray crystallography and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. tcichemicals.com [tcichemicals.com]
Application Note: A Guide to Analytical Methods for Monitoring Reactions of 5-Aminoindoline Dihydrochloride
Abstract
5-Aminoindoline dihydrochloride serves as a critical building block in the synthesis of a wide range of pharmaceutical compounds and functional materials. The precise monitoring of its conversion during chemical reactions is paramount for ensuring process safety, optimizing product yield, and controlling impurity profiles. This document provides a comprehensive guide for researchers, chemists, and process development professionals on the selection and implementation of robust analytical methods for real-time and at-line monitoring of reactions involving this compound. We will explore the principles and provide detailed protocols for High-Performance Liquid Chromatography (HPLC), and discuss the application of in-situ spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Introduction: The Importance of Reaction Monitoring
In pharmaceutical and fine chemical synthesis, the transformation of a starting material like this compound into a desired product is a meticulously controlled process. Failure to accurately track the consumption of reactants and the formation of products and byproducts can lead to inconsistent yields, failed batches, and downstream purification challenges. Process Analytical Technology (PAT) has become an indispensable part of modern process development, aiming to provide real-time understanding and control over chemical reactions.[1]
This guide is designed to provide both the theoretical basis and practical, step-by-step protocols for monitoring reactions of this compound, enabling scientists to make informed decisions, accelerate development timelines, and ensure the quality of the final product.[2]
Physicochemical Properties of this compound
Understanding the properties of this compound is the foundation for selecting an appropriate analytical method.
| Property | Value / Description | Significance for Analysis |
| Molecular Formula | C₈H₁₂Cl₂N₂ | The presence of two amine groups influences its polarity and basicity. |
| Molecular Weight | 207.10 g/mol [3] | Used for preparing standard solutions and calculating molar concentrations. |
| Appearance | Crystalline solid. | Dictates sample handling and dissolution procedures. |
| Solubility | The dihydrochloride salt form confers good solubility in polar solvents like water, methanol, and DMSO. | This is highly advantageous for preparing samples for Reversed-Phase HPLC and NMR without derivatization. |
| Chromophore | The indoline aromatic ring system contains a strong chromophore. | Enables sensitive detection using UV-Vis spectroscopy, a common detector for HPLC. |
| Chemical Reactivity | The primary aromatic amine at the 5-position is a key reactive site, typically undergoing reactions like acylation, alkylation, or diazotization. The secondary amine in the indoline ring can also participate in reactions. | The analytical method must be able to distinguish the starting material from intermediates and products based on the chemical changes occurring at these sites. |
Selecting the Optimal Analytical Technique
The choice of analytical method depends on the specific requirements of the study, such as the need for real-time data, the complexity of the reaction mixture, and the available instrumentation.
Figure 1. Decision workflow for selecting an appropriate analytical method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and versatile technique for monitoring these types of reactions. Its high resolving power allows for the separation of the starting material, intermediates, products, and impurities in a single run.[4]
-
Expertise & Experience: The primary challenge with aromatic amines like 5-aminoindoline is their tendency to interact with residual silanol groups on silica-based columns, leading to poor peak shape (tailing). This is mitigated by using a low-pH mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to ensure the amine is protonated, and by using modern, end-capped columns. A C18 stationary phase is typically the first choice due to its hydrophobicity, which provides good retention for the aromatic indoline core.
-
Trustworthiness: HPLC methods are highly reliable and reproducible. System suitability tests (SSTs), including checks for retention time stability, peak area precision, and resolution between critical pairs, are performed before each run to validate the system's performance.
Gas Chromatography (GC)
Due to the low volatility and polar nature of this compound, direct GC analysis is not feasible.[5] It requires a derivatization step to convert the polar amine groups into less polar, more volatile derivatives. While possible, this adds complexity and potential sources of error to the workflow.[6] Therefore, GC is generally not the preferred method unless specific volatile byproducts are of interest.
In-situ Spectroscopy (NMR, IR/Raman)
In-situ techniques provide a continuous stream of data directly from the reaction vessel, offering unparalleled insight into reaction kinetics and mechanisms without the need for sampling.[2][7]
-
NMR Spectroscopy: Provides rich structural information and is inherently quantitative without the need for response factors, making it a powerful tool for process understanding.[8][9][10][11] Online systems can be set up where the reaction mixture is continuously pumped through a flow cell within the NMR spectrometer.[10][12]
-
FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor the disappearance of reactant-specific functional groups and the appearance of product-specific ones. For example, in an acylation reaction, one could monitor the disappearance of the N-H stretch of the amine and the appearance of the amide carbonyl stretch.[13]
Detailed Protocols
Protocol 1: At-Line Reaction Monitoring by Reversed-Phase HPLC-UV
This protocol describes a general-purpose method for separating 5-Aminoindoline from its potential products.
Workflow Overview
Figure 2. Experimental workflow for at-line HPLC monitoring.
A. Instrumentation and Consumables
-
HPLC system with a binary pump, autosampler, column oven, and UV/DAD detector.
-
C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
HPLC grade Acetonitrile (ACN) and Water.
-
Formic Acid (FA), HPLC grade.
-
0.45 µm syringe filters.
B. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v).
-
Rationale: Formic acid acts as an ion-pairing agent and pH modifier to ensure sharp, symmetrical peaks for the basic amine analytes.[14]
C. HPLC Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard for retaining aromatic, moderately polar compounds. |
| Flow Rate | 1.0 mL/min | Typical for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Adjustable based on concentration to avoid detector saturation. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity.[14] |
| UV Wavelength | 254 nm or 280 nm | The indoline system absorbs strongly in this region. A DAD can be used to find the optimal wavelength. |
| Gradient | 5% B to 95% B over 15 min | A gradient is essential to elute compounds with a wide range of polarities. This should be optimized based on the specific products formed. |
D. Standard and Sample Preparation
-
Stock Standard: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL solution.
-
Calibration Curve: Prepare a series of dilutions from the stock standard (e.g., 100, 50, 25, 10, 1 µg/mL) to establish a calibration curve for quantification.
-
Reaction Sample (Time Point Zero): Before initiating the reaction, take a sample of the starting mixture, quench if necessary (e.g., by diluting into cold mobile phase), and dilute to an appropriate concentration to fall within the calibration range.
-
Reaction Monitoring Samples: At specified time intervals, withdraw a small, known volume (e.g., 50 µL) from the reaction. Immediately quench and dilute it in a fixed volume (e.g., 950 µL) of mobile phase A. Filter the sample before injection.
E. Data Analysis
-
Identify Peaks: Identify the peaks for the starting material and product(s) based on their retention times, confirmed by injecting the pure standards if available.
-
Quantify: Use the calibration curve to determine the concentration of this compound remaining at each time point.
-
Calculate Conversion: Conversion (%) = [ (Initial Concentration - Concentration at time t) / Initial Concentration ] * 100
Protocol 2: Considerations for In-Situ NMR Monitoring
This outlines the key principles for setting up an online NMR experiment.
A. System Setup
-
An NMR spectrometer equipped with a flow-cell probe is required.[10]
-
The reaction vessel is connected to the NMR via inert tubing (e.g., PEEK) using a low-flow pump to circulate the reaction mixture through the probe's flow cell and back to the reactor.
B. Experimental Choices
-
Solvent: While deuterated solvents are traditional for NMR, modern solvent suppression techniques allow for monitoring in standard protonated solvents, which is crucial for process chemistry.[10]
-
Nucleus: ¹H NMR is typically used due to its high sensitivity and short acquisition times.[15]
-
Key Signals to Monitor:
-
5-Aminoindoline: Identify unique, well-resolved proton signals. The aromatic protons are excellent candidates.
-
Product: Monitor the appearance of new signals characteristic of the product structure. For example, in an acylation, the appearance of an amide N-H proton or a methyl group from an acetyl moiety would be clear indicators.
-
-
Data Acquisition: A series of 1D ¹H spectra are acquired at regular intervals (e.g., every 1-5 minutes).[15]
C. Causality and Validation
-
Why NMR? NMR provides unambiguous structural confirmation and is inherently quantitative, as the signal integral is directly proportional to the number of nuclei, regardless of the molecule's structure.[8][10] This avoids the need for creating calibration curves for every intermediate and byproduct, which is a significant advantage over HPLC.
-
Self-Validation: The system is validated by observing the mass balance in the NMR spectrum. At any given time, the sum of the molar concentrations of the reactant, intermediates, and products should remain constant, providing an internal check on the accuracy of the measurement.[11]
Conclusion
The successful development of chemical processes involving this compound relies on the implementation of precise and reliable analytical monitoring. For routine at-line analysis of reaction progress and purity, HPLC-UV offers a robust, sensitive, and widely accessible solution. For in-depth mechanistic studies and real-time kinetic analysis, in-situ NMR spectroscopy provides unparalleled structural and quantitative information. The choice between these methods should be guided by the specific goals of the project, balancing the need for information with the availability of resources. By applying the principles and protocols outlined in this guide, researchers can gain a deeper understanding and exert tighter control over their chemical transformations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reaction Monitoring | Bruker [bruker.com]
- 3. Indoline, 6-amino-, dihydrochloride - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. ovid.com [ovid.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Isatin (indole-2,3-dione) in urine and tissues. Detection and determination by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Benchtop NMR for Online Reaction Monitoring of the Biocatalytic Synthesis of Aromatic Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. NMR reaction monitoring during the development of an active pharmaceutical ingredient - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Aminoindoline Dihydrochloride
Welcome to the technical support center for 5-Aminoindoline dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this valuable synthetic intermediate. My aim is to provide not just protocols, but the underlying rationale for each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental outcomes. 5-Aminoindoline and its derivatives are prone to specific challenges, primarily related to stability and the removal of closely related impurities. This document synthesizes field-proven insights and established chemical principles to address these issues head-on.
Safety First: Essential Handling & Storage Protocols
Before beginning any purification protocol, it is imperative to handle this compound with appropriate care. This compound is an irritant and its stability is a key concern.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or, preferably, under a chemical fume hood to avoid inhalation of the powder.[3][4]
-
Handling: Avoid generating dust.[3][4][5] The compound is sensitive to moisture and air.[3] It is best handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[1][3] For long-term stability, storage under nitrogen is recommended.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as these can promote degradation.[3][5]
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during the purification of this compound.
Q1: My "purified" this compound is pink/brown. What happened? A: This discoloration is a classic sign of oxidation. Aminoindoles and anilines in general are susceptible to air oxidation, which forms highly colored impurities.[6][7] This underscores the importance of handling the material under an inert atmosphere and minimizing its exposure to air, especially when in solution.
Q2: What are the best starting solvents for recrystallization? A: The dihydrochloride salt form dictates solvent choice. Polar protic solvents are generally a good starting point. Consider short-chain alcohols like ethanol or methanol. Mixed solvent systems, such as ethanol/water or isopropanol/ethyl acetate, can also be effective, where the compound is dissolved in the primary solvent and a miscible "anti-solvent" is added to induce crystallization.[8][9]
Q3: My compound "oils out" instead of crystallizing. How do I fix this? A: "Oiling out" occurs when the solute's melting point is below the boiling point of the solvent, or when the concentration of impurities is high, depressing the melting point. To resolve this, try a lower-boiling point solvent system or reduce the temperature at which you dissolve the compound. If impurities are the suspected cause, a preliminary purification step, like a quick pass through a silica plug, may be necessary.
Q4: How can I remove the colored oxidation products? A: A common method is to treat the solution with a small amount of activated carbon (charcoal) before the hot filtration step in recrystallization. However, use it sparingly, as activated carbon is a high-surface-area adsorbent and can also remove a significant amount of your desired product.
Q5: What are the most likely impurities I need to remove? A: Impurities often stem from the synthetic route. These can include unreacted starting materials (e.g., 5-nitroindoline), byproducts from the reduction step, and positional isomers that may have formed during the initial nitration of indoline.[10][11] Degradation products from oxidation are also a primary concern.[7]
Q6: What is the best way to store the final, purified product? A: To ensure long-term stability, store the purified, dry solid in a tightly sealed container, preferably under an inert atmosphere like nitrogen or argon, in a cool and dark place.[1][3] A desiccator can also help protect against moisture.
Troubleshooting Guide: Purification by Recrystallization
Recrystallization is often the first choice for purifying solids. However, its success with this compound depends on careful solvent selection and technique to mitigate its inherent instability.
Core Challenge: Solvent Selection & Yield Optimization
The goal is to find a solvent (or solvent system) in which the compound is soluble at elevated temperatures but sparingly soluble at room or sub-ambient temperatures.
Problem: Low recovery or complete failure to crystallize.
Causality:
-
The compound is too soluble in the chosen solvent, even at low temperatures.
-
An excessive volume of solvent was used, preventing the solution from reaching saturation upon cooling.
-
The purity of the crude material is too low.
Troubleshooting Protocol:
-
Systematic Solvent Screening: Use small quantities of your crude material (~10-20 mg) in test tubes to screen a range of solvents.
-
Procedure:
-
Add the solvent dropwise to the solid at room temperature. Observe solubility.
-
If insoluble, gently heat the mixture. If it dissolves, it's a potential candidate.
-
Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals formed.
-
-
Anti-Solvent Strategy: If a single good solvent cannot be found, use a solvent pair. Dissolve the compound in a minimum amount of a "good" hot solvent (e.g., methanol). Then, slowly add a "poor" solvent (an anti-solvent, e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes faintly turbid. Re-heat gently to clarify and then allow to cool slowly.
Data Presentation: Solvent Suitability Profile
| Solvent Class | Example(s) | Suitability for this compound | Notes |
| Alcohols | Methanol, Ethanol | Good to Excellent. Often provides good solubility when hot and lower solubility when cold.[12][13] | Methanol may be too good a solvent, leading to lower yields. Ethanol is often a preferred choice. |
| Water | H₂O | Moderate. Can be used, especially in combination with alcohols. | High polarity may lead to high solubility. Check pH to ensure stability.[9] |
| Ketones | Acetone | Poor. Generally not polar enough to dissolve the dihydrochloride salt effectively.[13] | Can be a potential anti-solvent. |
| Ethers | Diethyl Ether, THF | Insoluble. Useful as anti-solvents. | Diethyl ether is excellent for precipitating the product from an alcohol solution. |
| Esters | Ethyl Acetate | Poor to Insoluble. Also a good candidate for an anti-solvent. |
Troubleshooting Guide: Purification by Column Chromatography
When recrystallization fails to remove closely related impurities like positional isomers, column chromatography is the method of choice. However, the polar and potentially unstable nature of this compound requires careful consideration of the stationary and mobile phases.
Core Challenge: Stability on Stationary Phase & Achieving Separation
Problem: The compound streaks, does not elute, or degrades on a standard silica gel column.
Causality:
-
Strong Adsorption: The basic amine and polar nature of the molecule can lead to very strong, sometimes irreversible, binding to the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes significant tailing or complete retention.
-
Acid-Catalyzed Degradation: The acidic nature of silica gel can catalyze the degradation of sensitive compounds.
Troubleshooting Protocol:
-
Stationary Phase Selection:
-
Deactivated Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier like triethylamine (TEA) or ammonia (typically 0.5-1%). This neutralizes the acidic sites and significantly improves elution.
-
Alternative Phases: If silica is still problematic, consider using neutral alumina or a reversed-phase C18 silica for preparative chromatography. Reversed-phase is particularly effective for separating compounds based on subtle differences in hydrophobicity.[14][15]
-
-
Mobile Phase Optimization:
-
Normal Phase (Silica/Alumina): Start with a moderately polar mobile phase and gradually increase polarity. A common gradient is from dichloromethane (DCM) to a mixture of DCM/Methanol. For example:
-
Initial Eluent: 100% DCM
-
Gradient to: 95:5 DCM:MeOH (+ 0.5% TEA)
-
-
Reversed-Phase (C18): The mobile phase is polar, typically a mixture of water and an organic solvent like methanol or acetonitrile. A buffer is often required to control the pH and ensure consistent ionization of the analyte.
-
Example Eluent: Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
-
Data Presentation: Chromatography System Selection
| Mode | Stationary Phase | Typical Mobile Phase | Best For Removing... | Key Considerations |
| Normal Phase | Silica Gel (TEA treated) | DCM/Methanol Gradient | Less polar impurities, synthesis byproducts. | Cost-effective. Risk of degradation if silica is not deactivated. |
| Reversed Phase | C18 Silica | Water/Acetonitrile Gradient (+ acid modifier) | More polar impurities, positional isomers.[14] | Excellent resolution. Requires fraction analysis (e.g., TLC, HPLC) and solvent removal post-purification. |
| Ion Exchange | Cation Exchange Resin | Aqueous Buffer (Salt or pH gradient) | Impurities with different charge states.[16] | Highly specific for separating based on pKa. Can be very effective but requires more specialized setup. |
Final Purity Assessment
After purification, it is crucial to validate the purity of the this compound. A combination of techniques should be used for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[11] A reversed-phase method can provide a quantitative purity value (e.g., >99% by peak area) and resolve any remaining impurities.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and identify any structural isomers or residual solvents. The spectra for 5-Aminoindole are well-documented.[17]
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities will typically cause the melting point to be depressed and broaden.
By applying these principles and troubleshooting strategies, researchers can overcome the challenges inherent in the purification of this compound, ensuring the acquisition of high-purity material essential for successful downstream applications.
References
- 1. aksci.com [aksci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Assay and purity evaluation of 5-chlorooxindole by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 16. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Page loading... [guidechem.com]
Technical Support Center: Strategies for Preventing Oxidation of 5-Aminoindoline Dihydrochloride
Welcome to the technical support center for handling 5-Aminoindoline Dihydrochloride. As a Senior Application Scientist, I understand the challenges researchers face when working with this versatile yet sensitive reagent. Its propensity for oxidation can lead to discolored starting material, darkened reaction mixtures, and impure products, compromising experimental outcomes. This guide provides in-depth, field-proven insights and protocols to help you mitigate these issues effectively.
Understanding the Challenge: The Chemistry of Oxidation
This compound is susceptible to oxidation primarily due to the electron-rich aromatic amine group. The indoline ring system itself can also be oxidized. Exposure to atmospheric oxygen, especially in the presence of light, metal ions, or basic conditions, can initiate a cascade of reactions. This process often involves the formation of radical species, leading to highly colored polymeric impurities. The dihydrochloride salt form enhances stability for storage but does not eliminate the risk of oxidation once the free base is generated or during reactions.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound has a pink or brownish tint. Can I still use it?
A: Discoloration indicates that some degree of oxidation has already occurred. For non-critical applications or initial trials, you might proceed with caution, but be aware that yields may be lower and purification more challenging. For reactions sensitive to impurities, such as in pharmaceutical development, it is highly recommended to purify the material before use or to use a fresh, unopened bottle. Storing the compound under an inert gas like nitrogen or argon can help prevent this.[1]
Q2: What is the best way to store this compound?
A: The material should be stored in a tightly sealed container in a cool, dry, and dark place.[1][2] For long-term storage, keeping it under a nitrogen or argon atmosphere is best practice.[1] Many suppliers provide this compound in specialized packaging to protect it from air and moisture.
Q3: Do I always need to use an inert atmosphere for my reaction?
A: If your reaction conditions are mild and the reaction time is short, you may be able to run the reaction without a rigorous inert atmosphere, especially if the amine is protonated and thus deactivated. However, for most applications, particularly those involving sensitive catalysts, organometallic reagents, or prolonged reaction times at elevated temperatures, using an inert atmosphere is critical to prevent oxidation and ensure reproducibility.[3][4][5]
Q4: My reaction mixture turns dark brown/black as soon as I add the 5-Aminoindoline. What's happening?
A: This rapid color change is a classic sign of severe oxidation. The most likely causes are:
-
Oxygen in the solvent: The solvent was not properly degassed.
-
Oxygen in the reaction flask headspace: The flask was not adequately purged with an inert gas.
-
Peroxides in the solvent: Ethereal solvents like THF or dioxane can form explosive peroxides over time, which are potent oxidizing agents. Always use freshly opened bottles of inhibitor-free solvents or test for and remove peroxides before use.
-
Highly basic conditions: Deprotonation of the dihydrochloride to the free base makes the amino group significantly more electron-rich and susceptible to oxidation.
In-Depth Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment and provides actionable solutions.
Problem: Starting material is discolored.
-
Root Cause: The compound has oxidized during storage due to improper sealing or prolonged exposure to air and light.
-
Solution:
-
Assess the Severity: A pale pink or light tan color might be acceptable for some uses. Dark brown or black material should be purified.
-
Purification (if necessary): A common method is to dissolve the material in a minimal amount of a suitable solvent (e.g., ethanol/water), treat it with activated carbon to adsorb the colored impurities, filter, and recrystallize. All steps should be performed quickly to minimize further oxidation.
-
Problem: The reaction mixture darkens over time.
-
Root Cause: A slow leak of oxygen into the system or a reaction intermediate that is more sensitive to oxidation than the starting material.
-
Solutions:
-
Check Your Setup: Ensure all glass joints are properly sealed with grease and that there is a positive pressure of inert gas throughout the reaction.[4][6] A bubbler in the outlet line provides a good visual indicator of positive pressure.[6]
-
Solvent Purity: Ensure solvents are thoroughly deoxygenated. For highly sensitive reactions, using the freeze-pump-thaw method for degassing is superior to simple sparging.
-
Add an Antioxidant: In some cases, adding a small amount of an antioxidant or radical scavenger can inhibit the oxidation process.[7] Examples include butylated hydroxytoluene (BHT) or certain hindered amine stabilizers, but their compatibility with your specific reaction chemistry must be verified.[8]
-
Problem: Product is isolated, but it is colored and impure.
-
Root Cause: Oxidation occurred during the reaction workup or purification (e.g., on a chromatography column).
-
Solutions:
-
Workup Conditions: Minimize the exposure of the product to air during extraction and washing steps. Work quickly. If the product is stable in an acidic medium, consider keeping the aqueous layers acidic to keep the amine protonated and protected.
-
Chromatography: Silica gel can be slightly acidic and its large surface area can promote oxidation.
-
Deactivate Silica: Pre-treat the silica gel by slurrying it in your eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1%), before packing the column. This neutralizes acidic sites.
-
Solvent Choice: Ensure the chromatography solvents are fresh and peroxide-free.
-
Inert Atmosphere: For extremely sensitive compounds, flash chromatography can be performed under a positive pressure of nitrogen or argon.
-
-
Core Protocols & Methodologies
Protocol 4.1: Setting Up an Inert Atmosphere Reaction
This protocol describes a standard setup using a Schlenk line or a manifold for handling air-sensitive reagents.[4][9]
Materials:
-
Oven-dried glassware (round-bottom flask, condenser, etc.)
-
Rubber septa
-
Schlenk line or inert gas manifold with nitrogen or argon
-
Vacuum pump
-
Magnetic stir bar and stir plate
Procedure:
-
Assemble Glassware: Assemble the hot, oven-dried glassware quickly. Lightly grease all joints to ensure an airtight seal.[4][6]
-
Purge the System: Insert an inert gas inlet needle and an outlet needle (vent) through a rubber septum on the flask.
-
Cycle Vacuum/Inert Gas: Connect the assembly to the Schlenk line. Carefully evacuate the flask with the vacuum pump until the pressure is low. Then, refill the flask with inert gas. Repeat this "evacuate-refill" cycle at least three times to ensure all atmospheric oxygen and moisture are removed.[10]
-
Add Reagents:
-
Solids: Add solid reagents like this compound to the flask before the vacuum/inert gas cycles, under a positive flow of inert gas.
-
Liquids: Add degassed solvents and liquid reagents via a gas-tight syringe through the rubber septum.[9]
-
-
Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, confirmed by bubbling through an oil bubbler connected to the outlet.[6]
Caption: Workflow for an air-sensitive reaction.
Protocol 4.2: Solvent Degassing Techniques
Oxygen dissolved in solvents is a primary culprit for oxidation. Here are common methods to remove it.
| Technique | Procedure | Pros | Cons | Best For |
| Sparging | Bubble a fine stream of inert gas (N₂ or Ar) through the solvent for 20-30 minutes. | Simple, fast, does not require a vacuum pump. | Less effective for high-boiling point solvents; can evaporate volatile solvents. | General purpose, most common reactions. |
| Freeze-Pump-Thaw | Freeze the solvent with liquid N₂. Apply high vacuum. Thaw the solvent to release dissolved gases. Repeat 3 times. | Most effective method for removing dissolved air. | Time-consuming, requires liquid nitrogen and a good vacuum pump. | Highly air-sensitive reactions, kinetic studies, organometallic chemistry. |
| Sonication | Place the solvent in an ultrasonic bath while under a gentle vacuum or while sparging. | Faster than sparging alone. | Requires an ultrasonic bath. | Improving the efficiency of sparging. |
Summary of Best Practices
| Phase | Action | Rationale |
| Storage | Store in a cool, dark, dry place under inert gas.[1] | Prevents premature oxidation from air, light, and moisture. |
| Preparation | Use oven-dried glassware and perform evacuate-refill cycles.[6][10] | Removes atmospheric oxygen and adsorbed water from the reaction vessel. |
| Solvents | Use freshly opened or purified, thoroughly degassed solvents. | Removes dissolved oxygen and potential peroxide impurities. |
| Reaction | Maintain a positive pressure of inert gas throughout. | Creates a protective "blanket" over the reaction mixture, preventing oxygen ingress.[5] |
| Workup | Work quickly, and consider using antioxidants or acidic conditions. | Minimizes the time the product is exposed to atmospheric oxygen in a potentially more reactive state. |
| Purification | Deactivate silica gel with a base (e.g., triethylamine). | Neutralizes acidic sites on the silica surface that can catalyze oxidation. |
By implementing these strategies, you can significantly improve the success and reproducibility of your experiments involving this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.ca]
- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 5. researchgate.net [researchgate.net]
- 6. web.mit.edu [web.mit.edu]
- 7. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. molan.wdfiles.com [molan.wdfiles.com]
Technical Support Center: Optimizing Coupling Reactions with 5-Aminoindoline Dihydrochloride
Welcome to the technical support center for 5-Aminoindoline Dihydrochloride. As a key building block in medicinal chemistry and materials science, its effective use in coupling reactions is paramount. This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to help you navigate the common challenges associated with this versatile reagent.
Part 1: Frequently Asked Questions & Pre-Reaction Setup
Before initiating any coupling reaction, understanding the nature of this compound is crucial. Its salt form presents specific challenges that must be addressed for successful synthesis.
Q1: My this compound is not dissolving in my reaction solvent. What can I do?
A: This is the most common initial hurdle. This compound is a salt and thus exhibits poor solubility in many common aprotic organic solvents like toluene, THF, or dichloromethane (DCM).[1]
-
Strategy 1: Solvent Choice: Consider more polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP).[2] However, be aware that these solvents can be difficult to remove during workup.
-
Strategy 2: In-Situ Free-Basing: The most robust method is to neutralize the hydrochloride salts in situ. By adding a sufficient amount of base, you generate the free, more soluble 5-Aminoindoline, which can then readily participate in the reaction.
-
Strategy 3: Pre-Reaction Free-Basing (Not Recommended for Air-Sensitive Amines): You can perform a separate liquid-liquid extraction. Dissolve the dihydrochloride in water, add a base like NaOH or K₂CO₃ to raise the pH > 10, and extract the free amine into an organic solvent like ethyl acetate. Dry the organic layer, evaporate the solvent, and use the resulting free amine immediately. This is often unnecessary and can lead to degradation if the free amine is sensitive to air or light.
Q2: How much base is required for my reaction?
A: This is critically important. Since you are starting with a dihydrochloride salt, you need to add enough base to fulfill two roles:
-
Neutralization: Neutralize the two equivalents of HCl complexed with the starting material.
-
Reaction: Provide the necessary basic conditions for the specific coupling reaction mechanism.
Therefore, the minimum amount of base is 2 equivalents + the amount required by the reaction protocol . For example, if a Buchwald-Hartwig amination calls for 2 equivalents of Cs₂CO₃, you should use at least 4 equivalents when starting with the dihydrochloride. It is always recommended to perform a small-scale trial to optimize the base quantity.
Q3: Which base should I choose?
A: The choice of base depends on the type of coupling reaction. A poorly chosen base can hinder the reaction or cause unwanted side products.
| Reaction Type | Recommended Bases | Rationale |
| Amide Coupling | Triethylamine (Et₃N), N,N-Diisopropylethylamine (DIPEA) | Organic amines that act as acid scavengers without interfering with common coupling reagents.[3] |
| Buchwald-Hartwig | Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃) | Strong, non-nucleophilic inorganic bases are required for the catalytic cycle.[4] NaOtBu is very strong, while carbonates are milder. |
| Reductive Amination | The reaction is typically run under neutral or weakly acidic conditions to favor imine formation.[5] A neutralizing base (e.g., Et₃N) is added first to free the amine. |
Q4: How can I effectively monitor the progress of my reaction?
A: Thin-Layer Chromatography (TLC) is a quick method, but co-elution can be misleading. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most reliable methods.[6][7] They provide unambiguous confirmation of product formation and allow for the detection of key intermediates or side products, which is invaluable for troubleshooting.
Part 2: Troubleshooting Guide for Common Coupling Reactions
This section addresses specific problems you may encounter during different coupling reactions.
A. Amide Coupling (Acylation)
Q: My amide coupling reaction shows low or no conversion. What are the likely causes?
A: This issue often points to problems with substrate activation or reaction conditions.
-
Insufficient Amine Nucleophilicity: Did you add enough base to neutralize both HCl salts? The primary amine at the 5-position will remain protonated and non-nucleophilic without sufficient base. Solution: Increase the base equivalents and consider a stronger, non-nucleophilic base like DIPEA.
-
Poor Carboxylic Acid Activation: If you are using a coupling reagent like HATU or HBTU, it may be degrading due to moisture. Solution: Use fresh, high-quality coupling reagents and ensure your solvent is anhydrous. Alternatively, convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to adding the amine.[3]
-
Solubility Issues: Even after free-basing, the reactants or the product may have limited solubility. Solution: Switch to a more polar solvent like DMF. Gentle heating (40-50 °C) can sometimes improve reaction rates, but check the thermal stability of your reagents first.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction is a powerful tool for forming C-N bonds but is sensitive to several factors.[8][9]
Q: My Buchwald-Hartwig coupling with an aryl halide is failing or giving very low yields. How can I troubleshoot it?
A: This is a multi-parameter problem. A logical, step-by-step approach is best. See the workflow diagram below.
-
Check the Catalyst System: The combination of palladium precursor and phosphine ligand is the heart of the reaction.[10] For electron-rich anilines like 5-aminoindoline, sterically hindered biarylphosphine ligands are often required.
-
Ligand Choice: First-generation ligands like P(o-tolyl)₃ may be ineffective. Use modern, electron-rich, bulky ligands like XPhos, RuPhos, or BrettPhos, which promote the crucial reductive elimination step.[9]
-
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Ensure they are from a reliable source.
-
-
Incorrect Base: The pKa and physical properties of the base are critical. NaOtBu is a strong base suitable for many couplings. Cs₂CO₃ is milder and often better for substrates with base-sensitive functional groups.[4]
-
Oxygen Contamination: The Pd(0) active catalyst is highly sensitive to oxygen. Solution: Thoroughly degas your solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes. Maintain a positive inert atmosphere throughout the reaction.
-
Substrate Issues: Aryl chlorides are less reactive than bromides or iodides and may require more specialized catalyst systems (e.g., those based on BrettPhos).[9]
Q: I am observing significant hydrodehalogenation of my aryl halide starting material. Why is this happening?
A: Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from an undesired β-hydride elimination pathway.[8]
-
Cause 1: Water in the Reaction: Traces of water can interfere with the catalytic cycle. Solution: Use anhydrous solvents and reagents. Dry the this compound in a vacuum oven before use if necessary.
-
Cause 2: Inappropriate Ligand/Palladium Ratio: An incorrect ratio can lead to the formation of palladium species that favor side reactions. Solution: A ligand-to-palladium ratio of 1.5:1 to 2:1 is typically optimal.
-
Cause 3: Reaction Temperature Too High: Excessive heat can promote decomposition pathways. Solution: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer period.
Troubleshooting Workflow: Failed Buchwald-Hartwig Amination
Caption: A logical decision tree for troubleshooting failed Buchwald-Hartwig reactions.
C. Reductive Amination
Reductive amination is an excellent method for synthesizing N-alkylated derivatives from aldehydes or ketones.[5]
Q: My one-pot reductive amination is giving a complex mixture of products. What's going on?
A: One-pot reductive aminations require careful selection of the reducing agent to avoid unwanted side reactions.
-
Problem 1: Reduction of Carbonyl: If you are using a strong reducing agent like sodium borohydride (NaBH₄), it will reduce your starting aldehyde/ketone to an alcohol before it can form an imine with the amine.[11] Solution: Use a milder, pH-sensitive reducing agent. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is ideal as it selectively reduces the protonated imine intermediate much faster than the starting carbonyl.[12] Sodium cyanoborohydride (NaBH₃CN) is another classic choice.
-
Problem 2: Over-Alkylation: If you are trying to make a secondary amine from a primary amine and an aldehyde, the product (secondary amine) can react again with another molecule of the aldehyde to form a tertiary amine. Solution: Use a stoichiometric amount of the aldehyde or ketone (1.0-1.1 equivalents). Running the reaction at lower temperatures can also help control the reaction rate.
-
Problem 3: Poor Imine Formation: Imine formation is an equilibrium process that liberates water. Solution: The reaction is often run at a slightly acidic pH (5-6) to catalyze imine formation.[5] Adding a dehydrating agent like molecular sieves can also drive the equilibrium toward the imine, increasing the overall yield.
Part 3: Experimental Protocols
These protocols are starting points and should be optimized for your specific substrates.
Protocol 1: General Amide Coupling using HATU
-
To a dry round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.1 eq).
-
Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add N,N-Diisopropylethylamine (DIPEA) (3.5 - 4.0 eq) dropwise. Note: This amount is to neutralize the dihydrochloride and the acid generated during the reaction.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), Sodium tert-butoxide (NaOtBu) (3.5 eq), Pd₂(dba)₃ (0.02 eq, 2 mol %), and XPhos (0.04 eq, 4 mol %).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-24 hours.
-
Monitor the reaction by LC-MS or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
}``` Caption: A decision guide for selecting the appropriate coupling reaction.
References
- 1. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. One moment, please... [growingscience.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. helixchrom.com [helixchrom.com]
- 7. Handbook of Analytical Separations, Vol. 5: Drug Monitoring and Clinical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
troubleshooting poor solubility of 5-Aminoindoline dihydrochloride in reactions
Welcome to the technical support resource for 5-Aminoindoline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals encountering solubility challenges with this reagent. Here, we address common issues by integrating theoretical principles with practical, field-tested solutions to ensure your reactions proceed smoothly and efficiently.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my this compound not dissolving in my reaction solvent?
Answer:
The poor solubility of this compound is a direct consequence of its salt form. As a dihydrochloride, both the aromatic amine at the 5-position and the indoline nitrogen are protonated, forming ammonium ions.[1][2] This creates a highly polar, crystalline ionic compound. The energy required to break the strong crystal lattice of this salt is substantial.
Question 2: I'm using a polar solvent like DMF, but solubility is still a problem. What's happening?
Answer:
Even in highly polar aprotic solvents, achieving complete dissolution of this compound can be challenging. Several factors could be at play:
-
Kinetics of Dissolution: The compound may be thermodynamically soluble, but the rate of dissolution at room temperature is very slow. Gentle heating can often provide the necessary activation energy to break apart the crystal lattice.
-
Common Ion Effect: If your reaction mixture contains other sources of chloride ions, it can suppress the equilibrium of dissolution, further reducing the solubility of the dihydrochloride salt.
-
Moisture: While trace water can sometimes aid in dissolving salts, it is often detrimental in anhydrous reactions common to organic synthesis. The effect is highly dependent on the specific chemical transformation being performed.
Troubleshooting Workflow for Poor Solubility in Polar Aprotic Solvents
Caption: Decision workflow for solubility issues in polar aprotic solvents.
Question 3: What is the most reliable method to improve the solubility of this compound?
Answer:
The most effective and widely practiced strategy is to convert the dihydrochloride salt into its free-base form, 5-aminoindoline, in-situ. The free base is a neutral, less polar molecule that is readily soluble in a broad range of common organic solvents, including DCM, THF, and ethyl acetate.[4] This is accomplished by adding a suitable base to neutralize the two equivalents of hydrogen chloride.[2][5] The choice of base is critical and must be compatible with your substrate and reaction conditions.
Table 1: Comparison of Common Bases for In-Situ Free-Basing
| Base | Equivalents Required | Common Solvents | Advantages | Disadvantages |
| Triethylamine (TEA) | >2.2 eq. | DCM, THF, MeCN | Volatile, easily removed under vacuum. | Forms triethylammonium chloride salt, which may precipitate or interfere with some reactions. |
| Diisopropylethylamine (DIPEA) | >2.2 eq. | DCM, THF, DMF | Sterically hindered, reducing its nucleophilicity and potential for side reactions. | Higher boiling point, more difficult to remove than TEA. |
| Sodium Bicarbonate (NaHCO₃) | >2.2 eq. | Biphasic (e.g., DCM/water) | Mild, inexpensive. Byproducts are water-soluble and easily removed via aqueous workup. | Requires a two-phase system, unsuitable for water-sensitive reactions. |
| Potassium Carbonate (K₂CO₃) | >1.1 eq. | Acetonitrile, DMF | Stronger inorganic base, can be used in anhydrous conditions. | Often results in a heterogeneous mixture, potentially leading to slower reaction rates. |
Experimental Protocol: In-Situ Free-Basing of this compound
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.).
-
Solvent: Add the desired anhydrous organic solvent (e.g., Dichloromethane, 10-20 mL per gram of starting material) via syringe. A suspension will form.
-
Cooling: Cool the stirring suspension to 0 °C in an ice bath to manage any potential exotherm from the neutralization.
-
Base Addition: Slowly add the chosen organic base (e.g., Triethylamine, 2.2-2.5 eq.) dropwise to the suspension.
-
Stirring: Maintain the mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes.
-
Observation: The suspension should gradually become a clear, homogeneous solution as the soluble free base is formed. A fine precipitate of the corresponding ammonium salt (e.g., triethylammonium chloride) may also appear.
-
Proceed: The resulting solution containing the soluble 5-aminoindoline can now be used directly for the subsequent synthetic step (e.g., acylation, coupling, etc.). If the ammonium salt precipitate is problematic, it can be removed by filtration.
Caption: General workflow for preparing a soluble 5-aminoindoline solution.
Question 4: Should I isolate the 5-aminoindoline free base before my reaction?
Answer:
While it is possible to perform a bulk neutralization and isolation of the 5-aminoindoline free base, it is generally not recommended for routine use.
-
Handling: The free base is a low-melting solid or oil, which is more difficult to handle and weigh accurately than the crystalline salt.[7]
-
Efficiency: The in-situ free-basing method is more step-economical, avoiding an additional aqueous workup, extraction, and concentration, thereby minimizing potential yield loss.
If isolation is required, it typically involves dissolving the salt in water, basifying with a strong base (e.g., NaOH) to a pH >10, extracting the free base into an organic solvent, drying the organic layer, and concentrating under reduced pressure. The isolated free base should be used immediately to prevent degradation.
References
- 1. quora.com [quora.com]
- 2. oxfordreference.com [oxfordreference.com]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
side reactions of 5-Aminoindoline dihydrochloride and how to avoid them
Welcome to the technical support center for 5-Aminoindoline Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in chemical synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
Introduction to the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry, prized for its unique structural motif. However, its bifunctional nature, possessing both a reactive aniline-type primary amine and a secondary amine within the indoline ring, presents specific challenges. Understanding the delicate balance of reactivity between these two nitrogen centers, as well as the propensity of the indoline core to undergo oxidation, is paramount to achieving high yields and purity in your synthetic transformations. This guide will provide you with the expertise to anticipate and mitigate common side reactions.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: My this compound has developed a dark color upon storage. Is it still usable?
A1: The development of a dark color (often pink, brown, or purple) is a common indicator of oxidation. The 5-amino group is susceptible to air oxidation, which can lead to the formation of colored impurities and potential polymerization. While minor discoloration may not significantly impact every reaction, it is a sign of degradation. For sensitive applications, it is recommended to use fresh, off-white to light-colored material. To minimize oxidation, store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (0-8°C is often recommended)[1].
Q2: How should I handle the dihydrochloride salt in a reaction that requires basic or non-acidic conditions?
A2: this compound is a salt, meaning both the exocyclic amino group and the indoline nitrogen are protonated. To use it in reactions requiring a nucleophilic amine (e.g., acylation, alkylation), you must first neutralize it to the free base. This can be achieved by treating a solution or suspension of the dihydrochloride salt with a suitable base.
-
For anhydrous reactions: You can suspend the salt in an appropriate aprotic solvent (e.g., THF, DCM, MeCN) and add a tertiary amine base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA). The resulting ammonium salt byproduct can often be filtered off.
-
For aqueous workups: Dissolve the salt in water and adjust the pH to >9 with an inorganic base like sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH), followed by extraction of the free base into an organic solvent.
It is crucial to use the freshly prepared free base immediately, as it is more prone to oxidation than the salt form.
Reaction Troubleshooting
Q3: I am trying to acylate the 5-amino group, but I am getting a mixture of products, including di-acylation. How can I improve selectivity?
A3: Achieving selective acylation of the more nucleophilic exocyclic 5-amino group over the indoline nitrogen can be challenging. Here are some strategies to improve selectivity:
-
Stoichiometry Control: Use of 1.0 to 1.1 equivalents of the acylating agent is a starting point, but often insufficient to prevent di-acylation.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0°C or -20°C) can enhance selectivity, as the more reactive 5-amino group will react faster.
-
Order of Addition: Slowly adding the acylating agent to the solution of 5-aminoindoline free base can help to maintain a low concentration of the acylating agent, favoring mono-acylation.
-
Protecting Groups: For ultimate control, consider a protecting group strategy. You can first protect the indoline nitrogen, perform the acylation on the 5-amino group, and then deprotect the indoline nitrogen.
Q4: My reaction mixture is turning dark and I'm observing a significant amount of a byproduct with a higher molecular weight. What is happening?
A4: This is likely due to oxidative dehydrogenation of the indoline ring to the corresponding 5-aminoindole, which can then undergo further oxidation and polymerization. Indolines are known to be susceptible to dehydrogenation, a process that can be catalyzed by trace metals, air, or other oxidizing agents present in the reaction mixture[2][3]. The resulting indole is often more reactive and can lead to a cascade of side reactions.
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This section provides a more detailed breakdown of the most common side reactions and step-by-step guidance to mitigate them.
Issue 1: Oxidation and Dehydrogenation
Symptoms:
-
Reaction mixture turns dark (pink, brown, black).
-
Formation of a major impurity with a mass corresponding to the loss of two hydrogen atoms (M-2), identified as 5-aminoindole.
-
Complex mixture of byproducts, often polymeric, observed by TLC or LC-MS.
Causality: The indoline ring is a di-hydroindole. The driving force for its dehydrogenation is the formation of the aromatic indole ring system. This process is often facilitated by oxidizing agents. The electron-donating 5-amino group further activates the ring system, making it more susceptible to oxidation compared to unsubstituted indoline.
Solutions:
-
Degas Solvents: Before use, thoroughly degas all reaction solvents by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Conduct all reactions under a strict inert atmosphere. This is the most critical step to prevent air oxidation.
-
Use Fresh Reagents: Use freshly opened or purified reagents to minimize the presence of peroxide impurities, which can initiate oxidation.
-
Scavenge Trace Metals: If using metal catalysts, be aware that some can promote dehydrogenation. Careful selection of the catalyst and ligands is important. In some cases, adding a chelating agent like EDTA can help to sequester trace metal impurities.
-
Control Reaction Temperature: Higher temperatures can accelerate oxidation. Run reactions at the lowest effective temperature.
Experimental Protocol: General Precautions to Minimize Oxidation
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Add the this compound and any other solid reagents.
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed solvent via cannula or syringe.
-
If neutralization is required, add the base dropwise at a low temperature.
-
Maintain a positive pressure of inert gas throughout the reaction.
Diagram: Oxidation Pathway of 5-Aminoindoline
Caption: Oxidative dehydrogenation of 5-aminoindoline to 5-aminoindole and subsequent side reactions.
Issue 2: Lack of Selectivity in N-Functionalization (Alkylation & Acylation)
Symptoms:
-
Formation of a mixture of N1-substituted, 5-N-substituted, and N1,5-N-disubstituted products.
-
Low yield of the desired mono-substituted product.
Causality: 5-Aminoindoline possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (5-NH₂) and the endocyclic secondary amine (N1-H). Their relative nucleophilicities can be similar enough to lead to competitive reactions. Generally, the aniline-type 5-amino group is more nucleophilic and will react faster, but this is highly dependent on reaction conditions.
Solutions:
-
Protecting Group Strategy (The Gold Standard): For unambiguous results, an orthogonal protecting group strategy is the most robust approach.
-
To functionalize the 5-amino group: First, protect the indoline nitrogen (N1). The Boc (tert-butoxycarbonyl) group is a good choice as it is stable to many reaction conditions and can be removed with acid.
-
To functionalize the indoline nitrogen: First, protect the 5-amino group. The Cbz (carboxybenzyl) group is a suitable option, which can be removed by hydrogenolysis.[4][5]
-
Experimental Protocol: Selective N1-Boc Protection of 5-Aminoindoline
-
Neutralize this compound to the free base as described in FAQ Q2.
-
Dissolve the free base in a suitable solvent like THF or DCM.
-
Cool the solution to 0°C.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) and a catalytic amount of DMAP (4-dimethylaminopyridine).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction and purify the N1-Boc-5-aminoindoline. The 5-amino group is now free for subsequent reactions.
Diagram: Orthogonal Protection Strategy
Caption: Orthogonal protecting group strategies for selective functionalization of 5-aminoindoline.
Analytical Methods for Purity Assessment
A robust analytical method is crucial for identifying and quantifying side products. High-Performance Liquid Chromatography (HPLC) is the most common technique.
Q5: What is a good starting point for developing an HPLC method to analyze my 5-aminoindoline reaction?
A5: A reverse-phase HPLC method is generally a good choice. Here is a typical starting point:
| Parameter | Recommended Condition |
| Column | C18 or C8, 5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Gradient | Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B (e.g., 95%) over 10-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temperature | 30-40 °C |
Expected Elution Order: Generally, the more polar compounds will elute first. You can expect an elution order something like:
-
5-Aminoindoline (most polar)
-
5-Aminoindole
-
Acylated/Alkylated products (less polar)
For definitive identification of impurities, coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended.[6][7][8]
Summary of Key Recommendations
| Issue | Primary Cause | Key Prevention Strategy |
| Discoloration/Degradation | Oxidation | Store under inert gas, protected from light, at low temperature. |
| Dehydrogenation to Indole | Oxidation during reaction | Use degassed solvents and maintain a strict inert atmosphere. |
| Poor Selectivity (N- vs. 5-N-) | Competing nucleophilicity | Employ an orthogonal protecting group strategy (e.g., Boc for N1, Cbz for 5-N). |
| Low Yield in Nucleophilic Rxns | Protonated starting material | Neutralize the dihydrochloride salt to the free base before reaction. |
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
stability issues of 5-Aminoindoline dihydrochloride in solution
Technical Support Center: 5-Aminoindoline Dihydrochloride
A Guide from the Senior Application Scientist
Welcome to the technical support guide for this compound. As a key building block and bioactive molecule, its performance in your experiments is paramount. However, like many aromatic amines, this compound can exhibit stability issues in solution, leading to inconsistent results, loss of activity, and analytical challenges.
This guide is designed to provide you with a deep understanding of the compound's behavior in solution. It moves beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot issues effectively and ensure the integrity of your experimental outcomes. Here, you will find field-proven insights and validated protocols to maximize the reliability and reproducibility of your research.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly diagnose and resolve common stability-related challenges.
Q1: My this compound solution turned a yellow or brown color after preparation. What is happening and is it still usable?
A1: This is a classic visual indicator of oxidative degradation. The aromatic amine group (-NH2) in the 5-aminoindoline structure is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or light. This process often leads to the formation of colored quinone-imine species and subsequent polymerization, rendering the solution unusable for most biological and chemical applications as the parent compound's concentration has decreased and potentially interfering byproducts have formed.
Causality Explained:
-
Oxygen: Dissolved oxygen in your solvent is a primary culprit.
-
Light: UV and even ambient light can provide the energy to initiate photo-oxidation.
-
pH: The reactivity of the amine group is pH-dependent. While the dihydrochloride salt is acidic and generally more stable, neutralizing the solution for biological assays can increase the rate of oxidation.
Immediate Actions:
-
Discard the colored solution. Do not use it for your experiments, as the results will be unreliable.
-
Prepare fresh solution using the protocols outlined in the FAQ section below, prioritizing the use of de-gassed solvents and protection from light.
Q2: I'm observing new, unexpected peaks in my HPLC/LC-MS analysis of a sample. How can I confirm if these are degradation products?
A2: The appearance of new peaks, especially those that grow over time or upon sample re-injection, strongly suggests degradation. To definitively identify these as degradants and to ensure your analytical method is "stability-indicating," you must perform a forced degradation study.[1][2]
Expert Insight: A stability-indicating method is a validated analytical procedure that can accurately measure the active ingredient's concentration without interference from its degradation products, impurities, or excipients.[2] High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[3]
See Protocol 2 for a step-by-step guide to conducting a basic forced degradation study. This will help you create a "degradation map" of this compound under various stress conditions (acid, base, oxidation, heat, light), confirming the identity of degradant peaks.[1]
Q3: My bioactivity results are inconsistent or show a progressive loss of potency during the experiment.
A3: This is a frequent and frustrating issue directly linked to the compound's instability in aqueous biological media (e.g., cell culture medium, assay buffers) at physiological conditions (pH ~7.4, 37°C). While a DMSO stock solution may be stable, the compound can degrade rapidly once diluted into the final assay buffer.
The Underlying Problem: The combination of neutral pH, elevated temperature, and oxygenated aqueous media creates a highly favorable environment for the oxidative and hydrolytic degradation of 5-aminoindoline. Biological products are often sensitive to such environmental factors.[4]
Troubleshooting Workflow:
References
Technical Support Center: Purification of 5-Aminoindoline Dihydrochloride
An In-Depth Technical Guide for Drug Development Professionals
Welcome to the technical support center for the purification of 5-Aminoindoline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity from complex reaction mixtures. As a versatile intermediate in pharmaceutical research, particularly in oncology and neuropharmacology, the purity of this compound is paramount for the success of subsequent synthetic steps and the integrity of final drug candidates.[1]
This document moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. We will explore the common pitfalls in the purification process, from managing reaction byproducts to achieving optimal crystallization, all presented in a practical, question-and-answer format.
Troubleshooting Guide: Common Purification Challenges
This section directly addresses specific issues encountered during the workup and isolation of this compound.
Question 1: My final product is off-color (pink, brown, or black), and the discoloration worsens upon standing. What is causing this, and how can I prevent it?
Answer: This is a classic sign of oxidation. Aromatic amines, especially electron-rich systems like 5-Aminoindoline, are highly susceptible to air oxidation. The free amino group can be oxidized to form colored quinone-imine type structures, which can further polymerize. This not only affects the product's appearance and purity but can also impact its reactivity in downstream applications.
Causality & Prevention:
-
Mechanism: The oxidation is often catalyzed by trace metals and light and proceeds via radical mechanisms. The indoline core itself can also be susceptible to oxidation.
-
Inert Atmosphere: The most effective preventative measure is to conduct the entire workup and isolation process under an inert atmosphere (Nitrogen or Argon). This minimizes the product's exposure to atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles. Oxygen dissolved in solvents is a primary culprit.
-
Temperature Control: Keep the reaction and workup temperatures as low as reasonably possible to slow the rate of oxidation.
Remediation Protocol: Decolorization with Activated Carbon If your product is already discolored, a charcoal treatment can often resolve the issue.
-
Dissolution: Dissolve the crude, colored this compound in a suitable solvent. A methanol/water mixture is often effective.[2]
-
Treatment: Add a small amount (typically 1-2% w/w) of activated carbon to the solution.
-
Heating: Gently heat the mixture (e.g., to 40-50°C) and stir for 15-30 minutes. Avoid prolonged heating, which can cause degradation.
-
Filtration: Filter the hot solution through a pad of Celite® to remove the activated carbon. The Celite is crucial to prevent fine carbon particles from passing through the filter paper.
-
Crystallization: Proceed immediately with recrystallization from the clarified, colorless filtrate.
Question 2: After the reduction of 5-nitroindoline, my purity by HPLC is low. I see several persistent side-peaks close to my product peak. What are these, and how do I remove them?
Answer: The catalytic hydrogenation or metal-acid reduction of a nitro group is robust but can generate several process-related impurities.[3][4] These are often structurally similar to the desired product, making them difficult to remove.
Likely Impurities:
-
Unreacted Starting Material: 5-Nitroindoline.
-
Reduction Intermediates: Species like 5-nitrosoindoline and N-(indolin-5-yl)hydroxylamine.
-
Coupling Products: Azoxy, azo, and hydrazo dimers formed by the condensation of reduction intermediates.
-
Dehalogenation Products: If the synthesis involved halogenated precursors, these may be present.[5]
Purification Strategy: A Multi-Step Approach
A combination of extraction and crystallization is typically required. Simple precipitation is often insufficient.
Workflow for Impurity Removal
Caption: General purification workflow for this compound.
Detailed Protocols:
Protocol 1: Optimized Aqueous Workup The goal is to separate the basic amine product from non-basic impurities.
-
Filter Catalyst: After the reaction, carefully filter off the solid catalyst (e.g., Pd/C) through a pad of Celite®.
-
Solvent Removal: Remove the reaction solvent under reduced pressure.
-
Acid Wash: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM). Wash the organic layer with dilute aqueous HCl (e.g., 1M HCl).[6][7] Your product, being a base, will move into the aqueous layer, leaving non-basic impurities (like nitro/nitroso compounds) in the organic phase.
-
Phase Separation: Separate the layers. Keep the aqueous layer , which now contains your protonated product.
-
Basification & Extraction: Cool the aqueous layer in an ice bath and carefully basify with a base like NaOH or Na2CO3 to a pH > 10. This deprotonates the amine, making it soluble in organic solvents again. Immediately extract the free base into an organic solvent (e.g., ethyl acetate, 3-4 times).
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude 5-Aminoindoline free base. Proceed immediately to salt formation, as the free base is unstable.[3]
Protocol 2: Dihydrochloride Salt Formation & Purification This step is critical for both purification and long-term stability.[2]
-
Dissolution: Dissolve the crude 5-Aminoindoline free base in a minimal amount of a suitable alcohol, such as isopropanol (IPA) or ethanol.
-
Precipitation: Slowly add a solution of HCl in a compatible solvent (e.g., concentrated aqueous HCl, HCl in dioxane, or HCl in IPA) dropwise while stirring. The dihydrochloride salt is typically much less soluble and will precipitate. Monitor the pH to ensure it becomes strongly acidic. A procedure using EtOH/dioxane followed by aqueous HCl has also been reported for similar structures.[8]
-
Isolation: Stir the resulting slurry, cool in an ice bath to maximize precipitation, and then collect the solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (e.g., IPA or diethyl ether) to remove residual soluble impurities.
-
Drying: Dry the solid under vacuum.
Question 3: During crystallization, my product "oiled out" instead of forming a solid. How can I induce proper crystallization?
Answer: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point (or when the solute and solvent are highly viscous), causing it to separate as a liquid phase instead of a crystalline solid. This is often due to an inappropriate solvent system, too rapid cooling, or the presence of impurities that depress the melting point.
Troubleshooting Crystallization
Caption: Decision tree for troubleshooting "oiling out" during crystallization.
Strategies:
-
Reduce Cooling Rate: The most common cause is cooling the solution too quickly. After dissolving the compound at an elevated temperature, allow it to cool to room temperature slowly. Insulating the flask can help. Once at room temperature, cooling can be continued in an ice bath or refrigerator.
-
Adjust Solvent System: The choice of solvent is critical. For this compound, protic solvents or mixtures are often effective.
-
Scratching/Seeding: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. If you have a small amount of pure solid, adding a "seed crystal" can induce crystallization.
| Solvent System | Suitability for Recrystallization | Comments |
| Methanol/Water | Excellent | Good solubility in hot methanol; adding water as an anti-solvent can induce crystallization. A 4:1 v/v mixture has been noted as optimal for a related compound.[2] |
| Ethanol | Good | Often provides good quality crystals. May require cooling to low temperatures for good recovery. |
| Isopropanol (IPA) | Good | A common choice for precipitating HCl salts. Solubility is lower than in methanol or ethanol. |
| Acetonitrile | Fair | Can be used, but may require careful control of water content. |
| Ethyl Acetate/Hexane | Poor | Generally too non-polar for the highly polar dihydrochloride salt. |
Frequently Asked Questions (FAQs)
Q1: Why is 5-Aminoindoline isolated as a dihydrochloride salt instead of the free base or a mono-hydrochloride?
-
Stability: The free base is prone to rapid oxidation and discoloration.[3] The salt form is significantly more stable for storage and handling.
-
Crystallinity: The dihydrochloride salt is typically a well-defined, crystalline solid that is easier to handle, weigh, and purify by recrystallization compared to the often oily or amorphous free base.
-
Protonation Sites: The indoline structure has two basic nitrogen atoms: the exocyclic C5-amino group and the heterocyclic indoline nitrogen. In a sufficiently acidic environment, both can be protonated, leading to the formation of the more stable dihydrochloride salt.
Q2: What analytical techniques are best for assessing the final purity?
-
HPLC/UPLC: This is the gold standard for purity assessment. A reversed-phase method (e.g., C18 column) with a UV detector is ideal. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can provide excellent selectivity for separating the polar product from related impurities.[9]
-
¹H NMR: Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher and have distinct signals.
-
LC-MS: Essential for identifying unknown impurities by providing mass-to-charge ratio information, which can reveal impurity structures.[10]
-
Elemental Analysis (CHN): Confirms the elemental composition of the final salt, providing strong evidence of purity and correct salt stoichiometry.
Q3: What are the recommended storage conditions for high-purity this compound? To ensure long-term stability and prevent degradation, the product should be stored under the following conditions:
-
Temperature: Cool, typically 2-8°C.[1]
-
Atmosphere: Under an inert gas (Argon or Nitrogen).
-
Light: Protected from light in an amber vial or container.
-
Moisture: In a tightly sealed container in a dry environment (desiccator). The hydrochloride salt can be hygroscopic.
By understanding the chemical principles behind the purification process and anticipating common challenges, researchers can consistently obtain high-purity this compound, ensuring the reliability and success of their research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy 5-Aminoindoline-2,3-dione hydrochloride (EVT-3081262) | 2379702-01-7 [evitachem.com]
- 3. d-nb.info [d-nb.info]
- 4. 5-Aminoindole synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Merlic Lab Notes [chem.ucla.edu]
- 7. youtube.com [youtube.com]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Aminoindoline and 6-Aminoindoline for the Synthetic Chemist
For the discerning researcher in drug development and synthetic chemistry, the choice between two structurally similar building blocks can have profound implications for reaction outcomes, yield, and purity. This guide provides an in-depth comparison of the chemical reactivity of 5-aminoindoline and 6-aminoindoline, moving beyond catalog specifications to a nuanced, mechanistically-grounded analysis. While direct, side-by-side comparative studies of these specific isomers are not extensively documented in publicly accessible literature, we can construct a robust predictive framework based on the foundational principles of physical organic chemistry. This guide will serve as a theoretical and practical tool to anticipate their behavior and to design experiments for their selective functionalization.
The Electronic Landscape: More Than Just Positional Isomers
At first glance, 5-aminoindoline and 6-aminoindoline are simple isomers. However, the placement of the exocyclic amino (-NH2) group dramatically alters the electronic distribution within the aromatic ring, dictating their reactivity, particularly in electrophilic aromatic substitution (EAS). Both molecules benefit from the electron-donating nature of the indoline's saturated nitrogen (N1), which activates the benzene ring towards electrophiles. This N1 atom, akin to an N-alkyl group on an aniline, directs incoming electrophiles to the positions ortho and para to it.
However, the primary determinant of reactivity and regioselectivity is the powerful electron-donating resonance effect of the exocyclic amino group.
5-Aminoindoline: A Case of Reinforced Activation
In 5-aminoindoline, the amino group is positioned para to the fused ring's point of attachment at C7a and meta to the attachment at C3a. More importantly, the powerful activating and ortho-, para- directing effects of the amino group and the indoline nitrogen (N1) work in concert.
-
N1 Directing Effect: Directs electrophiles to positions 4 and 6.
-
-NH2 Directing Effect: Strongly directs electrophiles to its ortho positions (4 and 6).
The result is a strong, cooperative activation of the C4 and C6 positions. The lone pair of the amino group can effectively delocalize into the aromatic ring, creating areas of high electron density at these positions, making them highly susceptible to electrophilic attack.
6-Aminoindoline: Divergent Directing Effects
In 6-aminoindoline, the situation is more complex. The directing effects of the two nitrogen atoms are not perfectly aligned.
-
N1 Directing Effect: Directs electrophiles to positions 5 and 7.
-
-NH2 Directing Effect: Strongly directs electrophiles to its ortho positions (5 and 7).
Here too, the effects are cooperative, leading to strong activation of the C5 and C7 positions. The key difference lies in the specific sites of activation. Therefore, electrophilic substitution on 6-aminoindoline is predicted to occur preferentially at the C5 and C7 positions.
Predicting Reactivity in Key Transformations
The electronic differences outlined above have significant practical consequences for common synthetic transformations.
Electrophilic Aromatic Substitution (EAS)
EAS is a cornerstone of aromatic chemistry and the primary arena where the differences between these isomers will manifest.[1]
Regioselectivity:
-
5-Aminoindoline: Substitution is strongly predicted to occur at the C4 and C6 positions. Steric hindrance may lead to a preference for the less crowded C6 position, but a mixture is likely.
-
6-Aminoindoline: Substitution is strongly predicted to occur at the C5 and C7 positions. Steric hindrance from the dihydro-pyrrole ring might favor substitution at C5 over C7.
Overall Reactivity: Both isomers are highly activated towards EAS, likely more so than indoline itself, due to the additional electron-donating amino group. A competitive experiment would be necessary to definitively determine which is more reactive, but both are expected to react under mild conditions.
The mechanism for EAS involves the formation of a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex.[2][3] The stability of this intermediate determines the rate of reaction. For both 5- and 6-aminoindoline, attack at the predicted positions allows for resonance structures where the positive charge is delocalized onto both the indoline nitrogen and the amino nitrogen, providing significant stabilization.
References
A Multi-Technique Approach for the Definitive Structural Confirmation of 5-Aminoindoline Dihydrochloride
Introduction
5-Aminoindoline dihydrochloride is a crucial building block in the synthesis of a wide array of pharmacologically active compounds and functional materials. Its indoline core is a privileged scaffold in medicinal chemistry, appearing in drugs targeting various physiological pathways. Given its importance, the unambiguous confirmation of its molecular structure, specifically the position of the amino group on the benzene ring, is of paramount importance. Regulatory compliance, reproducibility of research, and the ultimate safety and efficacy of resulting products hinge on the precise structural identity of this starting material.
This guide presents a comprehensive, multi-technique analytical workflow for the definitive structural confirmation of this compound. We will delve into a comparative analysis using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The focus will be on not just what to do, but why specific experimental choices are made, providing a robust, self-validating system for researchers, scientists, and drug development professionals.
The Challenge of Isomeric Specificity: Potential Alternatives and Why They Matter
The primary challenge in the structural confirmation of 5-Aminoindoline lies in distinguishing it from its constitutional isomers: 4-aminoindoline, 6-aminoindoline, and 7-aminoindoline.[1][2] The presence of these isomers as impurities can lead to the formation of undesired side-products in a synthesis, potentially altering the biological activity and toxicity profile of the final compound. Therefore, analytical methods must be highly selective to ensure the isomeric purity of this compound.
Experimental Workflow and Rationale
A multi-technique approach is essential for a comprehensive and self-validating structural confirmation. Each technique provides a unique piece of the structural puzzle, and their combined data leave no room for ambiguity.
Caption: Overall analytical workflow for the structural confirmation of this compound.
Experimental Protocol: Sample Preparation for NMR Spectroscopy
-
Analyte Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good first choice for hydrochloride salts due to its ability to dissolve polar compounds and exchange with labile protons (e.g., from -NH₃⁺ and N-H), which can simplify the spectrum. Deuterated water (D₂O) is another option, though it will cause the exchange and disappearance of signals from acidic protons.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the sample vial.[3]
-
Homogenization: Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is homogeneous.[3]
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool or cotton directly into a clean 5 mm NMR tube.[3]
Head-to-Head Spectral Analysis
¹H NMR Spectroscopy: The Litmus Test for Aromatic Substitution
¹H NMR spectroscopy is arguably the most powerful tool for distinguishing between the aminoindoline isomers. The substitution pattern on the aromatic ring gives rise to unique chemical shifts and coupling patterns for the aromatic protons. For 5-Aminoindoline, we expect to see an AX system and an isolated singlet for the three aromatic protons.
Expected ¹H NMR Signals for 5-Aminoindoline in DMSO-d₆:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~6.8 - 7.0 | d | ~1-2 |
| H-6 | ~6.5 - 6.7 | dd | ~8 and ~2 |
| H-7 | ~7.0 - 7.2 | d | ~8 |
| -CH₂-CH₂-N- | ~2.9 - 3.5 | t, t | ~8 |
| -NH₂ / -NH₃⁺ | Broad, variable | s | - |
| Indoline N-H | Broad, variable | s | - |
Note: The dihydrochloride form will result in protonation of the amino groups, leading to downfield shifts and potentially complex peak shapes for the amine and N-H protons.
Comparative Analysis of Aromatic Regions of Aminoindoline Isomers:
| Isomer | Expected Aromatic Proton Pattern | Key Differentiating Feature |
| 5-Aminoindoline | One singlet, one doublet, one doublet of doublets | Presence of a singlet for H-4. |
| 4-Aminoindoline | Three coupled signals (triplet, doublet, doublet) | A triplet for H-6. |
| 6-Aminoindoline | Three coupled signals (doublet, doublet, singlet-like) | A near-singlet for H-7. |
| 7-Aminoindoline | Three coupled signals (triplet, doublet, doublet) | A triplet for H-5. |
Experimental Protocol: ¹H NMR Data Acquisition (400 MHz)
-
Instrument Setup: Insert the prepared NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.[3]
-
Acquisition Parameters:
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides complementary information by revealing the electronic environment of each carbon atom. The number of signals confirms the number of unique carbons, and their chemical shifts are indicative of their functionalization.
Expected ¹³C NMR Signals for 5-Aminoindoline:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~45-50 |
| C-3 | ~28-33 |
| C-3a | ~125-130 |
| C-4 | ~110-115 |
| C-5 | ~140-145 (Attachment to N) |
| C-6 | ~115-120 |
| C-7 | ~110-115 |
| C-7a | ~145-150 |
The key differentiator in the ¹³C NMR spectrum will be the chemical shifts of the aromatic carbons, which are significantly influenced by the position of the electron-donating amino group.
Experimental Protocol: ¹³C NMR Data Acquisition (100 MHz)
-
Instrument Setup: Use the same sample and initial setup as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (e.g., 'zgpg30').
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512-2048 or more, as ¹³C has a much lower natural abundance than ¹H.
-
-
Processing: Similar to ¹H NMR, process the FID and reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
FT-IR Spectroscopy: Probing Functional Groups
FT-IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this compound, we are looking for characteristic vibrations of the amine, aromatic ring, and aliphatic portions of the molecule.
Key FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-3500 | N-H Stretch | Primary Amine (-NH₂) / Ammonium (-NH₃⁺) |
| 3000-3100 | C-H Stretch | Aromatic C-H |
| 2800-3000 | C-H Stretch | Aliphatic C-H (in the indoline ring) |
| ~1600-1650 | N-H Bend | Primary Amine (-NH₂) / Ammonium (-NH₃⁺) |
| ~1450-1600 | C=C Stretch | Aromatic Ring |
| ~1250-1350 | C-N Stretch | Aromatic Amine |
While FT-IR is less definitive for isomer differentiation compared to NMR, it provides excellent confirmation of the presence of the core functional groups.[4][5]
Experimental Protocol: FT-IR Analysis (ATR)
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected prior to sample analysis and automatically subtracted from the sample spectrum.
High-Resolution Mass Spectrometry (HRMS): Unambiguous Molecular Formula
HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is a critical step in confirming the molecular formula.
Expected HRMS Data for 5-Aminoindoline:
-
Molecular Formula: C₈H₁₀N₂
-
Monoisotopic Mass: 134.0844 g/mol
-
Expected [M+H]⁺ (protonated): 135.0917
The observation of an ion with a mass-to-charge ratio (m/z) that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Caption: A potential fragmentation pathway for 5-Aminoindoline in the mass spectrometer.
Experimental Protocol: HRMS Analysis (LC-ESI-QTOF)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with 0.1% formic acid.
-
Instrumentation: Use a liquid chromatography system coupled to an electrospray ionization (ESI) source and a Quadrupole Time-of-Flight (QTOF) mass analyzer.
-
Data Acquisition: Infuse the sample solution directly or via a short chromatographic run into the mass spectrometer. Acquire data in positive ion mode over a relevant mass range (e.g., m/z 50-500).
-
Data Analysis: Extract the accurate mass of the protonated molecular ion and any significant fragment ions. Use the instrument's software to calculate the elemental composition based on the accurate mass and isotopic pattern.
Data Synthesis: A Self-Validating System
The true power of this multi-technique approach lies in the convergence of the data. No single technique can provide the same level of confidence as the combination of all four.
Summary of Key Distinguishing Features for this compound:
| Technique | Key Finding | Confirmation |
| ¹H NMR | Distinct aromatic pattern (singlet, doublet, dd) | Confirms the 5-substitution pattern. |
| ¹³C NMR | 8 unique carbon signals with characteristic shifts | Supports the overall carbon skeleton and substitution. |
| FT-IR | Presence of N-H, aromatic C-H, and C=C stretches | Confirms the presence of the required functional groups. |
| HRMS | Accurate mass matching C₈H₁₁N₂⁺ (for [M+H]⁺) | Unambiguously confirms the elemental composition. |
When the ¹H NMR confirms the substitution pattern, the ¹³C NMR validates the carbon framework, the FT-IR shows the expected functional groups, and the HRMS provides the correct elemental formula, the structure of this compound is confirmed with an exceptionally high degree of confidence.
Conclusion
The structural confirmation of key synthetic intermediates like this compound is a non-negotiable aspect of rigorous scientific research and development. By employing a synergistic combination of NMR, FT-IR, and HRMS, researchers can create a self-validating system that definitively establishes the molecule's identity and isomeric purity. This guide provides the strategic framework and practical protocols necessary to achieve this high level of analytical certainty, ensuring the integrity and quality of downstream applications.
References
- 1. 8 constitutional isomers of molecular formula C4H11N names structural aliphatic amines primary secondary tertiary structural formula skeletal formula of isomers of C4H11N uses applications doc brown's advanced organic chemistry notes [docbrown.info]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 5-Aminoindoline Dihydrochloride
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. 5-Aminoindoline dihydrochloride is a key building block in the synthesis of numerous pharmacologically active agents.[1][2] Consequently, the rigorous assessment of its purity is a foundational requirement. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique for purity determination, contrasted with orthogonal methods, complete with the causal reasoning behind methodological choices.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the industry-standard for purity analysis due to its high resolving power, sensitivity, and quantitative precision. For a polar, aromatic amine like 5-Aminoindoline, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation is governed by the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Successful HPLC analysis hinges on a series of informed decisions. Here we dissect the "why" behind each critical parameter for analyzing this compound.
-
Column Selection : A C18 (octadecyl) column is the workhorse for RP-HPLC. Its long alkyl chains provide a highly hydrophobic stationary phase, ideal for retaining and separating aromatic compounds like 5-Aminoindoline from potential nonpolar impurities. The choice of a high-purity silica backbone minimizes peak tailing, a common issue with basic compounds like amines due to their interaction with acidic silanol groups.[3]
-
Mobile Phase Composition :
-
Aqueous Phase & pH Control : Since 5-Aminoindoline is a basic compound, controlling the mobile phase pH is critical. A slightly acidic mobile phase (e.g., pH 2.5-4.0) ensures the amino group is protonated. This consistent ionization state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. A buffer, such as phosphate or formate, is used to maintain this constant pH.
-
Organic Modifier : Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity (allowing for higher flow rates and efficiency) and better UV transparency at lower wavelengths.[4] A gradient elution, starting with a low percentage of acetonitrile and gradually increasing, is optimal for impurity profiling. This approach ensures that highly polar impurities elute early, while the main component and any nonpolar impurities are effectively resolved and eluted in a reasonable timeframe.[4]
-
-
Detection Wavelength : 5-Aminoindoline contains an indole chromophore, which exhibits strong UV absorbance. A UV detector set at a wavelength of approximately 200 nm or another absorbance maximum ensures high sensitivity for both the main peak and any structurally related impurities.[1] A Diode Array Detector (DAD) is highly recommended as it can acquire spectra across a range of wavelengths, which is invaluable for peak purity assessment and impurity identification.
Detailed Experimental Protocol: RP-HPLC for this compound
This protocol is a robust starting point for the purity analysis of this compound.
1. Sample Preparation
-
Standard Solution : Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution.
-
Sample Solution : Prepare the synthesized sample in the same manner.
-
Filtration : Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates and protect the HPLC column.
2. Chromatographic Conditions
-
Instrument : UHPLC or HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[4]
-
Column : Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm particle size, or equivalent.[4]
-
Mobile Phase A : 0.05% Orthophosphoric Acid in Water.[4]
-
Mobile Phase B : Acetonitrile.
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 25°C.[4]
-
Detection : DAD at 220 nm.[4]
-
Injection Volume : 5 µL.
-
Gradient Program :
Time (min) % Mobile Phase B (Acetonitrile) 0.0 40 5.0 90 11.0 90 11.1 40 | 16.0 | 40 |
3. Data Analysis
-
Purity Calculation : Use the area percent method. Purity (%) = (Area of the main peak / Total area of all peaks) x 100.
-
Impurity Identification : Potential impurities include unreacted starting materials (e.g., 5-nitroindole), by-products from side reactions, or degradation products.[5][6] Comparing retention times with known impurity standards is ideal. For unknown peaks, techniques like LC-MS are required for structural elucidation.
Visualization of the HPLC Workflow
Caption: Workflow for HPLC Purity Analysis.
Orthogonal Methods: A Comparative Analysis
To ensure comprehensive purity assessment and validate HPLC results, orthogonal methods—techniques that separate compounds based on different chemical or physical principles—are essential.
Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method.[7] It allows for the determination of purity without the need for a specific reference standard of the analyte itself.[7][8] The integrated intensity of an NMR signal is directly proportional to the number of protons giving rise to that signal.[8] By comparing the integral of a known analyte resonance to that of a certified internal standard of known concentration, an absolute purity value can be determined.
-
Advantages :
-
Limitations :
-
Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.
-
Requires a highly pure, stable internal standard that does not have overlapping signals with the analyte.
-
Higher instrumentation cost and complexity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a potent technique for analyzing volatile and thermally stable compounds. For non-volatile compounds like 5-Aminoindoline, a derivatization step is mandatory to increase volatility.[11][12] This typically involves reacting the polar amino group to form a less polar, more volatile derivative (e.g., a silyl derivative).
-
Advantages :
-
Excellent separation efficiency for volatile compounds.
-
Mass spectrometry provides definitive structural information and molecular weight of impurities.
-
-
Limitations :
-
The derivatization step adds complexity, time, and a potential source of error or side-products.
-
Risk of thermal degradation of the analyte or its derivatives in the hot injector port.[12]
-
Comparison Summary
| Feature | HPLC-UV | qNMR | GC-MS |
| Principle | Liquid-solid partitioning | Nuclear magnetic resonance | Gas-solid partitioning & mass analysis |
| Primary Use | Quantitative purity, impurity profiling | Absolute purity, structural confirmation | Impurity identification, volatile analysis |
| Sensitivity | High (ng to pg) | Moderate (µg) | Very High (pg to fg) |
| Quantification | Relative (Area %), requires standards | Absolute, requires internal standard | Relative, requires standards |
| Sample Derivatization | Not required | Not required | Mandatory for this compound |
| Key Advantage | Robust, versatile, high resolution | Primary ratio method, structural data | High sensitivity, definitive identification |
| Key Limitation | Co-elution possible, UV response varies | Lower sensitivity, complex setup | Thermal lability risk, derivatization needed |
Visualization of Method Selection Logic
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quality control and purity assessment of this compound, RP-HPLC is the undisputed gold standard. Its robustness, high resolution, and adaptability make it ideal for separating the main component from a wide range of potential process-related impurities. However, a comprehensive analytical strategy relies on the principle of orthogonality. Techniques like qNMR provide an invaluable, independent verification of purity on an absolute scale, while GC-MS or LC-MS are indispensable tools for the definitive structural elucidation of unknown impurities. By integrating these methods, researchers and drug development professionals can build a complete and trustworthy purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. 5-Aminoindole | SIELC Technologies [sielc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biotage.com [biotage.com]
- 4. ijrpc.com [ijrpc.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. enovatia.com [enovatia.com]
- 9. veeprho.com [veeprho.com]
- 10. toref-standards.com [toref-standards.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Profile of 5-Aminoindoline: A Comparative Guide to its Biological Activity
For the attention of researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of the biological activities of 5-aminoindoline derivatives against other prominent heterocyclic scaffolds, namely indole, oxindole, and benzimidazole. This document synthesizes experimental data to offer an objective analysis of their therapeutic potential.
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of drug discovery. Among these, the indoline scaffold has garnered significant attention. This guide specifically delves into the biological landscape of 5-aminoindoline derivatives, a class of compounds demonstrating burgeoning potential across various therapeutic areas. By juxtaposing their performance with well-established scaffolds like indole, oxindole, and benzimidazole, we aim to provide a comprehensive resource to inform future drug design and development strategies.
A Comparative Overview of Biological Activities
The strategic placement of an amino group at the 5-position of the indoline ring can significantly influence the molecule's electronic properties and its ability to interact with biological targets. This section compares the anticancer, antimicrobial, and kinase inhibitory activities of 5-aminoindoline derivatives with those of indole, oxindole, and benzimidazole scaffolds, supported by available experimental data.
Anticancer Activity: A Battle of Scaffolds
The development of novel anticancer agents is a primary focus of modern drug discovery. Indole, oxindole, and benzimidazole derivatives have a rich history in this area, with several compounds reaching clinical use. Recent evidence suggests that 5-aminoindoline derivatives are also emerging as potent cytotoxic agents.
While direct comparative studies are limited, an analysis of published data allows for an indirect assessment of their relative potencies. For instance, certain indole-based arylsulfonylhydrazides have shown significant inhibition of breast cancer cell lines, with compound 5f exhibiting an IC50 value of 13.2 µM against MCF-7 cells.[1] In a different study, benzimidazole-oxindole hybrids were identified as dual inhibitors of CDK2 and GSK-3β, with compound 8v displaying potent anticancer activity with IC50 values of 0.04 µM and 0.021 µM against these kinases, respectively.[2]
Indole-benzimidazole hybrids have also demonstrated considerable anticancer effects.[3] Furthermore, some indole derivatives have shown potent activities against various cancer cell lines with IC50 values in the low micromolar to nanomolar range.[4] For instance, a quinoline-indole derivative inhibited cancer cell lines with IC50 values ranging from 2 to 11 nmol/L.[4]
| Scaffold/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based arylsulfonylhydrazide (5f) | MCF-7 | 13.2 | [1] |
| Benzimidazole-oxindole hybrid (8v) | PANC-1 | Potent (CDK2 IC50 = 0.04) | [2] |
| Quinoline-indole derivative | Various | 0.002 - 0.011 | [4] |
| Benzimidazole-indole hybrid | Various | Potent (avg. IC50 = 50 nmol/L) | [4] |
| N-(1H-indole-6-yl) benzamides (127) | MCF7 and T47D | Potent | [5] |
| 3-Arylthio-1H-indoles (83) | MCF-7 | 0.0045 - 0.029 | [5] |
Table 1: Comparative Anticancer Activity of Different Scaffolds. This table summarizes the half-maximal inhibitory concentration (IC50) values of various derivatives against different cancer cell lines, providing a snapshot of their relative potencies.
The data suggests that while indole, oxindole, and benzimidazole scaffolds have yielded highly potent anticancer agents, the exploration of 5-aminoindoline derivatives in this domain is a promising and evolving area of research.
Antimicrobial Activity: A Broad Spectrum of Action
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Indole, benzimidazole, and their hybrids have been extensively investigated for their antibacterial and antifungal properties.
For instance, certain 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives have demonstrated significant antibacterial activity, with compound 5d showing MIC values in the range of 37.9–113.8 µM against a panel of bacteria.[6] In a comparative context, indole-benzimidazole hybrids have shown significant activity against various bacterial and fungal strains.[7][8] One study highlighted that 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles exhibited high activity against Staphylococcus aureus and Candida albicans, with MIC values less than 1 µg/mL for some derivatives.[7]
Another study on indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties reported a broad spectrum of activity with MIC values ranging from 3.125-50 µg/mL against tested microorganisms.[9]
| Scaffold/Derivative | Microorganism | MIC (µM or µg/mL) | Reference |
| 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine (5d) | Various Bacteria | 37.9–113.8 µM | [6] |
| 2-(1H-indol-3-yl)-1H-benzo[d]imidazole (3ao, 3aq) | S. aureus, C. albicans | < 1 µg/mL | [7] |
| Indole-triazole derivative (3d) | MRSA, C. krusei | 6.25 µg/mL (MRSA) | [9] |
| Indolyl derivatives with amino-guanidinium | ESKAPE pathogens | 2–16 µg/mL | [10] |
| 5-Methylindole | Various pathogens | Kills various pathogens | [11] |
Table 2: Comparative Antimicrobial Activity. This table presents the Minimum Inhibitory Concentration (MIC) values of different derivatives against a range of microbial pathogens, indicating their potential as antimicrobial agents.
The available data indicates that both indole and benzimidazole scaffolds are privileged structures in the design of antimicrobial agents. The fusion of these two moieties in hybrid structures often leads to enhanced activity.
Kinase Inhibition: Targeting Cellular Signaling
Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Indole and its derivatives, particularly oxindoles, are well-established kinase inhibitor scaffolds.
Benzimidazole-oxindole hybrids have been identified as potent dual inhibitors of CDK2 and GSK-3β, with IC50 values in the nanomolar range for some derivatives.[12] Specifically, compounds 5d and 5f showed potent dual inhibitory activity with IC50 values of 37.77 and 52.75 nM against CDK2, and 32.09 and 40.13 nM against GSK-3β, respectively.[12] The 5-position of the oxindole moiety is a key site for modification to enhance kinase inhibitory activity.[13]
Derivatives of 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine have also been explored as kinase inhibitors, with some compounds showing submicromolar IC50 values against CK1δ/ε.[14]
| Scaffold/Derivative | Kinase Target | IC50 (nM) | Reference |
| Benzimidazole-oxindole hybrid (5d) | CDK2 / GSK-3β | 37.77 / 32.09 | [12] |
| Benzimidazole-oxindole hybrid (5f) | CDK2 / GSK-3β | 52.75 / 40.13 | [12] |
| 9H-pyrimido[5,4-b]indol-4-amine (1d) | CK1δ/ε | 600 | [14] |
| 9H-pyrimido[4,5-b]indol-4-amine (3a) | CK1δ/ε | 700 | [14] |
Table 3: Comparative Kinase Inhibitory Activity. This table highlights the half-maximal inhibitory concentration (IC50) values of different derivatives against specific kinase targets, demonstrating their potential as kinase inhibitors.
The development of kinase inhibitors based on the 5-aminoindoline scaffold is an area with significant potential for future research, building upon the successes seen with related indole and oxindole structures.
Experimental Protocols: A Guide to Reproducibility
To ensure the validity and reproducibility of the presented data, this section outlines a general methodology for key biological assays.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5-aminoindoline derivatives) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: A generalized workflow for determining the in vitro anticancer activity of compounds using the MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the microtiter plate under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: A schematic representation of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Concluding Remarks and Future Directions
This comparative guide highlights the significant biological potential of 5-aminoindoline derivatives in the context of established heterocyclic scaffolds. While indole, oxindole, and benzimidazole derivatives have a proven track record in medicinal chemistry, the emerging data on 5-aminoindoline suggests it is a scaffold worthy of deeper investigation.
The key takeaway for researchers is the versatility of these scaffolds and the profound impact that subtle structural modifications can have on biological activity. The introduction of the 5-amino group on the indoline ring provides a valuable handle for further chemical elaboration, opening up new avenues for the design of potent and selective therapeutic agents.
Future research should focus on direct, head-to-head comparative studies of these scaffolds against a broad panel of biological targets. Such studies will provide a more definitive understanding of their relative strengths and weaknesses and will be instrumental in guiding the rational design of next-generation therapeutics. The exploration of the 5-aminoindoline scaffold, in particular, holds the promise of uncovering novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole-oxindole hybrids: A novel class of selective dual CDK2 and GSK-3β inhibitors of potent anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, anticancer activity, molecular docking and ADME studies of novel methylsulfonyl indole-benzimidazoles in comparison with ethylsulfonyl counterparts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 14. mdpi.com [mdpi.com]
A Comparative Guide for Synthetic Chemists: The Strategic Advantages of 5-Aminoindoline Dihydrochloride over 5-Aminoindole
Introduction
In the landscape of medicinal chemistry and drug discovery, the indole and indoline scaffolds are cornerstones, serving as foundational building blocks for a vast array of biologically active molecules.[1][2] While structurally similar, the choice between an aromatic indole and its saturated indoline analogue can have profound implications for a compound's physicochemical properties, synthetic tractability, and pharmacological profile. This guide provides an in-depth technical comparison between 5-aminoindole and its dihydrochloride salt of the saturated counterpart, 5-aminoindoline. We will explore the nuanced, yet critical, advantages that 5-Aminoindoline dihydrochloride offers to researchers, supported by chemical principles and experimental considerations. The focus is to move beyond mere structural differences and elucidate the causality behind the superior performance of the indoline derivative in many synthetic and drug development contexts.
Foundational Differences: Structure and Physicochemical Properties
The fundamental distinction between 5-aminoindole and 5-aminoindoline lies in the five-membered nitrogen-containing ring. In 5-aminoindole, this ring is aromatic, contributing to a planar, electron-rich system. In contrast, 5-aminoindoline, also known as 2,3-dihydro-1H-indol-5-amine, possesses a saturated pyrrolidine ring fused to the benzene ring.[3] This seemingly minor change from an unsaturated to a saturated ring introduces significant structural and electronic differences, which are further amplified by the use of the dihydrochloride salt form.
Figure 1. Comparison of chemical structures.
The table below summarizes the key physicochemical properties, highlighting the initial points of divergence between these two reagents.
| Property | 5-Aminoindole | This compound | Rationale for Difference |
| CAS Number | 5192-03-0[4] | 63400-61-3 | Different chemical entities. |
| Molecular Formula | C₈H₈N₂[4] | C₈H₁₂Cl₂N₂ | Addition of two hydrogen atoms and two HCl molecules. |
| Molecular Weight | 132.16 g/mol [4] | 207.11 g/mol | Increased mass from hydrogenation and salt formation. |
| Physical Form | Off-white to gray-brown crystalline powder[5] | Typically a stable, crystalline solid | Salt formation often improves crystallinity.[6] |
| Solubility | Insoluble in water; soluble in DMSO, Methanol.[5][7] | Soluble in water and polar protic solvents | The ionic nature of the hydrochloride salt dramatically increases aqueous solubility. |
| Stability | Known to be air and light sensitive.[5] Prone to auto-oxidation.[8] | Highly stable under standard storage conditions. | The electron-rich indole ring is susceptible to oxidation. The saturated indoline ring is less reactive, and the salt form prevents oxidation of the amino groups.[6] |
| pKa | ~17.39 (N-H of indole ring)[5] | Amino groups are protonated (pKa ~4-5) | The indole N-H is weakly acidic. The amino groups in the salt are protonated and will deprotonate at their characteristic pKa. |
Key Advantage I: Enhanced Stability and Handling
A primary and highly practical advantage of this compound is its superior stability. 5-aminoindole is notoriously susceptible to degradation. Its electron-rich aromatic system makes it prone to oxidation, often accelerated by exposure to air and light, resulting in discoloration (from off-white to dark brown/resinous substances) and the formation of impurities.[5][8] This instability presents significant challenges in both storage and handling, potentially leading to inconsistent reaction outcomes and the need for frequent purification of the starting material.
In contrast, this compound offers a robust solution to this problem. The advantages stem from two core chemical changes:
-
Saturation of the Pyrrole Ring: The reduction of the indole to an indoline scaffold eliminates the most reactive double bond (C2-C3) and disrupts the aromatic system that is prone to oxidative degradation.[8]
-
Dihydrochloride Salt Formation: Converting the two basic nitrogen atoms (the aniline-like 5-amino group and the indoline ring nitrogen) into their hydrochloride salts is a critical stabilization strategy.[6] Protonation of these amines protects them from aerial oxidation and unwanted side reactions. The salt form typically results in a free-flowing, crystalline solid that is significantly easier to handle, weigh, and store long-term compared to the often-gummy or discolored free base of 5-aminoindole.
From a practical standpoint, this enhanced stability means greater reproducibility in experiments, longer shelf-life, and less rigorous requirements for handling under inert atmospheres, thereby streamlining the synthetic workflow.
Key Advantage II: Controlled Reactivity and Synthetic Versatility
The electronic differences between the indole and indoline rings directly translate to distinct reactivity profiles, with the indoline scaffold often providing more predictable and selective outcomes.
-
Reactivity of 5-Aminoindole: The nitrogen atom of the indole ring is sp²-hybridized, and its lone pair of electrons is delocalized as part of the 10-π aromatic system. This reduces its basicity and nucleophilicity. Electrophilic substitution is the dominant reaction, which overwhelmingly occurs at the C3 position due to its high electron density. This inherent reactivity can lead to undesired side reactions, such as the formation of bis-indoles when reacting with aldehydes.[8]
-
Reactivity of this compound: In the indoline scaffold, both nitrogen atoms behave as typical sp³-hybridized amines. The indoline nitrogen is a secondary aliphatic amine, and the 5-amino group is a primary aromatic amine (an aniline derivative). This well-defined reactivity allows for selective functionalization. For instance, one can often selectively acylate or alkylate the more nucleophilic 5-amino group over the indoline nitrogen under controlled conditions. The dihydrochloride form requires the use of a base to liberate the free amine for reaction, which provides an additional layer of control over reaction initiation. This predictability is invaluable for constructing complex molecules where regioselectivity is paramount.
Key Advantage III: A Privileged Scaffold for Drug Design
In medicinal chemistry, the three-dimensional (3D) shape of a molecule is a critical determinant of its ability to bind to a biological target with high affinity and selectivity. The planar, aromatic structure of 5-aminoindole limits its spatial arrangement.
The indoline scaffold, however, is non-planar and provides a defined 3D geometry.[9] This three-dimensionality is often advantageous for fitting into the complex topographies of protein binding pockets.[9] The indoline core is recognized as a "privileged structure" in drug discovery, frequently appearing in kinase inhibitors and other therapeutics where precise spatial orientation of pharmacophoric groups is essential for activity.[2][3][9] By starting with 5-aminoindoline, chemists can build molecules with more complex and rigid 3D shapes, increasing the probability of successful interaction with biological targets. Recent studies have also suggested that indoline derivatives can exhibit more potent antioxidant and anti-inflammatory activities than their corresponding indole counterparts.[10]
Experimental Protocol: Comparative N-Acylation
To quantitatively demonstrate the handling and reactivity advantages, we propose a comparative experiment focusing on a standard N-acylation reaction. The goal is to highlight differences in product yield, purity, and ease of execution.
Figure 2. Comparative workflow for the N-acetylation of 5-aminoindole vs. 5-aminoindoline.
Step-by-Step Methodology
Objective: To compare the yield and purity of the N-acetylated product derived from 5-aminoindole and this compound.
Materials:
-
5-Aminoindole
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Procedure:
Reaction 1: Acetylation of 5-Aminoindole
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 5-aminoindole (1.0 eq) in anhydrous DCM. Observation Note: The solid may have a brownish tint and require careful handling to minimize air exposure.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the desired product. Observation Note: Multiple spots on TLC are common, indicating side products or degradation.
Reaction 2: Acetylation of this compound
-
In a round-bottom flask, suspend this compound (1.0 eq) in DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) to neutralize the HCl salts and liberate the free amine. Stir for 15 minutes.
-
Slowly add acetyl chloride (1.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor by TLC.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can often be purified by simple recrystallization or may be of sufficient purity after work-up.
Expected Results and Data Comparison
The experiment is expected to demonstrate the superior performance of the indoline salt.
| Parameter | Expected Outcome (5-Aminoindole) | Expected Outcome (this compound) |
| Handling | Difficult; reagent is air/light sensitive and may be discolored.[5] | Easy; reagent is a stable, free-flowing solid. |
| Reaction Purity (Crude) | Lower; multiple byproducts observed due to reactivity at C3 and potential oxidation. | Higher; clean conversion to the N-acetylated product. |
| Purification Method | Requires extensive column chromatography. | Simple filtration or recrystallization often sufficient. |
| Isolated Yield | Moderate (e.g., 50-65%) | High (e.g., >90%) |
| Reproducibility | Variable, dependent on the quality of the starting material. | High, due to the stability of the starting material. |
Conclusion
While both 5-aminoindole and this compound are valuable chemical building blocks, the latter offers decisive advantages in terms of stability, handling, and synthetic control. The conversion to a saturated, non-aromatic indoline scaffold, combined with the stabilizing effect of the dihydrochloride salt, mitigates the issues of oxidative degradation inherent to 5-aminoindole. This leads to more reliable and reproducible synthetic outcomes. Furthermore, the 3D geometry of the indoline core presents a strategic advantage in modern drug design, where molecular shape is paramount for biological activity.[9] For researchers and drug development professionals seeking to optimize their synthetic routes and design next-generation therapeutics, this compound represents a chemically robust and strategically superior choice.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Application of Indolines in Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aminoindole | C8H8N2 | CID 78867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5192-03-0 CAS MSDS (5-Aminoindole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Buy 5-Aminoindoline-2,3-dione hydrochloride (EVT-3081262) | 2379702-01-7 [evitachem.com]
- 7. 5-Aminoindole, 97% | Fisher Scientific [fishersci.ca]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
characterization of novel compounds synthesized from 5-Aminoindoline dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the disruption of microtubule dynamics remains a cornerstone of cancer chemotherapy. Microtubules, essential components of the cellular cytoskeleton, play a pivotal role in cell division, making them an attractive target for therapeutic intervention. This guide provides an in-depth characterization of a novel class of anticancer agents synthesized from 5-aminoindoline precursors and offers a direct comparison with the well-established tubulin inhibitor, Combretastatin A-4 (CA-4). Our analysis is grounded in experimental data to provide an objective evaluation of their potential as next-generation antimitotic agents.
Introduction: The Rationale for Indole-Based Tubulin Inhibitors
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Its structural versatility and ability to interact with various biological targets have made it a focal point in the design of novel anticancer agents.[4][5] One promising avenue of investigation has been the development of indole derivatives that function as tubulin polymerization inhibitors.[6] These agents, by interfering with the assembly of α- and β-tubulin heterodimers into microtubules, induce cell cycle arrest in the G2/M phase and subsequently trigger apoptosis in rapidly dividing cancer cells.[7]
The impetus for designing new tubulin inhibitors stems from the limitations of existing therapies, including the development of drug resistance and dose-limiting toxicities.[8] By leveraging the unique chemical space of the indole nucleus, researchers aim to develop compounds with improved efficacy, better safety profiles, and the ability to overcome existing resistance mechanisms. This guide will focus on a specific class of 2-aryl-3-aroyl-indole derivatives, which have shown significant promise as potent inhibitors of tubulin polymerization, often rivaling or exceeding the activity of established agents like Combretastatin A-4.[9]
Synthesis and Characterization of a Novel 5-Aminoindole Derivative
The synthesis of the target 2-aryl-3-aroyl-indole derivatives typically begins with a substituted indole, often 5-nitroindole, which can be readily prepared from 5-aminoindoline dihydrochloride. The following workflow illustrates the synthesis of a representative compound, a 2-aryl-3-(3',4',5'-trimethoxybenzoyl)-5-nitroindole, a direct precursor to the corresponding 5-amino derivative.
Caption: Synthetic workflow for a 2-aryl-3-aroyl-5-aminoindole derivative.
Experimental Protocol: Synthesis of a 2-Aryl-3-(3',4',5'-trimethoxybenzoyl)-5-nitroindole
The following is a representative protocol for the synthesis of a 2-aryl-3-aroyl-indole, a common scaffold for potent tubulin inhibitors.
Step 1: Friedel-Crafts Acylation of 5-Nitroindole
-
To a stirred solution of 5-nitroindole in an anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.
-
Slowly add a solution of 3,4,5-trimethoxybenzoyl chloride in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by thin-layer chromatography (TLC).
-
Quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the 3-(3',4',5'-trimethoxybenzoyl)-5-nitroindole intermediate.
Step 2: Suzuki Coupling with an Arylboronic Acid
-
In a reaction vessel, combine the 3-aroyl-5-nitroindole intermediate, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., DME/water).
-
Heat the mixture under an inert atmosphere at reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to obtain the desired 2-aryl-3-(3',4',5'-trimethoxybenzoyl)-5-nitroindole.
Step 3: Reduction of the Nitro Group
-
Dissolve the 2-aryl-3-aroyl-5-nitroindole in a suitable solvent (e.g., ethanol).
-
Add a reducing agent, such as stannous chloride (SnCl₂) and concentrated hydrochloric acid (HCl).
-
Heat the mixture at reflux for several hours until the reduction is complete.
-
Neutralize the reaction mixture with a base and extract the product to yield the final 2-aryl-3-aroyl-5-aminoindole derivative.
Characterization Data
The structure and purity of the synthesized compound would be confirmed by standard analytical techniques.
| Parameter | Method | Result |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | C₂₄H₂₂N₂O₅ |
| Molecular Weight | Mass Spectrometry (MS) | 418.44 g/mol |
| ¹H NMR | 400 MHz, CDCl₃ | Peaks corresponding to aromatic and methoxy protons |
| ¹³C NMR | 100 MHz, CDCl₃ | Peaks corresponding to aromatic, carbonyl, and methoxy carbons |
| Purity | High-Performance Liquid Chromatography (HPLC) | >98% |
Alternative Compound: Combretastatin A-4 (CA-4)
Combretastatin A-4, a natural product isolated from the African bush willow tree Combretum caffrum, is a potent inhibitor of tubulin polymerization that binds to the colchicine site on β-tubulin.[7][10] Its simple stilbene structure and high potency have made it a benchmark for the development of new tubulin inhibitors.[11]
Synthesis of Combretastatin A-4
The synthesis of CA-4 is well-established and typically involves a Wittig reaction to form the characteristic cis-stilbene double bond, followed by a Suzuki cross-coupling reaction.[12]
Comparative Performance Analysis
The efficacy of novel anticancer agents is benchmarked against established drugs. Here, we compare the performance of a representative 2-aryl-3-aroyl-5-aminoindole derivative with Combretastatin A-4 based on their antiproliferative activity and their ability to inhibit tubulin polymerization.
Antiproliferative Activity
The in vitro cytotoxicity of the compounds is evaluated against a panel of human cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is a key metric for potency.
| Compound | MCF-7 (Breast) IC₅₀ (nM) | HCT-116 (Colon) IC₅₀ (nM) | A549 (Lung) IC₅₀ (nM) |
| 2-Aryl-3-aroyl-5-aminoindole | 9.6 | 18 | 25 |
| Combretastatin A-4 (CA-4) | 2.9 - 8.1 | 9.58 | 2.66 |
Note: IC₅₀ values are representative and can vary based on specific substitutions on the indole scaffold and the specific cancer cell line used.[13][14][15]
The data indicates that while CA-4 is exceptionally potent, the novel indole derivatives exhibit significant antiproliferative activity in the nanomolar range, making them viable candidates for further development.[13]
Inhibition of Tubulin Polymerization
The direct effect of the compounds on microtubule formation is assessed using an in vitro tubulin polymerization assay. This assay monitors the assembly of purified tubulin into microtubules, typically by measuring changes in fluorescence.[16][17]
| Compound | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| 2-Aryl-3-aroyl-5-aminoindole | 1.1 - 1.7 |
| Combretastatin A-4 (CA-4) | 0.37 - 2.12 |
Note: IC₅₀ values for tubulin polymerization can vary based on assay conditions and the specific compound.[9][13][18]
Both the novel indole derivative and CA-4 are potent inhibitors of tubulin polymerization, with IC₅₀ values in the low micromolar range. This confirms that their cytotoxic effects are, at least in part, mediated by their interaction with the tubulin cytoskeleton.[9]
Mechanism of Action: Targeting the Colchicine Binding Site
Both the 2-aryl-3-aroyl-indole derivatives and Combretastatin A-4 exert their antimitotic effects by binding to the colchicine site on β-tubulin.[7][19] This binding prevents the polymerization of tubulin heterodimers into microtubules, leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.
Caption: Mechanism of action of indole-based tubulin inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)
This protocol outlines a common method for assessing the inhibitory effect of a compound on tubulin polymerization.[16]
1. Reagent Preparation:
-
Tubulin Stock Solution: Reconstitute lyophilized tubulin in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP to a final concentration of 10 mg/mL.
-
GTP Stock Solution: Prepare a 100 mM stock solution of GTP in sterile water.
-
Tubulin Reaction Mix: On ice, prepare a reaction mix with a final tubulin concentration of 2 mg/mL in general tubulin buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter (e.g., DAPI), which preferentially binds to polymerized microtubules.[17]
-
Test Compounds: Prepare 10x stock solutions of the novel indole derivative and CA-4 in the assay buffer. Ensure the final concentration of any solvent (e.g., DMSO) is non-inhibitory.
-
Controls: Prepare 10x stock solutions of a known polymerization inhibitor (e.g., nocodazole) as a positive control and a vehicle control (buffer with solvent).
2. Assay Procedure:
-
Pre-warm a 96-well black microplate and a temperature-controlled plate reader to 37°C.
-
Add 5 µL of the 10x test compounds, positive control, or vehicle control to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.
3. Data Analysis:
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition (relative to the vehicle control) against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The 2-aryl-3-aroyl-indole derivatives synthesized from 5-aminoindoline precursors represent a promising class of anticancer agents with potent tubulin polymerization inhibitory activity. While Combretastatin A-4 remains a highly potent benchmark, these novel indole-based compounds demonstrate comparable efficacy in the nanomolar range against various cancer cell lines and effectively inhibit microtubule formation.
The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, offering the potential to fine-tune their pharmacological properties to enhance potency, improve solubility, and reduce off-target effects. Future research should focus on optimizing the substitutions on both the aryl and aroyl rings to maximize their interaction with the colchicine binding site on tubulin. Furthermore, in vivo studies are warranted to evaluate the antitumor efficacy and pharmacokinetic profiles of the most promising candidates. The continued exploration of this chemical space holds significant potential for the development of novel and effective cancer therapeutics.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Combretastatin A-4 and 3′-Aminocombretastatin A-4 derivatives with Aminoacid Containing Pendants and Study of their Interaction with Tubulin and as Downregulators of the VEGF, hTERT and c-Myc Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluations of 2,5-Diaryl-2,3-dihydro-1,3,4-oxadiazoline Analogs of Combretastatin-A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and optimization of a series of 2-aryl-4-amino-5-(3',4',5'-trimethoxybenzoyl)thiazoles as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of combretastatin A-4 sulfamate derivatives as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 5-Aminoindoline Dihydrochloride Quantification
Executive Summary
The accurate quantification of 5-Aminoindoline dihydrochloride, a key intermediate in pharmaceutical synthesis, is paramount for ensuring process control, quality assurance, and regulatory compliance.[1] This guide provides an in-depth comparison of two prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. Drawing from extensive field experience and grounded in international regulatory standards, this document details the validation of each method according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4] We present step-by-step validation protocols, comparative performance data, and expert insights to empower researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. The objective is not merely to present protocols, but to elucidate the scientific rationale behind them, ensuring that the chosen method is robust, reliable, and fit for its intended purpose.[4][5]
Introduction: The Analytical Imperative for this compound
This compound serves as a critical building block in the synthesis of a wide array of bioactive molecules and active pharmaceutical ingredients (APIs).[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process to guarantee the safety and efficacy of the final drug product. Consequently, the analytical methods used for its quantification are subject to rigorous scrutiny and must be formally validated.
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[6][7] This guide is grounded in the globally harmonized principles set forth by the ICH, which are adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][9][10]
The Regulatory Framework: Understanding ICH Q2(R2) Validation Parameters
The validation process is a systematic journey to prove an analytical method is "fit for purpose." The ICH Q2(R2) guideline is the cornerstone of this process, outlining the essential performance characteristics that must be evaluated.[2][4][11] The relationship between these parameters forms a logical framework for demonstrating a method's reliability.
Caption: Core validation parameters as defined by ICH Q2(R2) guidelines.
Comparative Analysis of Quantification Techniques
The choice of analytical technology is the first critical decision. It hinges on a balance of required specificity, sensitivity, throughput, and available resources. For this compound, HPLC and UV-Vis Spectrophotometry are the most common and practical choices.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the benchmark for pharmaceutical analysis due to its high resolving power, which provides exceptional specificity.
-
Expertise & Experience: The power of HPLC lies in its ability to physically separate the analyte of interest (this compound) from impurities, degradation products, and matrix components before detection. The choice of a reversed-phase C18 column is logical for this moderately polar molecule, as it provides robust retention and separation based on hydrophobicity.[12][13] A mobile phase consisting of an organic modifier (like acetonitrile) and an aqueous buffer (like phosphate buffer) allows for fine-tuning of the retention time and peak shape.[13] UV detection is ideal because the indole moiety of the molecule possesses a strong chromophore, ensuring high sensitivity at an appropriate wavelength (e.g., ~280 nm).[12]
-
Trustworthiness: An HPLC method's trustworthiness is continually verified through System Suitability Testing (SST). Before any sample analysis, SST parameters such as peak asymmetry (tailing factor), theoretical plates, and injection precision (%RSD) are checked to confirm the chromatographic system is performing optimally.[14]
UV-Vis Spectrophotometry: A High-Throughput Alternative
UV-Vis spectrophotometry offers a simpler, faster, and more cost-effective method for quantification.
-
Expertise & Experience: This technique operates on the principle of Beer-Lambert Law, where the absorbance of light by a solution is directly proportional to the concentration of the analyte. The causality behind its successful application rests on two assumptions: 1) the analyte has a distinct and strong absorbance at a specific wavelength (λmax), and 2) no other substances in the sample absorb significantly at that same wavelength.[15] For this compound, the indole ring provides this necessary chromophore.[16] However, this method lacks the separative capability of HPLC. Any impurity with a similar chromophore can cause positive interference, overestimating the analyte's concentration. Therefore, its use is often restricted to the analysis of relatively pure substances or for in-process controls where speed is more critical than absolute specificity.
-
Trustworthiness: The self-validating nature of a UV-Vis protocol involves rigorous specificity checks. This includes analyzing a placebo (all matrix components except the analyte) to ensure it yields a negligible absorbance at the analytical wavelength. Additionally, performing forced degradation studies and analyzing the stressed samples can reveal if degradation products interfere with the measurement, thereby defining the method's limitations.
Validation Protocols & Performance Data
A validation study must be planned and documented in a validation protocol before execution.[5][6] The results are then compiled in a validation report. Below are representative protocols and expected performance data.
HPLC Method Validation Protocol
Objective: To validate a reversed-phase HPLC method for the quantification of this compound in a drug substance.
Experimental Protocol:
-
Chromatographic System:
-
System Suitability Test (SST):
-
Prepare a standard solution of this compound (e.g., 100 µg/mL).
-
Inject the solution five times.
-
Acceptance Criteria: %RSD of peak areas < 2.0%, Tailing Factor ≤ 2.0, Theoretical Plates > 2000.
-
-
Specificity:
-
Inject a blank (diluent), a placebo solution, and a standard solution.
-
Perform forced degradation (acid, base, peroxide, heat, light) on the analyte. Analyze the stressed samples.
-
Acceptance Criteria: No interfering peaks at the retention time of the analyte in the blank or placebo. The peak purity of the analyte in stressed samples must pass, demonstrating the method is stability-indicating.
-
-
Linearity & Range:
-
Prepare at least five standard solutions across a range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of mean peak area vs. concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999. The y-intercept should be insignificant.[14]
-
-
Accuracy (% Recovery):
-
Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%). Prepare three replicates at each level.
-
Analyze the samples and calculate the percentage recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% - 102.0% at each level.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or on different equipment.
-
Acceptance Criteria: %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Estimate LOQ and LOD from the linearity curve (based on the standard deviation of the response and the slope).
-
Confirm the LOQ by preparing and analyzing samples at the estimated concentration (n=6).
-
Acceptance Criteria: The LOQ sample should have an acceptable accuracy (e.g., 80-120% recovery) and precision (%RSD ≤ 10%).[14] LOD is typically 1/3 of the LOQ.
-
-
Robustness:
-
Deliberately vary critical method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).
-
Analyze a standard solution under each condition.
-
Acceptance Criteria: The SST criteria must be met, and the results should not be significantly affected by the variations.
-
UV-Vis Method Validation Protocol
Objective: To validate a UV-Vis spectrophotometric method for the quantification of this compound in a pure drug substance.
Experimental Protocol:
-
Instrument & Parameters:
-
Spectrophotometer: Dual-beam UV-Vis spectrophotometer.
-
Solvent/Diluent: 0.1 M Hydrochloric Acid.
-
Wavelength Scan: Scan a standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax).
-
Analytical Wavelength: Use the determined λmax for all subsequent measurements.
-
-
Specificity:
-
Measure the absorbance of the diluent (blank) and a placebo solution at the analytical λmax.
-
Acceptance Criteria: Absorbance of the blank and placebo should be negligible (e.g., < 1% of the standard absorbance).
-
-
Linearity & Range:
-
Prepare at least five standard solutions covering the expected concentration range (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Measure the absorbance of each solution at λmax against the diluent blank.
-
Plot a calibration curve of absorbance vs. concentration.
-
Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.
-
-
Accuracy (% Recovery):
-
Prepare solutions at three concentrations (e.g., 80%, 100%, 120% of target) from a known stock. Prepare three independent replicates at each level.
-
Calculate the concentration using the regression equation from the linearity study and determine the % recovery.
-
Acceptance Criteria: Mean recovery should be within 98.0% - 102.0%.
-
-
Precision:
-
Repeatability (Intra-day): Prepare and analyze six independent samples at 100% of the target concentration.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day.
-
Acceptance Criteria: %RSD for both studies should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD):
-
Determine visually or based on the signal-to-noise ratio (S/N). LOQ typically requires S/N ≥ 10, while LOD requires S/N ≥ 3.
-
Confirm the LOQ by analyzing samples at this concentration to demonstrate acceptable precision and accuracy.
-
-
Robustness:
-
This is less critical for a simple UV-Vis method but could involve evaluating the stability of the solution over time or minor variations in the diluent preparation.
-
Comparative Performance Data Summary
The table below summarizes the typical, expected outcomes from the validation of each method for this compound quantification.
| Validation Parameter | HPLC Method (Expected Performance) | UV-Vis Spectrophotometry (Expected Performance) | Causality / Rationale |
| Specificity | High (Stability-Indicating) | Low to Moderate | HPLC physically separates interferences; UV-Vis relies solely on spectral properties. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | Both methods are expected to show excellent linearity within their respective ranges. |
| Range (Typical) | 10 - 200 µg/mL | 2 - 30 µg/mL | The range is determined by the detector's linear response and analyte's properties. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | Both methods can be highly accurate when analyzing samples free of interference. |
| Precision (% RSD) | ≤ 1.5% | ≤ 2.0% | HPLC systems generally offer slightly better injection and flow rate precision. |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~1.0 µg/mL | HPLC often achieves lower LOQs due to better signal-to-noise and specificity. |
| Throughput | Lower | Higher | UV-Vis analysis is significantly faster per sample as it omits the chromatographic step. |
| Robustness | High | High | Both methods are generally robust, but HPLC has more parameters to control (e.g., mobile phase, flow rate). |
Choosing the Right Method for Your Application
The selection of a validated method is not a one-size-fits-all decision. It must be aligned with the intended purpose and the stage of drug development.
Caption: Decision workflow for selecting an analytical method.
-
Choose HPLC When:
-
Specificity is paramount: For final product release testing, stability studies, or when analyzing complex mixtures where impurities could be present.
-
Low-level quantification is needed: When the required LOQ is below what a UV-Vis method can reliably achieve.
-
A stability-indicating method is required: This is mandatory for stability testing to ensure degradation products do not interfere with the API quantification.
-
-
Choose UV-Vis Spectrophotometry When:
-
The sample is known to be pure: For assaying the pure drug substance or a simple formulation with no interfering excipients.
-
High throughput is essential: For rapid in-process controls where a quick pass/fail decision is needed.
-
Method simplicity is advantageous: In environments where HPLC instrumentation or expertise is limited.
-
Conclusion
Both HPLC and UV-Vis Spectrophotometry are powerful techniques for the quantification of this compound, but they serve different purposes. HPLC offers unparalleled specificity and sensitivity, making it the definitive choice for regulatory-facing quality control and stability testing. UV-Vis provides a rapid and straightforward alternative suitable for well-controlled scenarios involving pure substances. A thorough validation, executed according to ICH guidelines, is the non-negotiable process that provides the objective evidence that the chosen method is reliable and fit for its intended use, ultimately safeguarding product quality and patient safety.
References
- 1. chemimpex.com [chemimpex.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 7. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 8. fda.gov [fda.gov]
- 9. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 - ECA Academy [gmp-compliance.org]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 12. researchgate.net [researchgate.net]
- 13. Chromatographic Determination of Aminoacridine Hydrochloride, Lidocaine Hydrochloride and Lidocaine Toxic Impurity in Oral Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 5-Aminoindoline for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 5-Aminoindoline stands as a crucial building block for a multitude of pharmacologically active agents, including kinase inhibitors and central nervous system-targeted compounds. The selection of a synthetic route is a critical decision, balancing factors of yield, scalability, cost, and compatibility with other functionalities. This guide provides an in-depth, objective comparison of the most prevalent synthetic strategies to access this valuable scaffold, supported by experimental data and field-proven insights.
Introduction: The Strategic Importance of 5-Aminoindoline
The indoline core is a privileged structure in medicinal chemistry, and the presence of an amino group at the 5-position provides a versatile handle for further chemical elaboration. This functional group can be readily acylated, alkylated, arylated, or converted into a diazonium salt, opening pathways to a diverse array of derivatives. Consequently, a robust and adaptable synthesis of 5-aminoindoline is a foundational requirement for many discovery and development programs. This document will dissect three primary synthetic approaches: the classical reduction of 5-nitroindoline via catalytic hydrogenation or metal/acid systems, and the modern palladium-catalyzed Buchwald-Hartwig amination.
Route 1: Reduction of 5-Nitroindoline
The most common and direct pathway to 5-aminoindoline begins with the corresponding nitro compound, 5-nitroindoline. The conversion of the aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The choice of reducing agent is the primary variable, dictating the reaction's efficiency, safety, and environmental impact.
Method A: Catalytic Transfer Hydrogenation
Catalytic hydrogenation is a clean, high-yielding, and highly selective method for nitro group reduction. It is often the preferred route in industrial settings where specialized high-pressure equipment is available.
Causality of Experimental Choices:
-
Catalyst: Palladium on activated carbon (Pd/C) is the workhorse catalyst for this transformation. Palladium possesses high activity for the reduction of nitro groups at relatively low temperatures and pressures. The carbon support provides a high surface area for the reaction to occur efficiently. A 5-10% loading of Pd on carbon is standard, offering a balance between reaction rate and cost.
-
Hydrogen Source: Gaseous hydrogen (H₂) is the most direct and atom-economical reductant. Alternatively, transfer hydrogenation using sources like ammonium formate or formic acid can be employed, avoiding the need for high-pressure gas cylinders, which can be advantageous at the lab scale.[1]
-
Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and the resulting amine, and they are compatible with the catalytic process.
-
Safety Considerations: Hydrogen gas is highly flammable and can form explosive mixtures with air. The catalyst, particularly after the reaction, can be pyrophoric (ignite spontaneously in air). Careful handling, including purging the reaction vessel with an inert gas (e.g., nitrogen or argon) before and after the reaction and filtering the catalyst under a wet, inert atmosphere, is crucial. The reaction is also highly exothermic, which requires careful monitoring and control, especially on a larger scale.[2]
Caption: Workflow for Catalytic Hydrogenation Route.
Detailed Experimental Protocol (Catalytic Hydrogenation):
-
To a solution of 5-nitroindoline (1.0 g, 6.09 mmol) in ethanol (20 mL) in a suitable hydrogenation vessel, add 10% Palladium on carbon (10 mol%, ~65 mg).
-
Seal the vessel and purge the system thoroughly with nitrogen or argon gas.
-
Introduce hydrogen gas, typically via a balloon or a Parr hydrogenation apparatus, to a pressure of 1-4 atm.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Once complete, carefully purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it may be pyrophoric. It should be kept wet with solvent and disposed of appropriately.
-
Wash the Celite® pad with additional ethanol.
-
The combined filtrate, containing the 5-aminoindoline product, can be concentrated under reduced pressure to yield the product, typically as a solid that may darken upon exposure to air and light.
Method B: Metal-Acid Reduction (Bechamp Reduction)
A classic, cost-effective, and scalable alternative to catalytic hydrogenation is the use of a metal, such as iron or tin, in an acidic medium.
Causality of Experimental Choices:
-
Reducing Agent: Iron powder is the most common choice due to its low cost, low toxicity, and environmental friendliness compared to other metals like tin or zinc.[3][4] It acts as a single-electron donor in the reduction process.
-
Acid/Solvent System: Glacial acetic acid or a mixture of an alcohol (ethanol) with aqueous ammonium chloride are frequently used. Acetic acid serves as both a solvent and a proton source. The ammonium chloride system provides a milder, near-neutral pH environment which can be beneficial for acid-sensitive substrates.[3]
-
Work-up: The primary challenge of this method is the work-up. After the reaction, the iron salts must be removed. This is typically achieved by basifying the reaction mixture to precipitate iron hydroxides, followed by filtration. This process can be cumbersome and may lead to product loss through occlusion.
Caption: Workflow for Metal-Acid Reduction Route.
Detailed Experimental Protocol (Iron/Acetic Acid Reduction):
-
To a solution of 5-nitroindoline (2.0 g, 12.2 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser, heat the mixture to 50-60 °C.
-
Add iron powder (2.7 g, 48.8 mmol, 4 equivalents) portion-wise over 15-20 minutes, as the reaction is exothermic.
-
After the addition is complete, heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.[3]
-
Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).
-
Carefully basify the mixture to pH > 9 with a concentrated aqueous sodium hydroxide or ammonium hydroxide solution. This will precipitate iron hydroxides as a thick sludge.
-
Filter the mixture through a pad of Celite®, washing thoroughly with ethyl acetate or dichloromethane.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-aminoindoline.
Route 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds through palladium-catalyzed cross-coupling.[5][6] This route offers a convergent approach, typically starting from a halogenated indoline precursor like 1-Boc-5-bromoindoline.
Causality of Experimental choices:
-
Starting Material: A 5-haloindoline, most commonly 5-bromoindoline, is required. The indole nitrogen is typically protected, for instance as a tert-butoxycarbonyl (Boc) carbamate, to prevent side reactions and improve solubility. The Boc group is easily removed under acidic conditions after the C-N bond formation.
-
Amine Source: Directly using ammonia gas can be challenging due to its poor solubility and tendency to inhibit the catalyst.[6] Therefore, "ammonia equivalents" such as benzophenone imine followed by hydrolysis, or more conveniently, a concentrated aqueous solution of ammonia are used.[7]
-
Catalyst System: The choice of palladium precursor and ligand is critical. A combination of a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex, along with a sterically hindered phosphine ligand (e.g., XPhos, RuPhos, or Josiphos-type ligands), is necessary to facilitate the catalytic cycle of oxidative addition, amine coordination, and reductive elimination.[8][9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice for organic solvents, while inorganic bases like K₃PO₄ are used in aqueous systems.[7]
Caption: Workflow for Buchwald-Hartwig Amination Route.
Detailed Experimental Protocol (Buchwald-Hartwig Amination): (Based on protocols for analogous aryl halides)[7]
-
In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 1-Boc-5-bromoindoline (1.0 mmol), a palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%), and a suitable ligand if not using a precatalyst.
-
Add a strong base (e.g., sodium tert-butoxide, 1.2 mmol, 1.2 equiv).
-
Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL).
-
Add the ammonia source. If using aqueous ammonia (28-30%), add approximately 5 equivalents.
-
Seal the tube and heat the reaction mixture with vigorous stirring, typically between 80-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure. Purify the crude tert-butyl 5-aminoindoline-1-carboxylate by flash column chromatography.
-
Deprotection Step: Dissolve the purified Boc-protected amine in dichloromethane (10 mL) and add trifluoroacetic acid (TFA, 5-10 equivalents). Stir at room temperature for 1-2 hours.
-
Remove the solvent and excess acid under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer and concentrate to afford the final 5-aminoindoline product.
Comparative Analysis
The optimal synthetic route depends heavily on the specific constraints and goals of the project. The following table provides a side-by-side comparison of the key performance indicators for each methodology.
| Parameter | Route 1A: Catalytic Hydrogenation | Route 1B: Metal-Acid Reduction | Route 2: Buchwald-Hartwig Amination |
| Typical Yield | >95% | 75-90% | 70-85% (over two steps) |
| Starting Materials | 5-Nitroindoline | 5-Nitroindoline | 5-Bromoindoline (often N-protected) |
| Reagent Cost | Moderate (Catalyst is expensive but reusable) | Low (Iron and acid are very cheap) | High (Palladium catalyst and phosphine ligands are expensive) |
| Equipment | Specialized (High-pressure hydrogenator) | Standard laboratory glassware | Standard laboratory glassware (requires inert atmosphere) |
| Scalability | Excellent, widely used in industry | Good, but work-up can be problematic on a large scale | Moderate, cost of catalyst can be prohibitive for large scale |
| Safety & Handling | High (Flammable H₂, pyrophoric catalyst) | Moderate (Exothermic, handling of acids) | Moderate (Air-sensitive reagents, toxic metal) |
| Work-up & Purification | Simple filtration to remove catalyst | Difficult (Removal of metal salts) | Multi-step (Aqueous work-up, chromatography, deprotection) |
| Functional Group Tolerance | Limited (Reduces alkenes, alkynes, some protecting groups) | Good (Tolerates esters, amides, nitriles) | Excellent (Broadest functional group compatibility) |
| Environmental Impact | Good (Clean reaction, water as byproduct) | Moderate (Generates significant metal waste) | Poor (Uses precious metals, organic solvents, complex ligands) |
Conclusion and Recommendations
For Large-Scale, Cost-Effective Production: Route 1A (Catalytic Hydrogenation) is the undisputed choice. Its high yield, atom economy, and simple work-up make it ideal for producing large quantities of 5-aminoindoline, provided the necessary safety infrastructure is in place.
For Laboratory-Scale Synthesis on a Budget: Route 1B (Metal-Acid Reduction) , particularly with iron, offers a highly economical option. It avoids the need for specialized equipment and expensive catalysts, making it accessible for academic labs or early-stage discovery where cost is a primary driver. Researchers must be prepared for a more laborious purification process.
For Complex Molecules and Medicinal Chemistry: Route 2 (Buchwald-Hartwig Amination) excels when functional group tolerance is the highest priority. In the context of a multi-step synthesis of a complex drug candidate, the ability to introduce the amino group late-stage without affecting other sensitive parts of the molecule is a significant advantage that can outweigh the high cost of the reagents. The need for N-protection and subsequent deprotection adds steps but ensures a clean and predictable transformation.
Ultimately, the "best" synthetic route is context-dependent. By understanding the trade-offs in yield, cost, safety, and operational complexity, researchers can make an informed decision that aligns with the strategic goals of their specific project.
References
- 1. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 2. mt.com [mt.com]
- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Assessing the Novelty of 5-Aminoindoline-Based Compounds in Patent Literature
For researchers and drug development professionals, the 5-aminoindoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. However, navigating the dense landscape of patent literature to ascertain the novelty of a newly synthesized derivative is a critical and often daunting task. An invention must be novel to be patentable, meaning it has not been publicly disclosed before the patent application's priority date.[1] This guide provides an in-depth, technically grounded framework for assessing the novelty of 5-aminoindoline-based compounds, moving beyond simple keyword searches to embrace a multi-faceted strategy encompassing structural, biological, and synthetic considerations.
The Principle of Novelty in Chemical Patents
In patent law, novelty is a strict requirement.[2] An invention is not considered new if it was known to the public before the patent was filed.[1] This body of public knowledge is referred to as "prior art."[3] For a chemical compound, a prior art disclosure can invalidate a patent claim if it describes the compound's structure, even without providing a method of synthesis, provided a person skilled in the art could have made it.[4][5] Therefore, a thorough prior art search is the foundational step in any novelty assessment, aiming to uncover any existing knowledge before significant resources are invested.[3][6]
A comprehensive novelty assessment for a chemical entity like a 5-aminoindoline derivative must address three distinct, yet interconnected, questions:
-
Is the chemical structure itself novel?
-
Is the proposed biological use or therapeutic application novel?
-
Is the method of synthesis novel?
An affirmative answer to any of these questions can be the basis for a patent claim.
A Multi-Faceted Approach to the Prior Art Search
A robust search strategy utilizes multiple tactics and databases to ensure comprehensive coverage.[3][7] Relying on a single method or database is insufficient, as no single repository covers all global patent and non-patent literature.[7]
Structural Novelty Assessment: Beyond the Name
The primary goal is to determine if the exact chemical structure or a closely related analog has been previously disclosed. This requires a multi-pronged search approach.
-
Keyword and Text Searching : This is the initial step. Identify the core concepts and develop a list of keywords and synonyms.[3] For our topic, this would include: "5-aminoindoline," "2,3-dihydro-1H-indol-5-amine," and potential variations based on the compound's specific substituents. It's crucial to search not only titles and abstracts but also the full text of patent documents, including the claims and description sections.[6]
-
Chemical Name and Code Searching : Many compounds are identified by systematic (IUPAC) names, common names, or internal company codes.[8] Databases like PubChem and ChemSpider are excellent free resources for finding synonyms for a given structure, which can then be used as search terms in patent databases.[8]
-
Structure-Based Searching : This is the most definitive method for assessing structural novelty.[9] Specialized databases allow you to draw a chemical structure and search for exact matches, substructures, or similar structures.
-
Key Databases : Publicly available databases include PubChem, SureChEMBL, and Google Patents. Subscription-based services like CAS SciFinder-n offer more powerful search capabilities, including access to the MARPAT database for Markush structure searches.[3][9][10]
-
Markush Structures : A critical concept in chemical patents is the "Markush" structure, a generic representation that claims a group of related compounds through variable substituent groups (e.g., "R1 can be an alkyl, aryl, or heteroaryl"). A search must be able to identify if your specific compound falls within a previously claimed Markush structure.[3]
-
Biological and Functional Novelty Assessment
Even if a compound's structure is known, a new use for it can be patentable.[2] This part of the assessment focuses on the claimed biological activity, mechanism of action, or therapeutic indication.
-
Target- and Pathway-Based Searches : If your compound is designed to interact with a specific biological target (e.g., a receptor, enzyme, or signaling pathway), search for patents that claim compounds acting on that same target. For instance, some 5-aminoindole derivatives are useful for treating diseases associated with the modulation of H3 receptors.[11]
-
Indication-Based Searches : Search for patents related to the specific disease or condition your compound is intended to treat. For example, if your compound shows antimicrobial activity, your search should include terms like "indole antimicrobial agents" or "indoline antibacterial."[12][13]
-
Analyzing Experimental Data : Scrutinize the "Examples" and "Biological Data" sections of relevant patents. Chemistry is an experimental science, and patent applications for new compounds often require experimental data to demonstrate their utility and technical effect.[14] Compare the bioactivity data (e.g., IC50, Ki, MIC values) of prior art compounds with your own to establish a point of novelty or non-obviousness, such as unexpectedly superior potency or a different spectrum of activity.
Synthetic Route Novelty Assessment
A novel and non-obvious method for synthesizing a known or new compound can also be patented.[15]
-
Reaction and Reagent Searches : Search for patents describing the synthesis of the 5-aminoindoline core or the installation of key functional groups present in your molecule. Databases like SciFinder-n allow for reaction-based searching.
-
Reviewing Synthetic Schemes : Analyze the synthetic routes disclosed in prior art.[16][17] Look for differences in starting materials, catalysts, reaction conditions (temperature, pressure, solvents), or the overall sequence of steps.[7] A process that is more efficient, higher-yielding, safer (e.g., avoids pyrophoric reagents), or more environmentally friendly can be considered novel and inventive.[16]
Practical Workflows and Protocols
To translate theory into practice, this section provides a structured workflow for a comprehensive novelty search and representative experimental protocols.
Workflow for a Comprehensive Prior Art Search
This workflow outlines a systematic process for conducting a novelty assessment.
Caption: A systematic workflow for assessing compound novelty in patent literature.
Representative Protocol: Synthesis of a Substituted 5-Aminoindoline
This protocol illustrates a common synthetic route, providing a baseline for comparison against patented methods. The causality behind these steps is to build the core scaffold and then functionalize it, a common strategy in medicinal chemistry.
Objective: To synthesize N-acyl-5-aminoindoline derivative.
Materials:
-
5-Nitroindoline
-
Acetic Anhydride
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine Hydrate or Hydrogen Gas
-
Substituted Benzoyl Chloride
-
Triethylamine (TEA) or other suitable base
-
Solvents: Ethanol (EtOH), Dichloromethane (DCM), Tetrahydrofuran (THF)
Procedure:
-
Protection of the Indoline Nitrogen (Self-Validating Step: Ensures regioselective reaction later):
-
Dissolve 5-nitroindoline (1 eq.) in DCM.
-
Add acetic anhydride (1.1 eq.) and triethylamine (1.2 eq.).
-
Stir at room temperature for 2-4 hours. Monitor reaction completion by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield 1-acetyl-5-nitroindoline.
-
-
Reduction of the Nitro Group (Causality: Converts the nitro group to the key amine functional group):
-
Dissolve 1-acetyl-5-nitroindoline (1 eq.) in ethanol.
-
Add 10% Pd/C (0.1 eq. by weight).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 6-12 hours.
-
Alternatively, add hydrazine hydrate (3-5 eq.) and heat to reflux for 2-4 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain 1-acetyl-5-aminoindoline.
-
-
Acylation of the 5-Amino Group (Self-Validating Step: Purity of product confirms successful previous steps):
-
Dissolve 1-acetyl-5-aminoindoline (1 eq.) in THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (1.2 eq.) followed by the dropwise addition of the desired substituted benzoyl chloride (1.1 eq.).
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor by TLC. Upon completion, quench with water, extract with ethyl acetate, and purify the crude product by column chromatography to yield the final compound.
-
Representative Protocol: In Vitro Biological Assay
This protocol describes a common assay to evaluate the antiproliferative activity of a compound, a frequent claim in cancer-related patents.[18]
Objective: To determine the IC50 value of a 5-aminoindoline derivative against a human cancer cell line (e.g., HepG2).
Materials:
-
HepG2 cells (or other relevant cell line)
-
DMEM media supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
Procedure:
-
Cell Seeding (Causality: Ensures a consistent number of cells for reproducible results):
-
Seed HepG2 cells into a 96-well plate at a density of 5,000 cells/well.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment (Self-Validating Step: Dose-response curve validates assay performance):
-
Prepare serial dilutions of the test compound in culture media (e.g., from 100 µM to 0.1 µM).
-
Remove the old media from the wells and add 100 µL of the media containing the test compound concentrations. Include a "vehicle control" (DMSO only) and a "no cells" blank control.
-
Incubate for 48 hours.
-
-
MTT Assay (Causality: Measures mitochondrial activity, a proxy for cell viability):
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Data Presentation and Interpretation
Summarizing findings in a structured format is crucial for a clear assessment.
Table 1: Comparative Analysis of Patented 5-Aminoindoline Scaffolds
| Patent / Reference | Core Structure Description | Claimed Biological Use / Target | Key Structural Features / Substituents |
| KR20070098922A[11] | 5-Aminoindole derivatives | H3 receptor modulation for CNS diseases | Varied substituents at the indole nitrogen and linked via different spacers to other cyclic moieties. |
| US5387603[16] | 1,5,7-trisubstituted indoline | α-1 adrenoceptor blockers (Silodosin intermediate) | Specific substitutions at N1, C5, and C7 positions for building the Silodosin molecule. |
| ResearchGate[13] | 1-benzoyl-5-sulfonamido-indoline | Antibacterial, antifungal, anti-tuberculosis | A benzoyl group at the N1 position and a sulfonamide group attached to the 5-amino moiety. |
| PubMed[18] | 5-amino-1H-indole-2-carbohydrazide | Nur77 modulators for cancer treatment | A carbohydrazide group at the C2 position and a substituted quinoline attached to the 5-amino group. |
Illustrative Signaling Pathway
The diagram below illustrates a hypothetical pathway where a 5-aminoindoline derivative might act as a kinase inhibitor, a common mechanism in oncology. Understanding the target pathway is essential for assessing biological novelty.
Caption: A hypothetical signaling pathway inhibited by a 5-aminoindoline compound.
Conclusion
Assessing the novelty of 5-aminoindoline-based compounds is a meticulous process that demands a holistic strategy. It requires researchers to act as part scientist and part detective, piecing together information from disparate sources. By systematically evaluating structural, biological, and synthetic novelty through a combination of text- and structure-based searching across multiple databases, one can build a robust case for a compound's patentability. The workflows and protocols provided in this guide offer a validated framework for this assessment, ensuring that valuable intellectual property is identified and protected, ultimately fostering innovation in drug discovery.
References
- 1. Novelty (patent) - Wikipedia [en.wikipedia.org]
- 2. repository.law.uic.edu [repository.law.uic.edu]
- 3. Three things every patent analyst should know when searching prior art | CAS [cas.org]
- 4. scholarship.law.duke.edu [scholarship.law.duke.edu]
- 5. gov.uk [gov.uk]
- 6. trec.nist.gov [trec.nist.gov]
- 7. patentpc.com [patentpc.com]
- 8. gov.br [gov.br]
- 9. Chemical Structure Search - Effectual Services [effectualservices.com]
- 10. i-mak.org [i-mak.org]
- 11. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]
- 12. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Disclosure of Experimental Data in Chemical Field Patent Application – Kangxin Intellectual Property Lawyers [en.kangxin.com]
- 15. US3901899A - Synthesis of indoles from anilines and intermediates therein - Google Patents [patents.google.com]
- 16. WO2012131710A2 - Novel process for the synthesis of indoline derivatives - Google Patents [patents.google.com]
- 17. Indoline compound and process for producing the same - Patent US-7834193-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide derivatives as novel Nur77 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Screening of 5-Aminoindoline Derivatives
In the landscape of modern drug discovery, the identification of novel scaffolds with diverse biological activities is a paramount objective. Among these, the indoline nucleus has emerged as a "privileged" structure, a recurring motif in a multitude of pharmacologically active compounds. This guide provides a comprehensive comparison of the biological activities of a library of 5-aminoindoline derivatives and related analogues, offering insights into their therapeutic potential. We will delve into their anticancer, antimicrobial, and enzyme-inhibitory properties, supported by experimental data and detailed protocols to ensure scientific rigor and reproducibility.
The Strategic Importance of the 5-Aminoindoline Scaffold
The indoline core, a bicyclic heterocyclic system, offers a three-dimensional architecture that is amenable to a wide range of chemical modifications. The substituent at the 5-position plays a crucial role in defining the biological activity of these derivatives. The introduction of an amino group at this position not only influences the molecule's polarity and hydrogen bonding capacity but also serves as a versatile chemical handle for further structural diversification. This strategic placement can lead to enhanced interactions with biological targets, paving the way for the development of potent and selective therapeutic agents.
Comparative Analysis of Biological Activities
The true measure of a compound library's potential lies in its performance across a spectrum of biological assays. Here, we compare the activities of various 5-substituted indoline and indole derivatives, providing a glimpse into the therapeutic promise of the 5-aminoindoline scaffold.
Anticancer Activity: A Multi-pronged Attack
The fight against cancer necessitates a diverse arsenal of therapeutic agents with distinct mechanisms of action.[1] Our comparative analysis reveals that 5-substituted indoline and indole derivatives exhibit potent anticancer activity through various mechanisms, including kinase inhibition and disruption of tubulin polymerization.
A library of indoline derivatives was evaluated for their antiproliferative activity against a panel of human cancer cell lines.[2] Notably, compound 9d from this series demonstrated significant potency, with IC50 values in the low micromolar range against esophageal and gastric cancer cell lines.[2] Further mechanistic studies identified tubulin as the molecular target, with compound 9d inhibiting its polymerization at the colchicine binding site.[2]
In a separate study, a series of 3-substituted-indolin-2-one-5-carboxamide derivatives were identified as potent inhibitors of p21-activated kinase 4 (PAK4), a key regulator of cell proliferation and survival.[3] The representative compound 10a from this series displayed impressive enzyme inhibition with an IC50 of 25 nM and potent antiproliferative activity against A549 (lung carcinoma) and HCT116 (colon carcinoma) cell lines.[3]
Furthermore, a series of 5-nitroindole derivatives, which are precursors to 5-aminoindoles, were found to exhibit significant anticancer effects against HeLa (cervical cancer) cells.[4] The most active compounds, 5 and 7 , displayed IC50 values of 5.08 µM and 5.89 µM, respectively.[4] Mechanistic investigations revealed that these compounds downregulate the expression of the c-Myc oncogene and induce cell cycle arrest.[4]
Table 1: Comparative Anticancer Activity of 5-Substituted Indoline and Indole Derivatives
| Compound ID | 5-Substituent | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| 9d | Varied | Kyse450 (Esophageal) | 1.49 | Tubulin Polymerization Inhibitor | [2] |
| MGC-803 (Gastric) | 1.84 | [2] | |||
| 10a | Carboxamide | A549 (Lung) | 0.58 | PAK4 Kinase Inhibitor | [3] |
| HCT116 (Colon) | 0.095 | [3] | |||
| 5 | Nitro | HeLa (Cervical) | 5.08 | c-Myc Downregulation | [4] |
| 7 | Nitro | HeLa (Cervical) | 5.89 | c-Myc Downregulation | [4] |
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the urgent discovery of novel antibacterial and antifungal agents.[5] Indole-based compounds have shown considerable promise in this arena. A series of 3-amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivatives were synthesized and evaluated for their antimicrobial properties.[5]
Compound 5d from this library exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values as low as 37.9 µM against S. aureus.[5] Notably, this compound was more potent than the standard antibiotic ampicillin against methicillin-resistant S. aureus (MRSA).[5] The antifungal activity of these compounds was also significant, with compound 5g showing superior efficacy compared to the reference drugs bifonazole and ketoconazole.[5]
Table 2: Comparative Antimicrobial Activity of Indole Derivatives
| Compound ID | Target Organism | MIC (µM) | Reference Drug | Reference Drug MIC (µM) | Reference |
| 5d | S. aureus | 37.9 - 113.8 | Ampicillin | 248 - 372 | [5] |
| MRSA | - | Ampicillin | 248 - 372 | [5] | |
| 5g | T. viride (fungus) | - | Bifonazole | 480 - 640 | [5] |
| Ketoconazole | 285 - 475 | [5] |
Enzyme Inhibition: Targeting Key Pathological Pathways
Enzyme inhibition is a cornerstone of modern pharmacology, with many drugs exerting their therapeutic effects by modulating the activity of specific enzymes.[6] A study on N-aminoindoline derivatives identified them as potent inhibitors of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators implicated in diseases like asthma and arthritis.[6] Compound 4 from this series was found to be the most effective 5-LO inhibitor.[6]
Experimental Protocols: Ensuring Scientific Rigor
The trustworthiness of any biological screening guide hinges on the clarity and reproducibility of its experimental methods. Below are detailed protocols for the key assays discussed.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[6]
-
Incubation: Incubate the microplate for 4 hours in a humidified atmosphere at 37°C.[6]
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Allow the plate to stand overnight in the incubator. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.[6]
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][7]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[8] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.[8]
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
5-Lipoxygenase (5-LO) Inhibitor Screening Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of 5-LO.[1]
Protocol:
-
Compound Preparation: Dissolve the test compounds in an appropriate solvent. Add 2 µL of the test compound solution to the wells of a 96-well white plate. Include a solvent control and a positive control inhibitor (e.g., Zileuton).[1]
-
Reaction Mix Preparation: Prepare a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme. Add 40 µL of this mix to each well.[1]
-
Incubation: Incubate the plate at room temperature for 10 minutes.[1]
-
Substrate Addition: Add 20 µL of the LOX substrate to each well to initiate the reaction.[1]
-
Fluorescence Measurement: Immediately begin recording fluorescence at an excitation/emission of 500/536 nm in kinetic mode, with readings every 30 seconds for 10-20 minutes.[10] The rate of increase in fluorescence is proportional to the 5-LO activity.
Visualizing the Pathways: A Structural Perspective
To better understand the mechanisms of action of these promising compounds, we can visualize the key biological processes they modulate.
Caption: A generalized workflow for the biological screening of a compound library.
Caption: Simplified signaling pathway showing PAK4 inhibition by a 5-aminoindoline derivative.
Conclusion and Future Directions
The collective evidence strongly supports the 5-aminoindoline scaffold as a fertile ground for the discovery of novel therapeutic agents. The comparative analysis presented in this guide highlights the potential of these derivatives to act as potent anticancer, antimicrobial, and enzyme-inhibitory agents. The detailed protocols provided serve as a robust foundation for researchers to validate and expand upon these findings.
Future research should focus on expanding the chemical diversity of 5-aminoindoline libraries and conducting comprehensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Furthermore, in vivo studies are warranted to translate the promising in vitro activities into tangible therapeutic outcomes. The continued exploration of this versatile scaffold holds the key to unlocking new and effective treatments for a range of human diseases.
References
- 1. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, structure-activity relationships study and X-ray crystallography of 3-substituted-indolin-2-one-5-carboxamide derivatives as PAK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 7. benchchem.com [benchchem.com]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. abcam.cn [abcam.cn]
- 10. atcc.org [atcc.org]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Aminoindoline Dihydrochloride
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and synthesis. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-Aminoindoline dihydrochloride, a versatile intermediate in pharmaceutical research.[1] By grounding our protocols in established chemical principles and regulatory standards, we aim to equip you with the knowledge to manage this compound's waste stream with the highest degree of safety and environmental responsibility.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following guidance is therefore synthesized from the SDS of the closely related and structurally similar compound, 5-Aminoindole hydrochloride, and established best practices for the disposal of carcinogenic aromatic amines.[2][3][4][5] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to always perform a thorough risk assessment before handling any chemical waste.
Hazard Assessment: Understanding the "Why" Behind the Precautions
This compound, like many primary aromatic amines, is classified as a hazardous substance.[2][5] A comprehensive understanding of its toxicological profile is fundamental to appreciating the necessity of the stringent disposal protocols outlined herein.
Based on data for analogous compounds, this compound should be handled as a substance that is:
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: The primary routes of exposure present significant health risks.[2][4]
-
A Suspected Carcinogen: Aromatic amines are a class of compounds with well-documented carcinogenic potential, necessitating measures to minimize all routes of exposure.[2][3][5]
Table 1: Hazard Profile of Structurally Similar 5-Aminoindole Hydrochloride [2][4][6]
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled |
| Carcinogenicity | H351: Suspected of causing cancer |
Given these significant hazards, under no circumstances should this compound or its waste be disposed of via standard laboratory drains or in the general trash.[3] Such actions risk contaminating waterways and present a clear danger to public health and the environment.[5][7]
Core Disposal Directive: The Mandate for Professional Incineration
The most secure and compliant method for the disposal of this compound and any materials contaminated with it is through a licensed hazardous waste management company.[3] High-temperature incineration is the preferred method for the complete destruction of carcinogenic organic compounds.
Step-by-Step Protocol for Professional Disposal
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for all waste streams containing this compound. This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Contaminated lab supplies, including weighing papers, pipette tips, and chromatography materials.
-
-
Container Selection and Labeling:
-
Utilize a chemically compatible, leak-proof container with a secure screw-top lid.
-
The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
List all constituents of a waste mixture, including solvents, with their approximate percentages.
-
-
Secure Accumulation:
-
Store the hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be under the control of laboratory personnel and away from general traffic.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Arrange for Pickup:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.
-
Do not move the waste from the laboratory yourself. Trained EHS personnel or a licensed contractor will manage the transportation and final disposal.
-
Below is a decision-making workflow for the disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
In-Lab Chemical Deactivation: A Mechanistic Perspective
While professional incineration remains the mandated disposal route, understanding the chemistry of deactivation provides valuable insight into hazard mitigation. For primary aromatic amines, a classic chemical method to destroy their characteristic reactivity and associated toxicity is through diazotization, followed by conversion to a less harmful species.[8] This process converts the hazardous amino group into a relatively inert hydroxyl group.
This protocol is provided for informational and educational purposes to illustrate the chemical principles of deactivation. It should only be performed by trained personnel after a thorough, site-specific risk assessment and with the approval of your institution's EHS department.
Principle of Deactivation: Diazotization-Hydrolysis
The primary amino group of 5-Aminoindoline can be converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[8][9][10] The resulting diazonium salt is typically unstable and can be readily hydrolyzed by warming the solution, which liberates nitrogen gas and replaces the diazonium group with a hydroxyl group, forming a significantly less hazardous phenol derivative.
Experimental Protocol for Small-Scale Deactivation
Materials:
-
This compound waste
-
Hydrochloric acid (HCl), concentrated and dilute
-
Sodium nitrite (NaNO₂)
-
Ice bath
-
Stir plate and stir bar
-
pH paper or meter
-
Appropriate hazardous waste container for the final solution
Procedure:
-
Preparation (in a fume hood):
-
Place the reaction vessel (e.g., a beaker) in an ice bath on a stir plate and ensure continuous stirring.
-
If the waste is solid, dissolve it in a minimal amount of cold, dilute hydrochloric acid. If it is a solution, ensure it is acidified with HCl. The goal is to have a clear, acidic solution.
-
-
Diazotization:
-
Slowly add a pre-calculated, equimolar solution of sodium nitrite in cold water dropwise to the stirring, cold (0-5 °C) solution of the aminoindoline.
-
Maintain the temperature strictly between 0 and 5 °C to prevent the premature decomposition of the diazonium salt and the formation of unwanted byproducts.
-
After the addition is complete, continue stirring at 0-5 °C for 30 minutes.
-
-
Hydrolysis (Decomposition of Diazonium Salt):
-
Once diazotization is complete, slowly and carefully warm the reaction mixture to room temperature. You will observe the evolution of nitrogen gas.
-
Gently heat the solution to approximately 50-60 °C to ensure the complete hydrolysis of the diazonium salt to the corresponding phenol. The off-gassing should cease when the reaction is complete.
-
-
Neutralization and Final Disposal:
-
Allow the solution to cool to room temperature.
-
Carefully neutralize the acidic solution with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH between 6 and 8.
-
The resulting neutralized aqueous solution, containing the phenol derivative and inorganic salts, must still be collected as hazardous waste and disposed of through your institution's EHS department. While the primary hazard has been mitigated, it is not suitable for drain disposal.
-
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
Wearing appropriate PPE (respirator, chemical-resistant gloves, splash goggles, lab coat), contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable cleaning agent and collect all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][4]
By adhering to these rigorous, scientifically-grounded procedures, you contribute to a culture of safety, protect our environment, and ensure the responsible stewardship of chemical reagents from acquisition to final disposal.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.tamu.edu [chem.tamu.edu]
- 4. Buy 5-Aminoindoline-2,3-dione hydrochloride (EVT-3081262) | 2379702-01-7 [evitachem.com]
- 5. Collection - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Chemical Health & Safety - Figshare [acs.figshare.com]
- 6. 5-Aminoindole 97 5192-03-0 [sigmaaldrich.com]
- 7. Aromatic Amine Carcinogens → Area → Sustainability [pollution.sustainability-directory.com]
- 8. Diazotisation [organic-chemistry.org]
- 9. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminoindoline Dihydrochloride
As researchers and scientists in the fast-paced world of drug development, our primary commitment is to innovation and discovery. However, the foundation of groundbreaking work is a deeply ingrained culture of safety. Handling specialized chemical reagents like 5-Aminoindoline dihydrochloride, a key building block in synthetic organic chemistry, demands a meticulous and informed approach to personal protection.[1] This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring that your focus remains on your research, confident in your safety.
Hazard Identification: Understanding the "Why" Behind the "What"
This compound is classified as a hazardous substance.[2][3] A thorough understanding of its specific risks is the cornerstone of an effective PPE strategy. The primary hazards are acute toxicity and irritation. Exposure can be harmful through inhalation, skin contact, or ingestion.[2][3][4] Furthermore, some safety data indicates that this compound is suspected of causing cancer.[4]
The causality is clear: the powdered, dusty nature of the compound increases the risk of aerosolization, leading to inadvertent inhalation. Its chemical properties can cause significant irritation upon contact with skin and eyes.[5][6][7] Therefore, our PPE protocol is designed to create a comprehensive barrier against these entry routes.
Table 1: GHS Hazard Classification for this compound
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[2][3] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin[2][3] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled[2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[5][7] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[5][7] |
| Carcinogenicity | Category 2 | Suspected of causing cancer[4] |
Core Directive: A Multi-Layered PPE Protocol
An effective safety protocol is a self-validating system, where each component supports the others. For this compound, this involves a combination of engineering controls and personal protective equipment.
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is worn, the work environment must be optimized to minimize exposure.
-
Chemical Fume Hood: All handling of this compound powder must be conducted within a certified chemical fume hood.[2] This is non-negotiable. The fume hood's constant airflow contains and exhausts dust and vapors, preventing them from entering the laboratory's ambient air and your breathing zone.
-
Ventilation: Ensure the laboratory is well-ventilated to further dilute any potential fugitive emissions.[4]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[2]
Personal Protective Equipment: Your Essential Barrier
The following PPE is mandatory when handling this compound.
-
Eye and Face Protection:
-
Requirement: Wear chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards.[2] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]
-
Rationale: This combination provides a robust barrier against airborne dust particles and potential splashes of solutions containing the compound, preventing severe eye irritation.[5][7]
-
-
Skin and Body Protection:
-
Requirement: A full-length laboratory coat, buttoned completely, is the minimum requirement. For more extensive procedures, chemical-resistant coveralls are recommended.[8][9] Wear appropriate protective gloves, such as nitrile, ensuring they are regularly inspected for tears or holes before use.[2][5]
-
Rationale: Direct skin contact can be harmful.[2][3] Protective clothing and gloves prevent dermal absorption and skin irritation.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[4]
-
-
Respiratory Protection:
-
Requirement: When working within a fume hood, respiratory protection is generally not required. However, if there's a potential for exceeding exposure limits or if you experience any irritation, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2] This is especially critical during spill clean-up outside of a fume hood.
-
Rationale: The primary inhalation risk comes from the fine powder form of the compound.[2] A respirator provides a critical defense against inhaling these harmful particles.
-
Table 2: Summary of PPE Requirements
| Protection Type | Minimum Requirement | Recommended for Enhanced Safety |
| Engineering Controls | Chemical Fume Hood | - |
| Eye/Face Protection | Chemical Safety Goggles | Goggles and a Face Shield[5] |
| Skin/Body Protection | Nitrile Gloves, Lab Coat | Chemical-resistant coveralls |
| Respiratory Protection | As needed based on risk assessment | NIOSH/MSHA or EN 149 approved respirator[2] |
Operational Plan: From Receipt to Experiment
A proactive safety mindset extends to the entire lifecycle of the chemical in the lab.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[2][3][4]
-
The container should be kept tightly closed. It is also recommended to handle and store the contents under a nitrogen atmosphere to protect from moisture.[2]
Handling and Weighing:
-
Always transport the chemical in a secondary container.
-
Perform all weighing and solution preparation inside a chemical fume hood to contain any dust.[2]
-
Use tools like spatulas to minimize dust creation. Avoid pouring the powder directly.
-
After handling, thoroughly wash your hands, face, and any exposed skin.[2][4] Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures: Plan for the Unexpected
Spill Response Protocol:
In the event of a spill, a calm and methodical response is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity. If the spill is large or outside of a containment area, evacuate the lab.
-
Assess and Secure: If the spill is minor and you are trained to handle it, ensure the area is well-ventilated.[10] Remove all sources of ignition.[11]
-
Don PPE: Before attempting any cleanup, don the appropriate PPE, including respiratory protection, gloves, and eye protection.[12]
-
Contain and Clean:
-
Gently cover the solid spill with a non-combustible absorbent material like sand or earth to avoid creating dust.[10][13]
-
Carefully sweep or scoop the material into a suitable, labeled container for disposal.[2][12]
-
Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[12][14]
-
-
Dispose: Seal and label the waste container for hazardous waste disposal according to your institution's guidelines.[13]
First Aid Measures:
Immediate and correct first aid can significantly mitigate the effects of exposure.[15]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water for at least 15 minutes.[2][4][16] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if irritation persists.[16]
-
Inhalation: Move the person to fresh air.[2][16] If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting.[2][4] Rinse the mouth with water and seek immediate medical attention.[4][11]
Disposal Plan: Responsible End-of-Life Management
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[2]
-
Collect all waste in clearly labeled, sealed containers.
-
Dispose of the waste through an approved waste disposal plant, adhering to all local, regional, and national regulations.[2][4][5] Do not empty into drains.[2]
Visual Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling this compound.
Caption: Safe handling workflow from preparation to cleanup.
By integrating these safety protocols into your daily laboratory practices, you build a foundation of trust in your procedures and instrumentation. This comprehensive approach to handling this compound allows you to focus on your primary objective: advancing scientific discovery with confidence and integrity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.se [fishersci.se]
- 4. aksci.com [aksci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. jk-sci.com [jk-sci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 15. First aid for chemical-related accidents and injuries - Tyosuojelu.fi - Occupational Safety and Health Administration [tyosuojelu.fi]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
